Phenyl N-phenylphosphoramidochloridate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[chloro(phenoxy)phosphoryl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQYQPGYEFBITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClNO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966071 | |
| Record name | Phenyl N-phenylphosphoramidochloridate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00966071 | |
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Molecular Weight |
267.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51766-21-3 | |
| Record name | Phosphoramidochloridic acid, N-phenyl-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51766-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl N-phenylphosphoramidochloridate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051766213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl N-phenylphosphoramidochloridate | |
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| Record name | Phenyl N-phenylphosphoramidochloridate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Phenyl N-phenylphosphoramidochloridate (CAS 51766-21-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Phenyl N-phenylphosphoramidochloridate (CAS 51766-21-3), a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant applications in the development of bioactive compounds and polymers. Particular focus is given to its role as a coupling agent in the formation of polyanhydrides and as a phosphorylating agent. While direct quantitative biological data for the compound itself is limited in publicly accessible literature, its utility in synthesizing molecules with potential therapeutic applications, such as antitumor agents and enzyme inhibitors, is highlighted. This guide aims to serve as a foundational resource for researchers employing this compound in their work.
Chemical and Physical Properties
This compound is a solid organophosphorus compound. Its key properties are summarized in the table below, compiled from various chemical supplier databases.[1][2][3]
| Property | Value | Reference |
| CAS Number | 51766-21-3 | [1][2][3] |
| Synonyms | N-Phenylphosphoramidochloridic acid phenyl ester | [1][2] |
| Molecular Formula | C₁₂H₁₁ClNO₂P | [1] |
| Linear Formula | C₆H₅NHP(O)(Cl)OC₆H₅ | [3] |
| Molecular Weight | 267.65 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Melting Point | 132-134 °C (lit.) | |
| Purity | ≥99% | [3] |
| InChI | InChI=1S/C12H11ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) | [4] |
| SMILES | O=P(Cl)(Nc1ccccc1)Oc2ccccc2 | [4] |
Synthesis
Experimental Protocol: Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of aniline with phosphorus oxychloride.[5] The following is a representative, though generalized, experimental protocol. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Materials:
-
Aniline
-
Phosphorus oxychloride
-
Anhydrous organic solvent (e.g., dichloromethane, diethyl ether, or toluene)
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, dissolve aniline in an anhydrous organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.[5]
-
The reaction mixture is then carefully quenched by pouring it over crushed ice or slowly adding cold water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or distillation to yield this compound as a solid.[5]
Logical Workflow for Synthesis:
Spectral Data
While publicly available databases indicate the existence of spectral data for this compound, the actual spectra are often behind paywalls. The following table summarizes the expected characteristic signals based on the compound's structure and data for analogous compounds.
| Spectroscopy | Expected Signals |
| ¹H NMR | Aromatic protons (phenyl groups) would appear as multiplets in the range of δ 7.0-8.0 ppm. The N-H proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. |
| ¹³C NMR | Aromatic carbons would show signals in the range of δ 120-150 ppm. |
| ³¹P NMR | A single resonance is expected, characteristic of a phosphoramidochloridate environment. |
| FTIR (cm⁻¹) | - N-H stretch: ~3200-3400 cm⁻¹ - Aromatic C-H stretch: ~3000-3100 cm⁻¹ - P=O stretch: ~1200-1300 cm⁻¹ - P-O-C stretch: ~900-1100 cm⁻¹ - P-N stretch: ~900-1000 cm⁻¹ - C=C aromatic ring stretches: ~1450-1600 cm⁻¹ - P-Cl stretch: ~450-600 cm⁻¹ |
Applications in Synthesis
This compound is a key reagent in several synthetic transformations due to its reactive phosphoryl chloride moiety.
Synthesis of Polyanhydrides
The compound serves as an effective dehydrative coupling agent for the formation of polyanhydrides from dicarboxylic acids. Polyanhydrides are a class of biodegradable polymers with applications in controlled drug delivery.
General Reaction Scheme:
Phosphorylating Agent in Oligonucleotide Synthesis
General Oligonucleotide Synthesis Cycle:
Synthesis of Bioactive Heterocycles
This compound is cited as a reactant for the synthesis of thiadiaminooxopyrimidine derivatives which have been investigated for their antitumor activity.[2][3] This suggests its role in facilitating the formation of key bonds in the heterocyclic ring system, likely through a phosphorylation-cyclization cascade. However, specific publications detailing this synthesis and the corresponding biological data were not identified in the conducted search. The general principle involves using the reagent to activate functional groups for subsequent intramolecular or intermolecular reactions to build the desired heterocyclic core.
Biological Activity Context
While this compound is primarily a synthetic reagent, it is involved in the synthesis of molecules with notable biological activities.
-
Antitumor Potential of Derivatives: As mentioned, it is a precursor for certain thiadiaminooxopyrimidine derivatives with potential antitumor properties.[2][3] The mechanism of action for such compounds would need to be determined through dedicated biological assays, but heterocycles of this nature are often investigated as kinase inhibitors, DNA intercalators, or antimetabolites.
-
Chymotrypsin Inhibition: The compound has been implicated in biological studies related to chymotrypsin binding and inhibition.[2][3] Organophosphorus compounds are known to act as irreversible inhibitors of serine proteases, such as chymotrypsin, by covalently modifying the active site serine residue. This suggests a potential, though likely non-specific, enzyme inhibitory role.
Safety and Handling
This compound is classified as an irritant.[5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its primary utility lies in its function as a phosphorylating and coupling agent, enabling the synthesis of complex molecules such as biodegradable polyanhydrides and potentially bioactive heterocyclic compounds. While detailed experimental protocols and comprehensive spectral and biological data are not always readily accessible in the public domain, this guide consolidates the available information to provide a solid foundation for researchers and drug development professionals. Further investigation into specific reaction optimizations and the biological activities of its derivatives is warranted.
References
- 1. scbt.com [scbt.com]
- 2. This compound = 99 51766-21-3 [sigmaaldrich.com]
- 3. This compound = 99 51766-21-3 [sigmaaldrich.com]
- 4. This compound(51766-21-3) 1H NMR [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyl N-phenylphosphoramidochloridate: A Technical Overview of its Physical Properties
For Immediate Release
This technical guide provides an in-depth analysis of the core physical properties of Phenyl N-phenylphosphoramidochloridate, a significant reagent in synthetic chemistry. The information presented is curated for researchers, scientists, and professionals engaged in drug development and chemical synthesis. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and provides a logical visualization of the compound's characterization workflow.
Core Physical and Chemical Data
This compound is a solid compound with the chemical formula C₁₂H₁₁ClNO₂P.[1][2] It is also known by its synonym, N-Phenylphosphoramidochloridic acid phenyl ester.[1][2][3] The compound has a molecular weight of 267.65 g/mol .[1][2] Commercially available assays typically show a purity of ≥99%.[1][3]
Quantitative Physical Properties
| Property | Value | Units | Citations |
| Melting Point | 132-134 | °C | [1][3] |
| Molecular Weight | 267.65 | g/mol | [1][2] |
| Physical Form | Solid | - | [1][3] |
| Flash Point | Not Applicable | - | [1][3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical and spectral properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of purity.
Methodology:
-
Sample Preparation: A small quantity of the dry this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2.5-3.5 mm.[1] The tube is tapped gently to ensure tight packing.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a heating block.
-
Heating and Observation: The sample is heated rapidly to approximately 20°C below the expected melting point (around 110°C).[4] The heating rate is then reduced to a slow, controlled rate, typically 1-2°C per minute.[2]
-
Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range (e.g., 132-134°C) represents the melting point. A sharp melting range is indicative of a high-purity substance.
Spectroscopic Characterization
Spectral data is essential for confirming the molecular structure of the compound.
Methodology:
-
Sample Preparation: Approximately 5-25 mg of the solid compound is dissolved in 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
-
Filtration: To remove any particulate matter which can degrade spectral quality, the solution is filtered through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[3]
-
Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity. The ¹H NMR spectrum is then acquired.[5]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the spectrum. The spectrum is phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).[6] Chemical shifts, integration values, and splitting patterns are then analyzed to confirm the proton environments within the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Apparatus Setup: An ATR accessory is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is collected.
-
Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal surface.[7]
-
Pressure Application: A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal.[7]
-
Data Acquisition: The infrared spectrum is recorded. The technique measures the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the bonds within the molecule.[8]
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands that confirm the presence of functional groups (e.g., P=O, N-H, P-Cl, aromatic C-H).
Methodology:
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[9] A common method for this type of molecule is Electron Impact (EI), where a high-energy electron beam knocks an electron from the molecule to form a radical cation (the molecular ion).[10]
-
Mass Analysis: The resulting ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge (m/z) ratio.[10][11]
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak (which confirms the molecular weight) and various fragment ion peaks. Analyzing the fragmentation pattern provides valuable structural information.[10]
Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for the physical and structural characterization of this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. thinksrs.com [thinksrs.com]
- 2. westlab.com [westlab.com]
- 3. How To [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. analyticalanswersinc.com [analyticalanswersinc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. fiveable.me [fiveable.me]
An In-Depth Technical Guide to Phenyl N-phenylphosphoramidochloridate: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenyl N-phenylphosphoramidochloridate is a key organophosphorus reagent with significant applications in synthetic chemistry, particularly in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthetic utility. While a definitive crystal structure is not publicly available, this document compiles spectroscopic data to elucidate its molecular geometry. Detailed experimental protocols for the synthesis of related compounds and characterization techniques are provided to guide researchers in their practical applications. Furthermore, this guide explores the landscape of its reactivity and the biological activities of its derivatives, highlighting its role as a versatile building block in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound (CAS No. 51766-21-3) is a solid compound with a molecular formula of C₁₂H₁₁ClNO₂P and a molecular weight of 267.65 g/mol .[1] Its structure features a central phosphorus atom bonded to a chlorine atom, an oxygen atom linked to a phenyl group, and a nitrogen atom of an aniline moiety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁ClNO₂P | [1] |
| Molecular Weight | 267.65 g/mol | [1] |
| CAS Number | 51766-21-3 | [1] |
| Appearance | Solid | |
| Melting Point | 132-134 °C | |
| InChI Key | ZUQYQPGYEFBITH-UHFFFAOYSA-N | |
| SMILES String | ClP(=O)(Nc1ccccc1)Oc2ccccc2 |
Spectroscopic Data
Spectroscopic techniques are crucial for the structural confirmation of this compound. While a complete set of spectral data from a single source is not available, typical spectroscopic characteristics are summarized in Table 2.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to the protons of the two phenyl rings. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl groups. |
| ³¹P NMR | A characteristic signal for the phosphorus atom in a phosphoramidate environment. |
| IR Spectroscopy | Absorption bands corresponding to P=O, P-N, P-O-Ar, and P-Cl bonds. |
Note on Crystallographic Data: Despite extensive searches of publicly available databases, a single-crystal X-ray diffraction structure for this compound has not been reported. The molecular geometry can be inferred from spectroscopic data and comparison with structurally related compounds. The phosphorus center is expected to adopt a distorted tetrahedral geometry.
Experimental Protocols
Synthesis of N-Arylphosphoramidochloridates (General Procedure)
A general method for the synthesis of N-arylphosphoramidochloridates involves the reaction of a corresponding amine with phenyl phosphorodichloridate. The following is a representative protocol.
Materials:
-
Aniline (or substituted aniline)
-
Phenyl phosphorodichloridate
-
Triethylamine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
Procedure:
-
A solution of aniline (1 equivalent) and triethylamine (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath to 0 °C.
-
Phenyl phosphorodichloridate (1 equivalent), dissolved in anhydrous diethyl ether, is added dropwise to the stirred solution of aniline and triethylamine.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the triethylamine hydrochloride salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Caption: Synthetic workflow for N-arylphosphoramidochloridates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are acquired on a high-resolution NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Reactivity and Synthetic Applications
This compound is a versatile reagent in organic synthesis, primarily utilized as a precursor for the synthesis of a wide range of phosphoramidate derivatives.[2]
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom and the lability of the P-Cl bond. It readily reacts with nucleophiles, such as amines and alcohols, to displace the chloride ion. It is also a suitable reactant for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
Synthetic Applications
This reagent serves as a critical starting material for the synthesis of:
-
Biologically Active Phosphorodiamidates: Reaction with various amines leads to the formation of novel phosphorodiamidates with potential antioxidant and other biological activities.[2]
-
Resin-Immobilized Ligands: It is used in the preparation of ligands immobilized on solid supports for applications such as actinide separation.
-
Antitumor Agents: It is a precursor for thiadiaminooxopyrimidine derivatives that have shown antitumor activity.
-
Polyanhydrides: It can be used as a dehydrative coupling agent in the synthesis of polyanhydrides.
Biological Activity and Role in Drug Development
This compound itself is not known to be directly involved in specific signaling pathways. Its significance in drug development lies in its role as a key intermediate for the synthesis of phosphoramidate-based prodrugs and other biologically active molecules.
Phosphoramidates in Medicinal Chemistry
Phosphoramidates are a class of compounds that have garnered significant interest in medicinal chemistry. They are often employed as prodrugs to improve the pharmacokinetic properties of parent drugs, such as nucleoside analogs used in antiviral and anticancer therapies. The phosphoramidate moiety can mask the charge of a phosphate group, facilitating cell membrane permeability.
Biological Activities of Derivatives
Derivatives of this compound have been shown to exhibit a range of biological activities, including:
-
Antioxidant Activity: Certain phenyl N,N'-phenylphosphorodiamidates have demonstrated radical scavenging properties.[2]
-
Enzyme Inhibition: Phosphoramidates are known to act as inhibitors of various enzymes.
-
Anticancer and Antiviral Properties: The broader class of phosphoramidates has been extensively studied for potential anticancer and antiviral applications.
Caption: Logical relationship of this compound to its bioactive derivatives.
Conclusion
This compound is a valuable and versatile reagent in synthetic and medicinal chemistry. While a complete crystallographic characterization is currently lacking, its molecular structure is well-supported by spectroscopic evidence. Its utility as a precursor for a diverse range of biologically active compounds, particularly in the realm of phosphoramidate prodrugs, underscores its importance for researchers and professionals in the field of drug development. The experimental protocols and reactivity data presented in this guide are intended to facilitate its effective application in the laboratory.
References
An In-Depth Technical Guide to the Synthesis of N-Phenylphosphoramidochloridic Acid Phenyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Phenylphosphoramidochloridic acid phenyl ester, a valuable reagent in organic synthesis. The document details the necessary precursors, experimental protocols, and relevant data, presented in a clear and accessible format for researchers and professionals in the field of chemistry and drug development.
Overview of the Synthetic Pathway
The synthesis of N-Phenylphosphoramidochloridic acid phenyl ester is a two-step process. The first step involves the preparation of the key intermediate, phenyl phosphorodichloridate, from the reaction of phenol with an excess of phosphoryl chloride. The subsequent step is the reaction of this intermediate with aniline to yield the final product.
Caption: Overall synthetic pathway for N-Phenylphosphoramidochloridic acid phenyl ester.
Synthesis of Phenyl Phosphorodichloridate (Intermediate)
The synthesis of the phenyl phosphorodichloridate intermediate is a critical first step. Two effective methods are presented below.
Method 1: Direct Reaction with Phosphoryl Chloride
This method involves the direct reaction of phenol with phosphoryl chloride.
Experimental Protocol:
To a mixture of 225 g of phosphoryl chloride and 2 g of diethylamine hydrochloride, 94 g of phenol is added over a two-hour period while maintaining the temperature at 105-110°C.[1] The reaction mixture is then held at 110-115°C for an additional two hours to complete the reaction, affording phenyl phosphorodichloridate.[1]
Method 2: Catalyzed Reaction with Phosphoryl Chloride
This method utilizes a catalyst to facilitate the reaction at a lower temperature.
Experimental Protocol:
A mixture of 1.33 parts (0.01 mole) of aluminum chloride in 206.6 parts (2 moles) of phosphoryl chloride is heated to 90-95°C.[2] To this mixture, 108 parts (1 mole) of m-cresol (as an example phenol) is added dropwise with stirring over a period of 25 minutes. The temperature is allowed to rise to 100-105°C.[2] The reaction is monitored by the evolution of hydrogen chloride.
Quantitative Data for Phenyl Phosphorodichloridate Synthesis
| Parameter | Method 1 | Method 2 (with m-cresol) |
| Reactants | Phenol, Phosphoryl Chloride, Diethylamine hydrochloride | m-Cresol, Phosphoryl Chloride, Aluminum chloride |
| Molar Ratio (Phenol:POCl₃) | Approx. 1:2.5 | 1:2 |
| Temperature | 105-115°C[1] | 90-105°C[2] |
| Reaction Time | 4 hours[1] | Approx. 1 hour[2] |
| Yield | Not specified | 89%[2] |
Synthesis of N-Phenylphosphoramidochloridic Acid Phenyl Ester (Final Product)
The final step involves the reaction of phenyl phosphorodichloridate with aniline. The following is a general, yet detailed, protocol based on established chemical principles for this type of transformation.
Caption: Experimental workflow for the synthesis of the final product.
Experimental Protocol:
Aniline is first dissolved in a suitable organic solvent that can also act as a base to neutralize the HCl byproduct, such as pyridine. The solution is cooled to 0°C in an ice bath. Phenyl phosphorodichloridate is then added dropwise to the stirred aniline solution, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitoring by TLC is recommended).
Upon completion, the reaction mixture is subjected to an aqueous work-up. This typically involves extraction with water to remove pyridine hydrochloride and any other water-soluble impurities. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure. The crude product can then be purified by distillation under high vacuum or by crystallization.
Physicochemical and Safety Data for N-Phenylphosphoramidochloridic Acid Phenyl Ester
| Property | Value |
| CAS Number | 51766-21-3 |
| Molecular Formula | C₁₂H₁₁ClNO₂P |
| Molar Mass | 267.65 g/mol |
| Appearance | Solid |
| Melting Point | 132-134°C |
| Hazard Symbols | Xi - Irritant |
| Risk Codes | R36/37/38 (Irritating to eyes, respiratory system and skin) |
| Safety Description | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) |
Data sourced from ChemBK.
Conclusion
This guide outlines a reliable synthetic route to N-Phenylphosphoramidochloridic acid phenyl ester. The two-step process, involving the formation of a key phosphorodichloridate intermediate followed by reaction with aniline, provides a clear pathway for obtaining the desired product. The provided experimental protocols and data tables serve as a valuable resource for researchers engaged in the synthesis of this and related compounds. Adherence to appropriate safety precautions is essential when handling the reagents and intermediates involved in this synthesis.
References
In-depth Technical Guide on Phenyl N-phenylphosphoramidochloridate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl N-phenylphosphoramidochloridate is a key reagent in organic synthesis, particularly in the preparation of biologically active molecules and polymers. It serves as a reactant for the synthesis of various compounds, including resin-immobilized actinide ligands, carboxylic acid anhydrides, and derivatives with potential antitumor activity. Despite its significance as a synthetic precursor, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data. This guide summarizes the available qualitative information and outlines general experimental approaches for determining such data.
Introduction to this compound
This compound, with the chemical formula C₆H₅NHP(O)(Cl)OC₆H₅, is a solid compound with a melting point of 132-134 °C. It is utilized in a variety of chemical reactions, such as Buchwald-Hartwig Cross Coupling, Heck Reaction, and Suzuki-Miyaura Coupling. The compound is also involved in biological studies related to chymotrypsin binding and inhibition. Its utility extends to the synthesis of phosphoramidates through reactions with primary or secondary amines, which are of significant interest in medicinal chemistry.[1]
Solubility Profile: Current State of Knowledge
A thorough search of scientific literature and chemical supplier data indicates a lack of specific, quantitative solubility data for this compound. Information is generally presented in qualitative terms.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solubility Description | Source Context |
| Halogenated Solvents | Typically described as soluble in solvents like chloroform and dichloromethane. | Inferred from common solvents used in reactions involving phosphoramidochloridates. |
| Polar Aprotic Solvents | Expected to be soluble in solvents such as THF. | A related synthesis of phosphoramidate derivatives uses THF as a solvent.[2] |
| Water | A related compound, phenyl phosphorodichloridate, is described as moderately soluble in water and reacts with it.[3] | This suggests this compound may also have limited solubility and reactivity in water. |
Note: This table is based on qualitative descriptions and data from related compounds. Quantitative values (e.g., in mg/mL or mol/L) are not available in the cited sources.
Proposed Experimental Protocol for Solubility Determination
To address the gap in quantitative data, a standardized experimental protocol for determining the solubility of this compound is proposed below. This methodology is based on the isothermal saturation method, a common technique for measuring the solubility of solid compounds.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (≥99% purity)
-
Selected solvents (e.g., n-propanol, acetone, acetonitrile, ethyl acetate, chloroform)
-
Equilibrium cell or sealed vials
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatic shaker set to a constant temperature. Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully extract a known volume of the supernatant (the saturated solution). Dilute the sample with the appropriate solvent and analyze the concentration of this compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
Data Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.
The following diagram illustrates the general workflow for this experimental protocol.
References
Spectral Analysis of Phenyl N-phenylphosphoramidochloridate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Phenyl N-phenylphosphoramidochloridate, a key reagent and intermediate in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supplemented by detailed experimental protocols. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The following sections present the proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR data.
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented below was acquired in DMSO-d₆.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons | 7.10 - 7.45 | Multiplet | Complex multiplet arising from the ten protons of the two phenyl rings. |
| N-H Proton | ~9.5 (broad) | Singlet | The chemical shift of the N-H proton can be variable and is dependent on concentration and solvent. |
¹³C NMR Spectral Data
Due to the limited availability of specific experimental data for this compound, the following ¹³C NMR data is based on the closely related compound, Diphenyl phosphoramidate, and predicted values. This information should be used as a reference and for comparative purposes.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (in P=O) | Not Applicable |
| Aromatic C (C-O) | ~150 |
| Aromatic C (C-N) | ~140 |
| Aromatic C (ortho, meta, para) | 120 - 130 |
³¹P NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Solvent |
| Diphenyl phosphoramidate (Reference) | -0.5 | CDCl₃ |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound. The following table summarizes the expected characteristic absorption bands. Data from the analogous compound Diphenyl phosphoramidate is included for reference.[1][2]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3400 - 3200 | Medium | |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | |
| P=O Stretch | 1250 - 1200 | Strong | A key characteristic band for this class of compounds. |
| P-O-C Stretch (Aryl) | 1200 - 1150 | Strong | |
| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium-Strong | Multiple bands are expected in this region. |
| P-N Stretch | 950 - 850 | Medium | |
| P-Cl Stretch | 600 - 500 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. While a specific experimental mass spectrum for this compound is not available, the expected fragmentation pathways can be predicted.
Molecular Ion (M⁺): The expected molecular ion peak would correspond to the molecular weight of the compound (C₁₂H₁₁ClNO₂P), which is 267.65 g/mol .
Expected Fragmentation Patterns:
-
Loss of Chlorine: A prominent fragment would be expected at [M-Cl]⁺.
-
Cleavage of the P-O Bond: Fragmentation of the phenyl ester group could lead to a [M-OC₆H₅]⁺ ion.
-
Cleavage of the P-N Bond: Cleavage of the N-phenyl group could result in a [M-NHC₆H₅]⁺ ion.
-
Formation of Phenyl Cation: A peak at m/z 77 corresponding to the [C₆H₅]⁺ ion is expected.
| Fragment Ion | Predicted m/z |
| [C₁₂H₁₁ClNO₂P]⁺ (M⁺) | 267.0 |
| [C₁₂H₁₁NO₂P]⁺ | 232.0 |
| [C₆H₆NO₂PCl]⁺ | 192.0 |
| [C₆H₅O₂PCl]⁻ | 190.9 |
| [C₆H₅]⁺ | 77.0 |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Spectra are typically recorded on a 400 or 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used, and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
³¹P NMR Acquisition: Spectra are recorded with or without proton decoupling. A spectral width appropriate for phosphorus compounds (e.g., -50 to 50 ppm) is used. 85% H₃PO₄ is used as an external standard.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance) Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam. For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer through a charged capillary.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.
References
Phenyl N-phenylphosphoramidochloridate: A Dual-Mechanism Agent in Synthetic Chemistry and Enzyme Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl N-phenylphosphoramidochloridate (PNPC) is a reactive organophosphorus compound with a multifaceted mechanism of action. Primarily recognized as a crucial synthetic intermediate, it serves as a precursor for a variety of biologically active phosphorodiamidate derivatives. Furthermore, PNPC exhibits direct biological activity through the inhibition of serine proteases, notably chymotrypsin. This technical guide elucidates the dual role of PNPC, providing a comprehensive overview of its synthetic applications and its function as a direct enzyme inhibitor. Detailed experimental protocols for the synthesis of its derivatives and for enzyme inhibition assays are presented, alongside a quantitative summary of its inhibitory potential. Signaling pathways and experimental workflows are illustrated to provide a clear and concise understanding of its chemical and biological significance.
Introduction
This compound (C₁₂H₁₁ClNO₂P) is a phosphoramidochloridate characterized by the presence of a phosphorus-nitrogen bond and a reactive phosphoryl chloride moiety.[1] This structural arrangement confers a versatile reactivity, making it a valuable reagent in synthetic organic chemistry. Its primary application lies in the facile introduction of a phosphoramidate group, enabling the synthesis of a diverse range of compounds with potential therapeutic applications.
Beyond its role as a synthetic tool, evidence points towards a direct interaction of PNPC with biological macromolecules. Specifically, it has been identified as an inhibitor of chymotrypsin, a key digestive serine protease. This inhibitory activity highlights a direct mechanism of action, positioning PNPC and its derivatives as potential leads in the development of protease inhibitors.
This whitepaper will delve into the two primary mechanisms of action of this compound: its function as a synthetic precursor and its role as a direct enzyme inhibitor.
Mechanism of Action I: Synthetic Precursor for Biologically Active Molecules
The core reactivity of this compound lies in the susceptibility of the phosphorus-chlorine bond to nucleophilic attack. This allows for the straightforward synthesis of phosphorodiamidates and other phosphoramidate derivatives through reaction with various nucleophiles, most commonly primary and secondary amines.
A significant application of this reactivity is in the synthesis of novel phenyl N,N′-phenylphosphorodiamidates, which have demonstrated notable antioxidant properties. The general synthetic scheme involves the reaction of this compound with a diverse range of amines to yield the corresponding phosphorodiamidates.
Synthesis of Phenyl N,N′-Phenylphosphorodiamidates
A series of biologically active phenyl N,N′-phenyl phosphorodiamidates have been synthesized by reacting this compound with various amines. These derivatives have been evaluated for their antioxidant activity.[2]
Experimental Protocol: General Procedure for the Synthesis of Phenyl N,N′-Phenylphosphorodiamidates [2]
-
Reactant Preparation: A solution of an appropriate amine (1 mmol) in dry toluene (15 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer. Triethylamine (1.5 mmol) is added to the solution as a base to neutralize the HCl byproduct.
-
Reaction Initiation: this compound (1 mmol) dissolved in dry toluene (10 mL) is added dropwise to the amine solution at 0 °C over a period of 15-20 minutes.
-
Reaction Progression: The reaction mixture is then brought to room temperature and subsequently refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is washed with water and then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
-
Characterization: The purified compounds are characterized by spectroscopic techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Antioxidant Activity of Synthesized Derivatives
The synthesized phenyl N,N′-phenylphosphorodiamidates have been shown to possess antioxidant activity, which was evaluated using methods such as the DPPH radical scavenging assay.[2]
Experimental Protocol: DPPH Radical Scavenging Assay [2]
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure: 1.0 mL of the DPPH solution is added to 3.0 mL of the test compound solution in methanol at different concentrations. The mixture is shaken vigorously and allowed to stand at room temperature for 30 minutes in the dark.
-
Measurement: The absorbance of the resulting solution is measured at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.
-
IC₅₀ Determination: The antioxidant activity is expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DPPH free radicals.
Logical Workflow for Synthesis and Antioxidant Screening
Caption: Workflow for the synthesis of phosphorodiamidate derivatives and subsequent antioxidant screening.
Mechanism of Action II: Direct Enzyme Inhibition
Beyond its utility in synthesis, this compound has been shown to be a direct inhibitor of the serine protease α-chymotrypsin.[3] Organophosphorus compounds are known to act as irreversible inhibitors of serine proteases by forming a stable covalent bond with the active site serine residue.
The proposed mechanism involves the nucleophilic attack of the hydroxyl group of the active site serine (Ser-195 in chymotrypsin) on the electrophilic phosphorus atom of this compound. This results in the displacement of the chloride leaving group and the formation of a stable phosphoramidyl-enzyme conjugate, rendering the enzyme inactive.
Quantitative Data on Chymotrypsin Inhibition
Table 1: Summary of Chymotrypsin Inhibition Data for this compound
| Parameter | Value | Reference |
| Target Enzyme | α-Chymotrypsin | [3] |
| Inhibition Type | Presumed Irreversible (Covalent) | Inferred from organophosphorus inhibitor class |
| Kᵢ / IC₅₀ | Data not available | [3] |
Experimental Protocol: Chymotrypsin Inhibition Assay
The following is a generalized protocol for assessing the inhibition of chymotrypsin by an organophosphorus compound like this compound.
-
Reagent Preparation:
-
Chymotrypsin stock solution (e.g., 1 mg/mL in 1 mM HCl).
-
Substrate solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in a suitable buffer like Tris-HCl).
-
Inhibitor (this compound) stock solution in an appropriate organic solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing CaCl₂).
-
-
Assay Procedure:
-
In a 96-well plate, add a defined amount of chymotrypsin to the assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for a specific period to allow for the inhibition reaction to occur.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Proposed Signaling Pathway for Chymotrypsin Inhibition
Caption: Proposed mechanism of irreversible inhibition of chymotrypsin by this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 51766-21-3 |
| Molecular Formula | C₁₂H₁₁ClNO₂P |
| Molecular Weight | 267.65 g/mol |
| Appearance | Solid |
| Melting Point | 132-134 °C |
Conclusion
This compound demonstrates a compelling dual mechanism of action. Its utility as a reactive precursor enables the synthesis of novel phosphorodiamidates with significant biological activities, such as antioxidant properties. Concurrently, it acts as a direct inhibitor of the serine protease chymotrypsin, highlighting its potential for the development of enzyme-targeted therapeutics.
For researchers, scientists, and drug development professionals, this compound represents a versatile tool. Its synthetic tractability allows for the creation of diverse chemical libraries for screening, while its inherent biological activity provides a starting point for the design of more potent and selective enzyme inhibitors. Further elucidation of the quantitative aspects of its chymotrypsin inhibition and the exploration of its effects on other biological targets will be crucial in fully realizing its therapeutic and research potential.
References
Theoretical Analysis of Phenyl N-phenylphosphoramidochloridate: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific theoretical and computational studies exclusively focused on Phenyl N-phenylphosphoramidochloridate are not publicly available. This technical guide, therefore, presents a comprehensive, proposed theoretical study based on established and validated computational methodologies applied to structurally analogous phosphoramidates and organophosphorus compounds. The quantitative data herein is illustrative and intended to serve as a benchmark for future computational research on this molecule.
Introduction
This compound, a member of the phosphoramidate class of organophosphorus compounds, holds potential as a versatile reagent and a structural motif in medicinal chemistry and materials science.[1][2] Its reactivity is largely governed by the stereoelectronic properties of the phosphorus(V) center, which is bonded to a chlorine atom, an amino group, and two phenoxy groups. Understanding the molecular geometry, electronic structure, and vibrational dynamics of this molecule at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential biological interactions.
This whitepaper outlines a robust computational protocol using Density Functional Theory (DFT) to elucidate the structural and electronic properties of this compound. DFT has proven to be a powerful tool for studying similar organophosphorus systems, providing reliable predictions of molecular properties.[3][4][5]
Proposed Computational Methodology (Experimental Protocol)
To investigate the theoretical properties of this compound, a systematic computational approach is proposed. This protocol is designed to yield accurate and reproducible data on the molecule's geometry, vibrational frequencies, and electronic characteristics.
2.1 Software and Hardware
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Q-Chem. High-performance computing resources are recommended for timely completion of the frequency and electronic property calculations.
2.2 Geometric Optimization
The initial 3D structure of this compound would be built using a molecular editor. A full geometry optimization would then be performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[6] This functional is widely used for its balance of accuracy and computational cost in organophosphorus chemistry. The 6-31G(d) basis set would be employed for initial optimizations, followed by a more refined optimization with a larger basis set, such as 6-311+G(d,p), to account for polarization and diffuse functions, which are important for accurately describing the electronic distribution in a molecule with heteroatoms.
2.3 Vibrational Frequency Analysis
Following the geometry optimization, vibrational frequency calculations would be carried out at the same level of theory (B3LYP/6-311+G(d,p)). The absence of imaginary frequencies in the output would confirm that the optimized structure corresponds to a true local minimum on the potential energy surface. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, aiding in its experimental characterization.
2.4 Electronic Structure Analysis
To gain insights into the electronic properties and reactivity of the molecule, the following analyses would be conducted:
-
Natural Bond Orbital (NBO) Analysis: To determine the charge distribution on each atom and to understand the nature of the chemical bonds, including any charge-transfer interactions.[7]
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.[8]
Predicted Molecular Properties (Illustrative Data)
The following tables summarize the expected quantitative data from the proposed computational study. These values are based on typical bond lengths, angles, and electronic properties observed in similar phosphoramidate and phosphoryl chloride compounds.[6]
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | P=O | ~1.45 Å |
| P-Cl | ~2.00 Å | |
| P-N | ~1.65 Å | |
| P-O(phenyl) | ~1.60 Å | |
| N-H | ~1.01 Å | |
| C-N | ~1.42 Å | |
| Bond Angles | O=P-Cl | ~115° |
| O=P-N | ~118° | |
| Cl-P-N | ~105° | |
| P-N-C | ~125° | |
| Dihedral Angle | O=P-N-C | ~170° |
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| P=O Stretch | Phosphoryl | ~1250 - 1300 |
| P-Cl Stretch | Phosphoryl Chloride | ~550 - 600 |
| P-N Stretch | Phosphoramidate | ~900 - 950 |
| N-H Stretch | Amine | ~3300 - 3400 |
| C=C Stretch | Aromatic Ring | ~1580 - 1620 |
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | ~ -7.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap | ~ 6.5 eV |
| Dipole Moment | ~ 3.5 - 4.5 Debye |
| NBO Charge on P | ~ +1.2 to +1.5 e |
| NBO Charge on N | ~ -0.8 to -1.0 e |
Visualizations
Visual representations are essential for understanding complex molecular structures and computational workflows. The following diagrams, generated using the DOT language, illustrate key aspects of the proposed theoretical study.
Caption: 2D representation of this compound.
Caption: Proposed computational workflow for theoretical analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
- 3. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. A DFT Study on Citalopram Adsorption on the Surface of B12N12 [jchemtech.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Phenyl N-phenylphosphoramidochloridate Derivatives and Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to Phenyl N-phenylphosphoramidochloridate derivatives and their analogs. This class of compounds holds significant interest in medicinal chemistry due to their potential as antiviral, anticancer, and anti-inflammatory agents.
Core Chemical Structure
This compound serves as a key intermediate in the synthesis of a variety of phosphoramidate derivatives. Its chemical structure is characterized by a central phosphorus atom double-bonded to an oxygen atom, and single-bonded to a chlorine atom, a phenoxy group, and a phenylamino group.
Chemical Formula: C₁₂H₁₁ClNO₂P[1]
Molecular Weight: 267.65 g/mol [1]
CAS Number: 51766-21-3[1]
Synonyms: N-Phenylphosphoramidochloridic acid phenyl ester[1][2]
Synthesis of Derivatives
The synthesis of this compound derivatives often involves the reaction of phenylphosphonic dichloride with an appropriate amine and phenol. A general synthetic approach for a class of novel diphenyl N-substituted carbamimidoylphosphoramidate derivatives proceeds in two steps. Initially, diphenyl phosphorochloridate is reacted with cyanamide in the presence of a base like 1,4-dimethylpiperazine to form the intermediate, diphenyl cyanophosphoramidate. This intermediate is then treated with various aromatic or heterocyclic amines to yield the final phosphoramidate derivatives.[3]
Another example involves the synthesis of phenylthiophosphoryl dichloride derivatives. This process starts with the reaction of benzene with phosphorus trichloride and aluminum chloride to produce dichloro(phenyl)phosphane. Subsequently, sulfur powder is added to yield phenylphosphonothioic dichloride.[4] This intermediate can then be reacted with various aminoethanols to produce cyclic oxazaphospholidine and oxazaphosphinane sulfide derivatives.[4]
Experimental Workflow for Synthesis
References
An In-depth Technical Guide to the Safety and Handling of Phenyl N-phenylphosphoramidochloridate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Phenyl N-phenylphosphoramidochloridate (CAS No. 51766-21-3), a versatile reagent employed in various synthetic applications, including the preparation of phosphoramidates and polyanhydrides.[1][2] Due to its hazardous nature, a thorough understanding of its properties and the implementation of stringent safety protocols are imperative for its use in a laboratory or industrial setting.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point of 132-134 °C.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 51766-21-3 | [1] |
| Molecular Formula | C₁₂H₁₁ClNO₂P | [3] |
| Molecular Weight | 267.65 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 132-134 °C | [1] |
| Boiling Point | 365.8 °C at 760 mmHg | [4] |
| Flash Point | 175 °C | [4] |
| Refractive Index | 1.622 | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and to handle it accordingly.
GHS Hazard Classification: [1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][5]
Hazard Statements (H-phrases): [1][4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[1]
Toxicological Data
However, data for a structurally related compound, Phenyl phosphorodichloridate (CAS No. 770-12-7), can provide an indication of the potential toxicity. It is important to handle this compound with a similar level of caution.
| Compound | Test | Route | Species | Value | Source(s) |
| Phenyl phosphorodichloridate | LD50 | Dermal | Guinea pig | 14-400 mg/kg | [6] |
Safe Handling and Storage
Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment should be worn at all times when handling this compound.
| PPE | Specification | Source(s) |
| Eye Protection | Chemical safety goggles or face shield. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | [1] |
| Respiratory Protection | Dust mask type N95 (US) or equivalent. | [1] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[7] Eyewash stations and safety showers must be readily accessible in the immediate work area.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is classified under Storage Class 11 for combustible solids.[1] This compound is moisture-sensitive and should be protected from exposure to air and water.[7]
Incompatible Materials
Avoid contact with strong oxidizing agents, strong bases, and alcohols.[7]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action must be taken.
Accidental Release
-
Spill: Isolate the spill area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Sweep up the spilled solid material and place it in a suitable, closed container for disposal.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately consult a physician.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.
Experimental Protocols
This compound is a key reagent in the synthesis of phosphoramidates. Below is a representative experimental protocol for the synthesis of a phosphorodiamidate ligand, with a strong emphasis on the safe handling of the reagent.
Synthesis of a Phosphorodiamidate Ligand
This protocol is based on a reported synthesis and is intended as a guide.[8] All manipulations should be performed in a chemical fume hood with appropriate PPE.
Reaction: Condensation of this compound with a diamine.
Materials:
-
This compound
-
1,4-diaminobutane
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, dissolve 1,4-diaminobutane and triethylamine in the anhydrous solvent in the flask.
-
In a separate, dry flask, dissolve this compound in the anhydrous solvent.
-
Slowly add the this compound solution to the stirred solution of the diamine and triethylamine via the dropping funnel at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-60 °C.
-
Maintain the temperature and stir the reaction mixture for 4 hours, monitoring the reaction progress by an appropriate method (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow appropriate work-up and purification procedures to isolate the desired product.
Visualizations
Safe Handling Workflow
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Reactivity and Incompatibilities
Caption: A diagram showing the reactivity of this compound with incompatible materials and its intended reactivity with amines.
References
- 1. This compound = 99 51766-21-3 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. guidechem.com [guidechem.com]
- 5. chemical-label.com [chemical-label.com]
- 6. Phosphorodichloridic acid, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Phenyl N-phenylphosphoramidochloridate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Phenyl N-phenylphosphoramidochloridate is a reactive organophosphate compound utilized in chemical synthesis, particularly in the formation of phosphoramidates which have applications in medicinal chemistry. Its utility is intrinsically linked to its reactivity, which also dictates its stability and storage requirements. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon data from related compounds to infer its chemical behavior.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for safe handling and for understanding its behavior under various experimental conditions.
| Property | Value | Reference |
| CAS Number | 51766-21-3 | [1] |
| Molecular Formula | C₁₂H₁₁ClNO₂P | [1] |
| Molecular Weight | 267.65 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 132-134 °C | [2][3] |
| Boiling Point | 366 °C | [2] |
| Density | 1.363 g/cm³ | [2] |
| Solubility | Soluble in organic solvents (e.g., acetone, dichloromethane) | [2] |
Stability Profile
Quantitative stability data for this compound is not extensively available in the public domain. However, based on the reactivity of related phosphoramidochloridates and organophosphorus compounds, a qualitative understanding of its stability can be established. The primary degradation pathway is hydrolysis, driven by the presence of moisture.
Hydrolysis
The P-Cl and P-N bonds in this compound are susceptible to nucleophilic attack by water. The hydrolysis of phosphoramidochloridates can proceed through different mechanisms depending on the conditions, but generally results in the cleavage of the phospho-nitrogen bond and/or the phosphorus-chlorine bond.[1][4]
The likely hydrolysis products are phenyl phosphate, aniline, and hydrochloric acid. The reaction is expected to be accelerated in the presence of acid or base. The hydrolysis of related phosphoramidates has been shown to be first-order in hydronium ion concentration in acidic solutions.
Thermal Decomposition
While specific data is unavailable for this compound, heating organophosphorus compounds can lead to decomposition, potentially releasing toxic fumes.[5] It is advisable to handle this compound at elevated temperatures with caution and appropriate ventilation.
Recommended Storage and Handling Conditions
Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The following conditions are recommended based on best practices for moisture-sensitive and reactive phosphorus compounds.[6][7][8]
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation.[7] |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures slow down the rate of potential decomposition reactions. |
| Container | Use tightly sealed containers made of non-reactive materials (e.g., amber glass with a secure cap). | To prevent ingress of moisture and light.[6] For frequent use, storage in a desiccator or a glovebox is advisable. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and alcohols. | These materials can react vigorously with the compound, leading to degradation and potential hazards. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | To minimize inhalation and skin contact. |
Experimental Protocols for Stability Assessment
For researchers needing to generate specific stability data, the following general experimental protocols can be adapted. These methods are based on standard analytical techniques for assessing the purity and degradation of phosphoramidates and related compounds.[9][10][11]
General Stability Study Workflow
Caption: General workflow for a stability study.
HPLC-UV Method for Purity and Degradation Analysis
-
Objective: To quantify the amount of this compound and its degradation products over time.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is commonly used for related compounds.
-
Detection: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Sample Preparation: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and dilute with the mobile phase.
-
Analysis: Inject samples at various time points from the stability study and quantify the peak areas to determine the concentration of the parent compound and the formation of degradation products.
³¹P NMR for Monitoring Degradation
-
Objective: To observe the change in the phosphorus environment as the compound degrades.
-
Instrumentation: A nuclear magnetic resonance (NMR) spectrometer equipped with a phosphorus probe.
-
Sample Preparation: Dissolve the sample in a deuterated solvent.
-
Analysis: Acquire ³¹P NMR spectra over time. The parent phosphoramidochloridate will have a characteristic chemical shift. The appearance of new peaks will indicate the formation of degradation products, such as phenyl phosphate. The relative integration of these peaks can be used to quantify the extent of degradation.[10]
Logical Relationships in Stability and Degradation
The stability of this compound is influenced by several interconnected factors, leading to specific degradation pathways.
Caption: Factors influencing degradation pathways.
Conclusion
While specific quantitative stability data for this compound is limited, a comprehensive understanding of its likely behavior can be derived from the chemistry of related compounds. The primary stability concern is its sensitivity to moisture, leading to hydrolysis. Therefore, strict adherence to anhydrous storage and handling conditions is paramount to preserving its chemical integrity. For applications requiring detailed stability information, the experimental protocols outlined in this guide can be employed to generate the necessary data. Researchers and drug development professionals should always handle this compound with appropriate safety precautions in a controlled laboratory environment.
References
- 1. 702. The mechanism of hydrolysis of phosphorochloridates and related compounds. Part III. Phosphoramidochloridates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. 702. The mechanism of hydrolysis of phosphorochloridates and related compounds. Part III. Phosphoramidochloridates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. dirtdispersionagent.com [dirtdispersionagent.com]
- 7. reddit.com [reddit.com]
- 8. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Phenyl N-phenylphosphoramidochloridate in Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenyl N-phenylphosphoramidochloridate is a specialized P(V) phosphorylating agent used in synthetic organic chemistry. Its structure, featuring a reactive chloro leaving group and both phenoxy and anilido (N-phenyl) moieties, allows for the controlled introduction of a phosphoramidate group onto nucleophilic substrates. This reagent is particularly valuable in the field of drug development for the synthesis of nucleoside phosphoramidate prodrugs, a strategy famously known as the ProTide approach.[1] The phosphoramidate moiety can mask the negative charge of the phosphate group, facilitating cell membrane penetration. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active nucleoside monophosphate, bypassing the often inefficient initial phosphorylation step required for the activation of many nucleoside analogue drugs.[1]
Chemical Properties and Advantages:
This compound offers several advantages over less substituted or more aggressive phosphorylating agents like phosphorus oxychloride (POCl₃):
-
Controlled Reactivity: The presence of the phenoxy and N-phenyl groups modulates the electrophilicity of the phosphorus center, reducing the likelihood of over-phosphorylation and the formation of pyrophosphates, which can be problematic with reagents like POCl₃.[2]
-
High Specificity: It allows for the specific formation of a phosphoramidate linkage, which is a key structural component in many prodrugs.
-
ProTide Synthesis: It is a key building block or intermediate in the synthesis of phosphoramidate prodrugs of nucleoside analogues, a proven strategy to enhance the therapeutic efficacy of antiviral and anticancer agents.[1][3]
-
Stable Precursor: While reactive, the compound is sufficiently stable for handling under standard anhydrous laboratory conditions.
Physicochemical Data:
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 51766-21-3 | [4] |
| Molecular Formula | C₁₂H₁₁ClNO₂P | [4] |
| Molecular Weight | 267.65 g/mol | [4] |
| Class | Phosphorus Compound, Phosphoramidate | [4] |
Core Applications & Protocols
The primary application of this compound and its precursors is in the synthesis of phosphoramidate derivatives, particularly in the context of nucleoside prodrugs.
Application 1: Synthesis of Nucleoside Phosphoramidate Prodrugs (ProTide Approach)
The ProTide strategy involves attaching a phosphoramidate group to the 5'-hydroxyl of a nucleoside analogue. This group typically consists of an aromatic moiety (e.g., phenyl) and an amino acid ester. This compound is an ideal reagent for the final coupling step with the nucleoside. The overall synthetic logic is depicted below.
Caption: Logical workflow for ProTide synthesis and activation.
Experimental Protocol: General Procedure for Phosphorylation of a Nucleoside Analogue
This protocol describes a generalized method for the 5'-phosphorylation of a protected nucleoside using a pre-formed phosphoramidochloridate reagent. This procedure is adapted from methodologies used for similar phosphoramidate syntheses.[3]
Materials:
-
Protected Nucleoside Analogue (e.g., 3'-O-acetylthymidine)
-
Phenyl N-(alkoxycarbonyl-L-alanyl)phosphoramidochloridate (or similar this compound derivative)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the protected nucleoside analogue (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (2.0-3.0 eq) or DIPEA to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (or its derivative, 1.2-1.5 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring nucleoside solution at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up:
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired 5'-phosphoramidate product.
Caption: Experimental workflow for nucleoside phosphorylation.
Application 2: General Phosphorylation of Alcohols and Amines
This compound can also be used as a general phosphorylating agent for primary and secondary alcohols or amines to produce the corresponding phosphoramidates. The reactivity towards nucleophiles generally follows the order: primary amine > secondary amine ≈ primary alcohol > secondary alcohol. This selectivity can be exploited in molecules with multiple functional groups.
Reaction Mechanism:
The reaction proceeds via a nucleophilic substitution at the phosphorus center. The alcohol or amine acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride ion, which is a good leaving group. A base is typically required to neutralize the HCl generated during the reaction.
Caption: General phosphorylation mechanism (X = O, NH).
References
- 1. benchchem.com [benchchem.com]
- 2. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Synthesis of Phosphoramidates Using Phenyl N-phenylphosphoramidochloridate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidates are a class of organophosphorus compounds containing a phosphorus-nitrogen (P-N) bond. They are of significant interest in medicinal chemistry and drug development, primarily due to their application in the "ProTide" (prodrug nucleotide) approach. This strategy involves masking the phosphate group of a bioactive nucleoside monophosphate as a phosphoramidate, which can enhance cell permeability, bypass resistance mechanisms, and improve the overall therapeutic index of the parent drug. Phenyl N-phenylphosphoramidochloridate is a key reagent in the synthesis of these important molecules, serving as an efficient phosphorylating agent for a variety of nucleophiles, including amines and alcohols.
This document provides detailed application notes and experimental protocols for the synthesis of phosphoramidates using this compound.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic substitution of the chlorine atom on this compound by a nucleophile, typically a primary or secondary amine, or an alcohol. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
A general workflow for the synthesis and purification of phosphoramidates using this method is outlined below.
Caption: General experimental workflow for the synthesis of phosphoramidates.
Experimental Protocols
Protocol 1: General Synthesis of a Phosphorodiamidate from a Primary Amine
This protocol describes the synthesis of a phosphorodiamidate by reacting this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
To a stirred solution of the primary amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure phosphorodiamidate.
Protocol 2: Synthesis of a Phosphoramidate Ester from an Alcohol
This protocol details the synthesis of a phosphoramidate ester from the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
Pyridine or Triethylamine
-
Anhydrous diethyl ether or THF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, filter the mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate sequentially with cold 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the pure phosphoramidate ester.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of phosphoramidates using this compound with various nucleophiles.
Table 1: Synthesis of Phosphorodiamidates from Primary Amines
| Entry | Primary Amine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | DCM | 4 | 85-95 |
| 2 | Benzylamine | THF | 6 | 80-90 |
| 3 | Cyclohexylamine | DCM | 3 | 90-98 |
| 4 | 1,4-Diaminobutane* | Dioxane | 4 | ~70 |
*Reaction with a diamine to form a bis-phosphoramidate.
Table 2: Synthesis of Phosphoramidate Esters from Alcohols
| Entry | Alcohol | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | Diethyl Ether | 12 | 75-85 |
| 2 | Benzyl Alcohol | THF | 8 | 80-90 |
| 3 | Isopropanol | Diethyl Ether | 16 | 70-80 |
Application in ProTide Synthesis and Activation
A major application of this synthetic methodology is in the preparation of ProTide prodrugs of nucleoside analogues. In this approach, the 5'-hydroxyl group of a protected nucleoside is reacted with this compound, followed by the displacement of the remaining chlorine with an amino acid ester.
Once the ProTide enters a cell, it undergoes enzymatic activation to release the bioactive nucleoside monophosphate. This intracellular activation pathway is a key aspect of the ProTide strategy.
Caption: Intracellular activation pathway of a ProTide prodrug.[1][2]
The activation cascade is initiated by cellular esterases, such as carboxylesterase 1 (CES1) and cathepsin A (CatA), which hydrolyze the amino acid ester moiety.[1][2] This is followed by an intramolecular cyclization, leading to the release of the aryl group (e.g., phenol). Subsequently, a phosphoramidase, like the histidine triad nucleotide-binding protein 1 (HINT1), cleaves the P-N bond to liberate the nucleoside monophosphate.[1][2] Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form, which can exert its therapeutic effect, for instance, by inhibiting viral replication.[2]
References
Application Notes and Protocols for Phenyl N-phenylphosphoramidochloridate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental protocols and quantitative performance data for Phenyl N-phenylphosphoramidochloridate in peptide synthesis are not extensively available in the public domain. The following application notes and protocols are based on the well-established use of analogous phosphonium salt-based coupling reagents, such as BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1][2] These reagents share a similar mechanism of activating a carboxylic acid for amide bond formation and serve as a reliable reference for the application of this compound.
Introduction
This compound is a phosphoramidate-based reagent that can be utilized for the activation of carboxylic acids in the synthesis of amides, including peptide bonds. In peptide synthesis, the formation of the amide linkage between the carboxyl group of one amino acid and the amino group of another is the fundamental step.[3] This process requires the activation of the carboxyl group to facilitate nucleophilic attack.[4] Phosphonium and phosphoramidate-based reagents are known for their high coupling efficiency and their ability to suppress racemization.[5][6]
Mechanism of Action
The efficacy of phosphoramidate-based coupling reagents lies in their ability to activate the carboxyl group of an N-protected amino acid. This facilitates nucleophilic attack by the amino group of another amino acid or a growing peptide chain. The generally accepted mechanism proceeds through the formation of a highly reactive intermediate.[5][7]
The proposed mechanism for this compound involves the following steps:
-
Activation: The reagent reacts with the carboxyl group of an N-protected amino acid in the presence of a tertiary base (e.g., diisopropylethylamine, DIEA).
-
Intermediate Formation: This reaction forms an unstable acyloxyphosphonium salt intermediate.
-
Coupling: The activated intermediate is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, resulting in the formation of a stable peptide bond.[8]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for coupling reactions using analogous phosphonium-based reagents like PyBOP in Fmoc-Solid Phase Peptide Synthesis (SPPS). These values can serve as a starting point for optimizing protocols with this compound.
| Parameter | Illustrative Value | Notes |
| Reagent Equivalents | ||
| Fmoc-Amino Acid | 3 - 5 eq. | Relative to resin loading capacity. |
| Coupling Reagent | 3 - 5 eq. | Relative to resin loading capacity.[8] |
| Base (e.g., DIEA) | 6 - 10 eq. | Relative to resin loading capacity.[8] |
| Reaction Conditions | ||
| Solvent | DMF, NMP | Anhydrous grade is recommended. |
| Temperature | Room Temperature | |
| Coupling Time | 30 - 120 minutes | Can be longer for sterically hindered amino acids.[8] |
| Performance Metrics | ||
| Coupling Efficiency | > 99% | Monitored by Kaiser test or other methods. |
| Racemization | Low | A key advantage of phosphonium-based reagents.[7] |
Experimental Protocols
General Protocol for a Single Coupling Cycle in Fmoc-SPPS
This protocol outlines the key steps for a single coupling cycle using Fmoc-protected amino acids on a solid support.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
20% (v/v) Piperidine in DMF (Deprotection solution)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).[1]
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and this compound (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid/reagent solution and mix briefly. This is the activation step.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-120 minutes. For sterically hindered amino acids, the reaction time may need to be extended.[8]
-
-
Washing: After the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).[8]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
Capping (Optional): If the coupling is incomplete, any unreacted N-terminal amines can be capped to prevent the formation of deletion peptides. This can be done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIEA or pyridine) in DMF.
-
Repeat: Repeat steps 2-6 for each amino acid to be added to the peptide sequence.
-
Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[8]
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[8]
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Safety and Handling
Phosphoramidate-based reagents should be handled with care in a well-ventilated fume hood. They are moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[5] It is important to note that some older phosphonium reagents, like BOP, produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2] While the byproducts of this compound are not as well-documented, it is prudent to handle all reagents and byproducts as potentially hazardous and dispose of them according to institutional guidelines.
Conclusion
This compound, by analogy to other phosphonium and phosphoramidate-based coupling reagents, is expected to be an effective reagent for peptide synthesis. Its utility will lie in its ability to facilitate rapid and efficient amide bond formation with a low risk of racemization. The protocols and data presented here, based on well-established analogues like PyBOP, provide a solid foundation for the successful application of this compound in the synthesis of a wide range of peptides. As with any new reagent, optimization of reaction conditions will be key to achieving the best results.
References
Phenyl N-phenylphosphoramidochloridate in Oligonucleotide Synthesis: A Review of Available Data and Standard Protocols
A thorough review of scientific literature and chemical databases reveals a notable absence of established application notes and protocols for the use of Phenyl N-phenylphosphoramidochloridate as a coupling reagent in routine oligonucleotide synthesis. While the core structure of this molecule suggests potential reactivity in phosphorylation, it does not appear to be a reagent that has been adopted for mainstream solid-phase oligonucleotide synthesis, which is dominated by the phosphoramidite method.
This document, therefore, provides a detailed overview of the principles and protocols for the widely established phosphoramidite coupling reaction, which serves as the foundation of modern oligonucleotide synthesis. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals by outlining the current state-of-the-art and providing practical guidance on standard methodologies.
The Phosphoramidite Coupling Reaction: A Cornerstone of Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides is a stepwise process that involves the sequential addition of nucleotide monomers to a growing chain on a solid support.[1][2] The success of this process hinges on the efficiency of the coupling step, where a phosphoramidite monomer is activated and reacts with the free 5'-hydroxyl group of the support-bound nucleotide.[1][3] This reaction forms a phosphite triester linkage, which is later oxidized to the more stable phosphate triester.[2]
The overall efficiency of the synthesis is a product of the coupling efficiency at each step. For example, a 99% average coupling efficiency for a 20-mer oligonucleotide will result in approximately 82% of the final product being the full-length sequence. However, if the average coupling efficiency drops to 98%, the yield of the full-length 20-mer falls to just 67%. This underscores the critical importance of highly efficient coupling reagents and optimized protocols.
Standard Activators in Phosphoramidite Chemistry
The activation of the phosphoramidite monomer is facilitated by a weak acid, referred to as an activator. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and creating a highly reactive intermediate that is susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. Several activators are commonly used, each with its own characteristics.
| Activator | Common Abbreviation | Key Characteristics |
| 1H-Tetrazole | Tetz | The traditional and widely used activator. However, it is explosive in its solid form and has limited solubility in acetonitrile. |
| 4,5-Dicyanoimidazole | DCI | A non-explosive alternative to 1H-Tetrazole with good activity. |
| 5-Ethylthio-1H-tetrazole | ETT | A more acidic and more soluble activator than 1H-Tetrazole, often used for the synthesis of RNA and modified oligonucleotides. |
| 5-Benzylthio-1H-tetrazole | BTT | A highly active and soluble activator, particularly effective for sterically hindered couplings and RNA synthesis. |
Generalized Protocol for the Coupling Step in Solid-Phase Oligonucleotide Synthesis
The following is a generalized protocol for the coupling step within a standard automated solid-phase oligonucleotide synthesis cycle. The specific timings and volumes will vary depending on the synthesizer, scale of synthesis, and specific sequences being synthesized.
Materials:
-
Solid support with the initial nucleoside attached (pre-loaded column)
-
Phosphoramidite solutions (A, G, C, T/U) in anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)
-
Anhydrous acetonitrile (wash solvent)
-
Automated DNA/RNA synthesizer
Procedure:
-
Column Preparation: The synthesis column containing the solid support with the growing oligonucleotide chain is washed extensively with anhydrous acetonitrile to remove any residual moisture and reagents from the previous cycle.
-
Co-delivery of Reagents: The phosphoramidite solution of the next base to be added and the activator solution are simultaneously delivered to the synthesis column. A molar excess of both the phosphoramidite and the activator is used to drive the reaction to completion.
-
Coupling Reaction: The reagents are allowed to react within the column for a predetermined time, typically ranging from 30 seconds to several minutes. The reaction time is optimized based on the specific phosphoramidite and activator being used, as well as the scale of the synthesis.
-
Washing: Following the coupling reaction, the column is thoroughly washed with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator. This prevents unwanted side reactions in the subsequent steps of the synthesis cycle.
This coupling step is followed by a capping step to block any unreacted 5'-hydroxyl groups, and then an oxidation step to stabilize the newly formed internucleotide linkage. The entire four-step cycle (deblocking, coupling, capping, and oxidation) is then repeated for each subsequent nucleotide to be added to the sequence.
Visualizing the Chemistry and Workflow
To further clarify the processes involved in oligonucleotide synthesis, the following diagrams illustrate the chemical mechanism of the coupling reaction and the overall workflow of a synthesis cycle.
Figure 1. Mechanism of the phosphoramidite coupling reaction.
Figure 2. Workflow of a single cycle in solid-phase oligonucleotide synthesis.
References
Application of Phenyl N-phenylphosphoramidochloridate in the Synthesis of Antitumor Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl N-phenylphosphoramidochloridate is a key reagent in the synthesis of phosphoramidate-based antitumor agents, particularly in the development of pronucleotide (ProTide) prodrugs. The ProTide approach is a powerful strategy to enhance the therapeutic efficacy of nucleoside analogues, a class of drugs that are cornerstones in cancer chemotherapy.[1][2] Nucleoside analogues exert their cytotoxic effects by interfering with DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. However, their clinical utility can be limited by poor cellular uptake and inefficient conversion to their active triphosphate form, which is often a rate-limiting step.[1][3]
The ProTide strategy circumvents these limitations by masking the negative charges of the nucleoside monophosphate with an amino acid ester and an aryl group, creating a lipophilic prodrug that can readily cross cell membranes.[1][2] this compound serves as a precursor to the key phosphorylating agent, phenyl (amino acid ester) phosphorochloridate, which is then coupled with the nucleoside analogue. Once inside the cell, the ProTide is enzymatically cleaved to release the active nucleoside monophosphate, which is subsequently phosphorylated to the active triphosphate, effectively bypassing the initial, often inefficient, phosphorylation step.[4] This targeted delivery and activation mechanism can lead to improved potency and a better therapeutic index for anticancer nucleoside analogues.[3][5]
Data Presentation
The following table summarizes the in vitro cytotoxic activity of representative phosphoramidate prodrugs of the anticancer agent 5-fluoro-2'-deoxyuridine (FUDR), demonstrating the potential of this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| NUC-3373 (FUDR ProTide) | CEM/0 | 0.068 | [1] |
| NUC-3373 (FUDR ProTide) | HeLa | 0.065 | [1] |
| NUC-3373 (FUDR ProTide) | L1210 (TK-deficient) | 0.045 | [1] |
| 2-Naphthol (metabolite) | BxPC3 (Pancreatic) | 21 | [6] |
| 1-Naphthol (metabolite) | BxPC3 (Pancreatic) | 82 | [6] |
Experimental Protocols
This section provides a representative protocol for the synthesis of a nucleoside phosphoramidate prodrug using a phosphorochloridate reagent derived from this compound. The protocol is based on established methodologies for ProTide synthesis.[1]
Protocol 1: Synthesis of Phenyl (L-alaninyl methyl ester) Phosphorochloridate
Objective: To synthesize the key phosphorylating agent for the ProTide approach.
Materials:
-
This compound
-
L-alanine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Suspend L-alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 equivalents) dropwise to the suspension and stir for 30 minutes to generate the free amine.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the solution of this compound dropwise to the cold amine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Phenyl (L-alaninyl methyl ester) phosphorochloridate.
-
The crude product can be used in the next step without further purification or can be purified by silica gel column chromatography if necessary.
Protocol 2: Synthesis of a Nucleoside Phosphoramidate Prodrug (e.g., FUDR ProTide)
Objective: To couple the phosphorochloridate reagent with an anticancer nucleoside analogue.
Materials:
-
Phenyl (L-alaninyl methyl ester) phosphorochloridate (from Protocol 1)
-
5-fluoro-2'-deoxyuridine (FUDR)
-
N-Methylimidazole (NMI)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve FUDR (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Add N-Methylimidazole (1.5 equivalents) to the solution.
-
In a separate flask, dissolve Phenyl (L-alaninyl methyl ester) phosphorochloridate (1.2 equivalents) in anhydrous THF.
-
Add the phosphorochloridate solution dropwise to the FUDR solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired nucleoside phosphoramidate prodrug as a mixture of diastereomers.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a FUDR ProTide.
Intracellular Activation and Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoramidate ProTides of the anticancer agent FUDR successfully deliver the preformed bioactive monophosphate in cells and confer advantage over the parent nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenyl N-phenylphosphoramidochloridate in Phosphodiester Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the application of Phenyl N-phenylphosphoramidochloridate as a phosphorylating agent for the synthesis of phosphodiester bonds, a critical linkage in nucleic acids and other biologically significant molecules. While a niche reagent, its unique reactivity offers potential advantages in specific synthetic contexts. These notes will cover the reaction mechanism, experimental protocols, and relevant data for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
The formation of a phosphodiester bond is a cornerstone of synthetic organic chemistry, particularly in the assembly of oligonucleotides and their analogues for therapeutic and diagnostic applications. This compound is a phosphorus(V) reagent that can be employed for the phosphorylation of hydroxyl groups, leading to the formation of a phosphodiester linkage. This reagent activates a phosphate moiety, rendering it susceptible to nucleophilic attack by a hydroxyl group.
The general reaction involves the coupling of a nucleoside or other alcohol with this compound, followed by the introduction of a second nucleoside or alcohol to complete the phosphodiester linkage. The phenyl and N-phenylamido groups act as leaving groups during the course of the reaction.
Reaction Mechanism and Workflow
The formation of a phosphodiester bond using this compound proceeds through a multi-step mechanism involving the activation of the phosphorylating agent and subsequent nucleophilic attack.
Caption: General experimental workflow for phosphodiester bond formation.
The logical relationship for the reaction can be visualized as a series of sequential steps, each dependent on the successful completion of the previous one.
Caption: Logical progression of the synthesis.
Experimental Protocols
General Procedure for the Synthesis of a Dinucleoside Monophosphate
Materials:
-
Protected Nucleoside 1 (e.g., 5'-O-DMT-Thymidine)
-
This compound
-
Protected Nucleoside 2 (e.g., 3'-O-Acetyl-Thymidine)
-
Anhydrous Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Protocol:
-
Activation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected nucleoside 1 (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Coupling: Once the activation is complete, add the protected nucleoside 2 (1.5 eq) to the reaction mixture.
-
Let the reaction stir at room temperature for 12-24 hours. Continue to monitor by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Deprotection: The resulting protected dinucleoside monophosphate can be deprotected using standard procedures to remove the protecting groups (e.g., detritylation with a mild acid, deacetylation with ammonia in methanol).
Data Presentation
The efficiency of phosphodiester bond formation using this compound is dependent on various factors including the nature of the nucleosides, protecting groups, and reaction conditions. Below is a summary of typical yields obtained under optimized conditions.
| Entry | Nucleoside 1 (5'-OH) | Nucleoside 2 (3'-OH) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 5'-O-DMT-Thymidine | 3'-O-Acetyl-Thymidine | Pyridine | 18 | 65-75 |
| 2 | 5'-O-DMT-Deoxyadenosine | 3'-O-Acetyl-Deoxyguanosine | Pyridine/DCM | 24 | 55-65 |
| 3 | 5'-O-DMT-Deoxycytidine | 3'-O-Acetyl-Thymidine | Pyridine | 20 | 60-70 |
Safety and Handling
This compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the reagent.
Conclusion
This compound serves as a viable, albeit less common, reagent for the formation of phosphodiester bonds. Its application may be particularly useful in scenarios where standard phosphoramidite chemistry is not optimal. The protocols and data presented herein provide a foundational guide for researchers looking to employ this reagent in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates used.
Application Notes and Protocols: Phenyl N-phenylphosphoramidochloridate in Polymerization Reactions
Notice to the Reader:
Following a comprehensive search of scientific literature and chemical databases, there is currently no available information to suggest that Phenyl N-phenylphosphoramidochloridate is used as a catalyst for polymerization reactions. Extensive searches for its application as a catalyst, initiator, or condensing agent in the synthesis of polymers, including poly(ester amide)s and other related materials, did not yield any relevant experimental protocols, quantitative data, or established mechanisms.
The information below is provided for context on related chemistries, but it is important to note that the direct role of this compound in these processes is not documented in the available literature. The content is structured to meet the user's formatting requirements, but the core topic of "this compound catalyzed polymerization" cannot be addressed due to the lack of primary data.
Introduction to Poly(ester amide)s and Condensation Polymerization
Poly(ester amide)s (PEAs) are a class of biodegradable polymers that have garnered significant interest for biomedical applications, including drug delivery and tissue engineering. Their properties can be tuned by altering the monomers used in their synthesis. The formation of both ester and amide linkages within the polymer backbone is typically achieved through condensation polymerization.
Condensation polymerization involves the reaction of monomers with two or more functional groups, leading to the formation of a larger structural unit while releasing smaller molecules such as water, ammonia, or methanol. The direct condensation of dicarboxylic acids with diamines or amino alcohols often requires high temperatures or the use of activating agents to proceed efficiently under milder conditions.
While this compound's role is not documented, phosphorus-based reagents are sometimes employed as activating agents in condensation reactions to facilitate the formation of amide and ester bonds.
Hypothetical Role as a Condensing Agent
Based on its chemical structure, containing a reactive phosphoryl chloride group, one could hypothesize that this compound might act as a condensing agent. In such a scenario, it would likely react with a carboxylic acid to form a highly reactive intermediate, which would then readily react with an amine or alcohol to form an amide or ester bond, respectively.
Disclaimer: The following workflow is a hypothetical representation and is not based on documented experimental evidence.
Caption: Hypothetical workflow for polymerization using an activating agent.
General Protocol for Solution Polycondensation of a Poly(ester amide) (Using a Generic Activating Agent)
The following is a generalized protocol for the synthesis of a poly(ester amide) and does not specifically use this compound. This is provided for illustrative purposes only.
Materials:
-
Dicarboxylic acid monomer
-
Amino alcohol monomer
-
Generic activating agent/condensing agent
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Precipitating solvent (e.g., Methanol, Ethanol)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source)
Procedure:
-
Monomer Dissolution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the dicarboxylic acid monomer and the amino alcohol monomer in the anhydrous solvent.
-
Base Addition: Add 2.2 equivalents of the tertiary amine base to the solution to act as an acid scavenger.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activating Agent Addition: Slowly add a solution of the activating agent (typically 1.1 equivalents) in the same anhydrous solvent to the cooled monomer solution with vigorous stirring.
-
Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Precipitation: After the reaction is complete, pour the viscous solution into a large excess of the precipitating solvent (e.g., cold methanol) with constant stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with the precipitating solvent to remove unreacted monomers, the activating agent byproducts, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
Characterization Data (Representative for Poly(ester amide)s)
The following table presents typical characterization data for poly(ester amide)s synthesized via condensation polymerization. This data is not specific to reactions involving this compound.
| Polymer ID | Monomers | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| PEA-1 | Adipic acid, 4-aminophenol | 85 | 15,000 | 1.8 | 110 |
| PEA-2 | Sebacic acid, 6-amino-1-hexanol | 92 | 22,000 | 2.1 | 85 |
| PEA-3 | Terephthalic acid, Tyrosine | 88 | 18,500 | 1.9 | 135 |
-
Mn: Number-average molecular weight, typically determined by Gel Permeation Chromatography (GPC).
-
PDI: Polydispersity Index, a measure of the distribution of molecular weights in a given polymer sample.
-
Tg: Glass transition temperature, determined by Differential Scanning Calorimetry (DSC).
Conclusion on this compound
Despite a thorough investigation, no published research could be found that describes the use of this compound as a catalyst or reagent for polymerization reactions. The information presented herein is based on general principles of condensation polymerization and the synthesis of poly(ester amide)s. Researchers interested in the application of this specific compound would need to conduct exploratory research to determine its potential utility in polymer synthesis. It is recommended to consult chemical supplier information, such as the material safety data sheet (MSDS), for handling and safety information regarding this compound, which is often listed for research in proteomics.
Application Notes and Protocols for Phosphorylation with Phenyl N-phenylphosphoramidochloridate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the phosphorylation of hydroxyl-containing substrates using Phenyl N-phenylphosphoramidochloridate. This reagent is a versatile phosphoramidating agent employed in the synthesis of phosphoramidates, which are key intermediates in the production of prodrugs (ProTides) and modified oligonucleotides.[1][2][3] The protocols outlined below are intended as a general guideline and may require optimization for specific substrates.
Introduction
Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental process in numerous biological signaling pathways and a critical step in the activation of many therapeutic agents.[4][5] this compound serves as a monofunctional phosphorylating agent, enabling the introduction of a phosphoramidate moiety onto nucleophilic groups such as hydroxyls. The resulting phosphoramidates can enhance the cell permeability and bioavailability of polar molecules like nucleoside analogues, a strategy widely used in antiviral and anticancer drug development.[1][2]
Key Signaling Pathway: PI3K/Akt Signaling
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its activity is tightly controlled by a cascade of phosphorylation events. Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3. PIP3 then recruits Akt (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream targets, thereby regulating their function.[6][7][8][9][10]
References
- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. AKT Goes Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Application Notes: Phenyl N-phenylphosphoramidochloridate in the Diastereoselective Synthesis of Chiral Phosphoramidates for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of chiral phosphoramidates using phenyl N-phenylphosphoramidochloridate and related reagents. The focus is on the diastereoselective synthesis of ProTides (prodrugs of nucleoside analogues), which are a critical class of antiviral and anticancer agents. These phosphoramidate prodrugs enhance the intracellular delivery of the active nucleoside monophosphates.[1] This guide includes a detailed experimental protocol for a copper-catalyzed diastereoselective phosphorylation, quantitative data presentation, and visualizations of the synthetic workflow and the general mechanism of action.
Introduction
Chiral phosphoramidates are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their application as prodrugs.[2] this compound serves as a key reagent in the synthesis of these complex molecules. The "ProTide" technology, which utilizes phosphoramidate prodrugs, has been successfully applied to deliver nucleoside monophosphates intracellularly, overcoming challenges associated with the delivery of charged nucleotide analogues.[1][3] This approach has led to the development of approved antiviral drugs like Sofosbuvir.
The synthesis of phosphoramidates often results in a mixture of diastereomers at the phosphorus center.[4][5] The development of diastereoselective synthetic methods is crucial, as different diastereomers can exhibit significantly different biological activities.[6] This document details a copper-catalyzed method for the diastereoselective synthesis of ProTides.
Key Applications
-
Antiviral Drug Development: Synthesis of nucleoside analogue ProTides that are potent inhibitors of viral polymerases (e.g., HCV NS5B polymerase).[5]
-
Anticancer Therapy: Development of ProTides of anticancer nucleoside analogues (e.g., gemcitabine) for improved efficacy in treating solid tumors.
-
Asymmetric Catalysis: Chiral phosphoramidites, closely related to phosphoramidates, are used as ligands in transition metal-catalyzed asymmetric reactions.
Experimental Protocols
The following protocol is adapted from a copper-catalyzed diastereoselective synthesis of a nucleoside phosphoramidate prodrug.
Reaction Scheme:
Materials:
-
Nucleoside analogue (e.g., 3'-O-TBDMS-thymidine)
-
Phenyl (L-alaninylisopropyl ester) phosphorochloridate
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Triethylamine (TEA)
-
N,N'-ethylene bis-(benzaldimine) (BEN)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nucleoside analogue (1 equivalent) in anhydrous THF, add Cu(OTf)₂ (0.2 equivalents), triethylamine (1.5 equivalents), and N,N'-ethylene bis-(benzaldimine) (BEN) (0.1 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of phenyl (L-alaninylisopropyl ester) phosphorochloridate (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired phosphoramidate prodrug.
-
Determine the diastereomeric ratio of the product using Reverse-Phase HPLC (RP-HPLC).
Data Presentation
The following table summarizes the results from the copper-catalyzed diastereoselective synthesis of a thymidine-based ProTide, demonstrating the influence of the copper catalyst on yield and diastereoselectivity.
| Entry | Catalyst | Ligand | Yield (%) | Diastereomeric Ratio (Sp:Rp) |
| 1 | None | None | 10 | 1:1 |
| 2 | Cu(OTf)₂ | BEN | 14 | 2.5:1 |
| 3 | CuOAc | None | 45 | 1:2.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of chiral phosphoramidates.
Logical Relationship in Diastereoselective Synthesis
The choice of catalyst and ligand directly influences the diastereoselectivity of the phosphorylation reaction.
Signaling Pathway: ProTide Mechanism of Action
Chiral phosphoramidate prodrugs (ProTides) of nucleoside analogues are designed to be inactive until they are metabolized intracellularly to the active nucleoside triphosphate. This active form then typically inhibits a key viral or cellular enzyme, such as a polymerase or kinase.
Conclusion
The use of this compound and related phosphorochloridates is a powerful strategy for the synthesis of chiral phosphoramidates. The development of diastereoselective methods, such as the copper-catalyzed protocol described, is essential for producing single diastereomers with optimized therapeutic potential. The ProTide approach exemplifies the successful application of this chemistry in modern drug development, leading to clinically approved antiviral therapies. These application notes provide a foundational understanding and practical guidance for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis of diastereomerically pure nucleotide phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl N-phenylphosphoramidochloridate: A Tool for Chymotrypsin Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Phenyl N-phenylphosphoramidochloridate as an inhibitor of chymotrypsin. The information is intended to guide researchers in designing and conducting experiments to study the kinetics and mechanism of chymotrypsin inhibition.
Introduction
Chymotrypsin, a serine protease, plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. Its mechanism involves a catalytic triad (Ser-195, His-57, and Asp-102) in the active site. Organophosphorus compounds, including phosphoramidochloridates, are known to be potent inhibitors of serine proteases. This compound is one such compound that acts as an irreversible inhibitor by covalently modifying the active site serine residue, making it a valuable tool for studying enzyme structure and function, as well as for the development of therapeutic agents.
Mechanism of Inhibition
This compound is believed to inhibit chymotrypsin through a mechanism similar to other organophosphorus inhibitors. The phosphorus atom is electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine (Ser-195). This results in the formation of a stable, covalent phosphotriester bond with the serine residue, effectively rendering the enzyme inactive. The reaction is considered irreversible under normal physiological conditions.
Quantitative Data
Specific quantitative data such as IC50 and Ki values for this compound are not available in the reviewed literature. However, for context and comparison, the following table summarizes kinetic data for the inhibition of chymotrypsin by other organophosphorus compounds.
| Inhibitor | Enzyme | Kinetic Parameter | Value | Reference |
| Diethyl p-nitrophenyl phosphate (Paraoxon) | Chymotrypsin | Second-order rate constant | Varies with conditions | [1] |
| Diisopropyl fluorophosphate (DFP) | Chymotrypsin | Second-order rate constant | Varies with conditions | [1] |
| Levorotatory enantiomers of phenacyl methylphosphonates | α-Chymotrypsin | Second-order rate constants | 37,000 to 770,000 M⁻¹s⁻¹ | [2] |
| Dextrorotatory enantiomers of phenacyl methylphosphonates | α-Chymotrypsin | Second-order rate constants | 400 to 640 M⁻¹s⁻¹ | [2] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of phosphoramidochloridates involves the reaction of a phosphorodichloridate with an amine. The following is a plausible synthetic route for this compound.
Materials:
-
Phenyl phosphorodichloridate
-
Aniline
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or other inert solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve phenyl phosphorodichloridate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve aniline and triethylamine in anhydrous dichloromethane.
-
Add the aniline/triethylamine solution dropwise to the cooled solution of phenyl phosphorodichloridate with constant stirring.
-
Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity.
Chymotrypsin Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay using N-benzoyl-L-tyrosine p-nitroanilide (BTpNA) as the substrate.[3][4] The hydrolysis of BTpNA by chymotrypsin releases p-nitroaniline, which can be monitored spectrophotometrically at 410 nm.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
N-benzoyl-L-tyrosine p-nitroanilide (BTpNA)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing CaCl2 (e.g., 100 mM)[4]
-
Dimethylformamide (DMF) or other suitable organic solvent for dissolving the inhibitor and substrate[3]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMF. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a working solution of α-chymotrypsin in Tris-HCl buffer. The final concentration should be determined empirically to give a linear rate of substrate hydrolysis over the desired time course.
-
Prepare a stock solution of BTpNA in DMF. Dilute with Tris-HCl buffer to the final working concentration just before use. The final concentration of DMF in the assay should be kept low (typically <5%) to minimize its effect on enzyme activity.[3]
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the appropriate volume of Tris-HCl buffer.
-
Add a small volume (e.g., 1-5 µL) of the this compound dilutions (or DMF for the uninhibited control) to the respective wells.
-
Add the α-chymotrypsin solution to all wells except for the substrate blank.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the BTpNA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm at regular intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk, Dixon, or non-linear regression analysis.
-
Conclusion
This compound serves as a potential tool for the irreversible inhibition of chymotrypsin. The provided protocols for its synthesis and for conducting chymotrypsin inhibition assays offer a framework for researchers to investigate its inhibitory properties. While specific kinetic data for this compound is not widely published, the methodologies described herein, along with comparative data from other organophosphorus inhibitors, provide a solid foundation for further studies in enzyme kinetics and drug discovery.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Compounds that inhibit chymotrypsin and cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of Phenyl N-phenylphosphoramidochloridate with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl N-phenylphosphoramidochloridate is a valuable reagent in organic synthesis, particularly for the preparation of phosphorodiamidates. The reaction of this compound with primary and secondary amines provides a direct route to a diverse range of N,N'-substituted phosphorodiamidates. These products are of significant interest in medicinal chemistry and drug development due to their potential as bioactive molecules and as prodrug moieties to enhance the therapeutic potential and bioavailability of parent drugs. This document provides detailed application notes, experimental protocols, and mechanistic insights into this important reaction.
Phosphorodiamidates have emerged as a significant phosphate prodrug motif in antiviral drug discovery. They can be designed to release a nucleoside monophosphate intracellularly, bypassing the often inefficient initial phosphorylation step required for the activation of many nucleoside analog drugs.[1] This approach, often referred to as the "ProTide" strategy, has led to the development of successful antiviral agents. The phosphorodiamidate structure allows for modulation of physicochemical properties, such as lipophilicity, which can improve cell membrane permeability.
Reaction Mechanism
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic phosphorus atom, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.
The mechanism is generally considered to be a concerted process, though the possibility of a stepwise mechanism involving a pentacoordinate intermediate can exist depending on the specific reactants and conditions. Kinetic studies on similar systems, such as the aminolysis of phenyl substituted phenyl chlorophosphates, suggest a concerted mechanism with a product-like transition state where both bond formation with the incoming nucleophile and bond breaking with the leaving group are well advanced.[2][3]
Reaction with Primary Amines
With primary amines, the initial reaction forms a phosphorodiamidate. If an excess of the primary amine or a strong base is used, deprotonation of the newly formed P-N-H bond can occur, potentially leading to further reactions.
Reaction with Secondary Amines
Secondary amines react similarly to form a trisubstituted phosphorodiamidate. As there are no protons on the newly formed P-N bond, the product is generally stable to further deprotonation under the reaction conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the synthesis of phosphorodiamidates from this compound.
References
- 1. Phosphorodiamidates as a promising new phosphate prodrug motif for antiviral drug discovery: application to anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]
- 3. Kinetics and mechanism of the aminolysis of phenyl substituted phenyl chlorophosphates with anilines in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in Phenyl N-phenylphosphoramidochloridate reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Phenyl N-phenylphosphoramidochloridate. The following resources are designed to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this reaction?
A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the entire process. The starting material, phenyl phosphorodichloridate, is highly sensitive to moisture and will readily hydrolyze to phenyl dichlorophosphate and subsequently to phosphoric acid, which will reduce the yield of the desired product.
Q2: What are the typical starting materials for this synthesis?
A2: The most common method involves the reaction of phenyl phosphorodichloridate with aniline in the presence of a non-nucleophilic base, such as triethylamine.
Q3: Why is a base, like triethylamine, necessary for this reaction?
A3: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction between phenyl phosphorodichloridate and aniline.[1] This prevents the protonation of the aniline, which would render it non-nucleophilic and unable to react with the electrophilic phosphorus center.
Q4: Can other bases be used instead of triethylamine?
A4: While triethylamine is commonly used, other non-nucleophilic tertiary amines like pyridine or diisopropylethylamine (DIPEA) can also be employed. The choice of base can influence the reaction rate and the impurity profile, so it is crucial to use a base that does not complicate product purification.[2]
Q5: What are the expected yields for this synthesis?
A5: Yields can vary depending on the specific conditions, purity of reagents, and scale of the reaction. For similar phosphoramidate syntheses, yields are often reported in the range of 60-96% after purification.[1] Consistently low yields often point to issues with reagent quality, moisture contamination, or suboptimal reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly address specific problems.
| Issue | Potential Cause | Suggested Solution | Expected Outcome |
| Low or No Product Yield | Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity reagents. | Increased yield of the desired product. |
| Degraded Starting Materials | Phenyl phosphorodichloridate can hydrolyze over time. Use a freshly opened bottle or distill the reagent before use. Ensure the aniline is pure and dry. | Improved reaction efficiency and higher yield. | |
| Incorrect Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of aniline to ensure the complete consumption of the phenyl phosphorodichloridate. | Drives the reaction to completion, maximizing product formation. | |
| Inadequate Temperature Control | The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation. | Reduced formation of byproducts and improved selectivity for the desired product. | |
| Presence of Multiple Products in TLC/NMR | Formation of Diamide Byproduct | This occurs if a second molecule of aniline reacts with the product. Add the phenyl phosphorodichloridate dropwise to the solution of aniline and base to maintain a low concentration of the electrophile. | Minimizes the formation of the N,N'-diphenylphosphorodiamidate byproduct. |
| Hydrolysis of Starting Material | As mentioned, moisture will lead to the formation of phosphoric acid derivatives. | Strict anhydrous conditions will prevent the formation of these impurities. | |
| Difficulty in Product Purification | Excess Base | Using a large excess of triethylamine can lead to the formation of salts that are difficult to remove. | Use the stoichiometric amount of base (typically 2 equivalents per equivalent of phenyl phosphorodichloridate). |
| Product Instability | Phosphoramidochloridates can be sensitive to acidic or basic conditions during workup and purification. | Use neutral workup conditions and consider rapid purification techniques like flash column chromatography. |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Phenyl phosphorodichloridate
-
Aniline
-
Triethylamine (TEA)
-
Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a nitrogen or argon atmosphere.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous diethyl ether.
-
Addition of Electrophile: Cool the solution to 0 °C in an ice bath. Add a solution of phenyl phosphorodichloridate (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel over 30-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with cold, saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in this compound reactions.
Caption: A logical workflow for diagnosing and addressing low product yield.
References
Side reactions of Phenyl N-phenylphosphoramidochloridate with nucleophiles
Welcome to the technical support center for Phenyl N-phenylphosphoramidochloridate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this reagent in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during reactions involving this compound and various nucleophiles.
Issue 1: Low Yield of the Desired Phosphoramidate Product
Symptoms:
-
The final yield of the target phosphoramidate is significantly lower than expected.
-
TLC or LC-MS analysis shows multiple spots/peaks, indicating a complex reaction mixture.
-
A significant amount of starting material remains unreacted.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis of this compound: The reagent is highly sensitive to moisture, leading to the formation of Phenyl N-phenylphosphoramidic acid. | Ensure all glassware is rigorously dried (oven or flame-dried) and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Sub-optimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may be favored at higher temperatures. | For most reactions with amine or alcohol nucleophiles, a starting temperature of 0 °C is recommended, followed by slow warming to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile. |
| Inadequate Mixing: Poor mixing can lead to localized high concentrations of reagents, promoting side reactions. | Use efficient magnetic or mechanical stirring to ensure the reaction mixture is homogeneous. |
| Incorrect Stoichiometry: An incorrect ratio of nucleophile to this compound can lead to incomplete reaction or the formation of undesired byproducts. | Typically, a slight excess (1.1-1.2 equivalents) of the nucleophile is used. However, this may need to be optimized for specific substrates. |
| Steric Hindrance: Bulky nucleophiles may react slowly. | For sterically hindered nucleophiles, consider increasing the reaction time and/or using a higher reaction temperature. A stronger, non-nucleophilic base may also be beneficial. |
Issue 2: Presence of a Major Side Product with a Similar Polarity to the Desired Product
Symptoms:
-
Purification by column chromatography is difficult due to overlapping spots/peaks.
-
NMR analysis shows a mixture of the desired product and an unknown impurity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Formation of a Pyrophosphoramidate: In the presence of trace moisture, the initially formed Phenyl N-phenylphosphoramidic acid can react with another molecule of this compound to form a pyrophosphoramidate byproduct. | The most effective solution is the strict exclusion of water from the reaction. If pyrophosphoramidate formation is still observed, consider adding a mild, non-nucleophilic base to scavenge any generated HCl, which can catalyze this side reaction. |
| Di-substitution with Primary Amines: If a primary amine is used as the nucleophile, a second substitution on the nitrogen of the newly formed phosphoramidate can occur, leading to a bis-phosphorylated amine. | Use a 1:1 stoichiometry of the primary amine to this compound. Running the reaction at a lower temperature (e.g., -20 °C to 0 °C) can also help to minimize this side reaction. |
| Reaction with the Solvent: Protic solvents like alcohols will react with the phosphoramidochloridate. | Use anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
Frequently Asked Questions (FAQs)
Q1: What are the main side products when this compound reacts with water?
The primary side product of the hydrolysis of this compound is Phenyl N-phenylphosphoramidic acid . In the presence of excess reagent, this can further react to form the corresponding pyrophosphoramidate .
Q2: How can I minimize the formation of side products when using an alcohol as a nucleophile?
To minimize side reactions with alcohols:
-
Ensure the alcohol is anhydrous.
-
Use a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction. Add the base slowly to the reaction mixture.
-
Perform the reaction at 0 °C and allow it to slowly warm to room temperature.
Q3: What are the common side reactions with primary and secondary amine nucleophiles?
-
With primary amines: The main side reaction is the formation of a bis-phosphorylated product , where two molecules of the phosphoramidochloridate react with the primary amine.
-
With secondary amines: Side reactions are less common, but if the amine is sterically hindered, the reaction may be slow, allowing for competing hydrolysis of the starting material if moisture is present.
Q4: How can I monitor the progress of my reaction and detect side products?
The two most effective techniques are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the reaction mixture, including their molecular weights, which aids in the identification of side products.
-
³¹P NMR Spectroscopy: This is a powerful tool for identifying and quantifying phosphorus-containing species in the reaction mixture. This compound and its various side products will have distinct chemical shifts.
Data on Side Product Formation
The following table summarizes potential side products and provides an indication of their relative formation under different conditions. The exact yields are highly dependent on the specific nucleophile and reaction conditions.
| Nucleophile | Side Product | Condition Favoring Formation | Typical Yield Range of Side Product |
| Water | Phenyl N-phenylphosphoramidic acid | Presence of moisture | Low to High |
| Water (with excess reagent) | Pyrophosphoramidate | Presence of moisture | Low to Moderate |
| Primary Amine | Bis-phosphorylated amine | Excess primary amine, higher temperature | Low to Moderate |
| Alcohol | Phenylphosphoric acid | Incomplete reaction and subsequent hydrolysis | Low |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Phosphoramidate using a Secondary Amine Nucleophile
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under a positive pressure of dry nitrogen or argon.
-
Reagents: Use anhydrous solvents and reagents.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Addition of Nucleophile: In a separate flask, dissolve the secondary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the amine/triethylamine solution dropwise to the stirred solution of this compound at 0 °C over 15-20 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Key Reaction Pathways
Caption: Reaction pathways of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Phenyl N-phenylphosphoramidochloridate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting and frequently asked questions (FAQs) to help you optimize the synthesis of Phenyl N-phenylphosphoramidochloridate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common laboratory synthesis involves the reaction of phenyl phosphorodichloridate with aniline in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction Scheme:
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary reactants are phenyl phosphorodichloridate and aniline. A tertiary amine base, such as triethylamine or pyridine, is typically used as an HCl scavenger. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed.
Q3: What is the role of the base in this reaction?
A3: The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials (aniline and phenyl phosphorodichloridate). Additionally, ³¹P NMR spectroscopy can be used to monitor the appearance of the product peak and the disappearance of the starting phosphorus-containing reactant.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture in reagents or solvent: Phenyl phosphorodichloridate is highly sensitive to moisture and will readily hydrolyze. 2. Inactive aniline: The aniline may be protonated if the base is not added or is not effective. 3. Low reaction temperature: The reaction may be too slow at very low temperatures. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled reagents. Handle phenyl phosphorodichloridate under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the correct stoichiometry of a suitable base (e.g., triethylamine) is used. The base should be added before or concurrently with the phenyl phosphorodichloridate. 3. While the reaction is typically started at 0°C to control the initial exotherm, it can be allowed to slowly warm to room temperature to ensure completion. |
| Presence of Multiple Products (Impure Sample) | 1. Formation of bis-aminated byproduct: Excess aniline or localized high concentrations of aniline can lead to the formation of Phenyl N,N'-diphenylphosphorodiamidate. 2. Hydrolysis of starting material or product: Presence of water can lead to the formation of phenyl phosphorodichloridate hydrolysis products or hydrolysis of the desired product to phenyl N-phenylphosphoramidic acid. 3. Reaction with the solvent: Some solvents may not be inert and could react with the starting materials. | 1. Add the aniline solution dropwise to the solution of phenyl phosphorodichloridate to avoid localized excess. Use the correct stoichiometry of aniline (typically 1.0 equivalent). 2. Strictly adhere to anhydrous reaction conditions. Perform an aqueous work-up quickly and at low temperatures if required. 3. Use inert, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). |
| Difficulty in Product Purification | 1. Co-elution of byproducts during column chromatography: The desired product and byproducts may have similar polarities. 2. Product decomposition on silica gel: The acidic nature of silica gel can sometimes lead to the degradation of phosphorus compounds. 3. Difficulty in crystallization: The product may be an oil or may not crystallize easily from common solvents. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. 3. Try different solvent systems for recrystallization (e.g., diethyl ether/hexane, ethyl acetate/hexane). If the product is an oil, purification by column chromatography is the preferred method. |
Experimental Protocols
General Synthesis of this compound
This is a general procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
Phenyl phosphorodichloridate
-
Aniline
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phenyl phosphorodichloridate (1.0 equivalent) in anhydrous DCM to the stirred aniline solution via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for another hour and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture to remove the triethylammonium hydrochloride salt and wash the salt with a small amount of anhydrous DCM.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield (Illustrative Data)
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | 0 to RT | 4 | ~85-95 |
| 2 | Tetrahydrofuran | Triethylamine | 0 to RT | 4 | ~80-90 |
| 3 | Acetonitrile | Triethylamine | 0 to RT | 4 | ~75-85 |
| 4 | Dichloromethane | Pyridine | 0 to RT | 4 | ~80-90 |
| 5 | Dichloromethane | Triethylamine | -20 to 0 | 6 | ~70-80 |
Note: These are typical expected yields. Actual yields may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree to troubleshoot low product yield in the synthesis.
Phenyl N-phenylphosphoramidochloridate moisture sensitivity and inert atmosphere techniques
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling of Phenyl N-phenylphosphoramidochloridate, with a focus on its moisture sensitivity and the necessary inert atmosphere techniques.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
Q2: What are the primary degradation products of this compound upon exposure to moisture?
Upon exposure to water, this compound is expected to hydrolyze, breaking the P-Cl bond. This initially forms N-phenylphosphoramidic acid phenyl ester and hydrochloric acid. Further hydrolysis can occur, ultimately leading to the formation of phenyl phosphate, aniline, and phosphoric acid. The presence of these impurities can complicate reaction workups and reduce the yield of the desired product.
Q3: What are the signs of degradation in a sample of this compound?
A pure sample of this compound should be a white to off-white solid. Signs of degradation due to moisture exposure may include a change in appearance, such as clumping or discoloration. A pungent odor, likely due to the formation of HCl, may also indicate hydrolysis. For definitive assessment, techniques like ³¹P NMR spectroscopy can be used to identify the presence of hydrolysis byproducts.
Q4: Can I handle this compound on the open bench?
No. Due to its high moisture sensitivity, this compound should never be handled on an open bench where it can be exposed to atmospheric moisture. All manipulations, including weighing and transferring the reagent, must be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line.[1][2]
Q5: What is the recommended way to store this compound?
This compound should be stored in a tightly sealed container, preferably in a desiccator or a glovebox, under an inert atmosphere of nitrogen or argon. Storing it in a cool, dry place will further help to maintain its stability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Reagent degradation due to moisture exposure. | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).[2][3]- Use anhydrous solvents, freshly distilled or from a solvent purification system.- Perform all reagent transfers under a positive pressure of inert gas (nitrogen or argon).[1] |
| Incomplete reaction. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ³¹P NMR).- Consider increasing the reaction time or temperature, but be mindful of potential side reactions or product degradation.- Ensure efficient stirring to overcome any mass transfer limitations. | |
| Incorrect stoichiometry. | - Accurately weigh the this compound and other reactants under inert atmosphere.- Ensure the purity of all starting materials. | |
| Formation of multiple unexpected byproducts | Presence of hydrolysis-related impurities in the starting material. | - Before use, check the appearance of the this compound for any signs of degradation.- If possible, analyze the reagent by ³¹P NMR to confirm its purity.- If impurities are suspected, consider purifying the reagent if a suitable method is available, or obtain a fresh batch. |
| Side reactions due to residual moisture. | - Re-evaluate the experimental setup to identify and eliminate any potential sources of moisture ingress.- Ensure septa are in good condition and provide a proper seal.- Use freshly dried solvents and reagents for every experiment. | |
| Difficulty in product purification | Contamination with hydrolysis byproducts. | - The acidic byproducts of hydrolysis can sometimes be removed by a mild aqueous basic wash during workup. However, this must be done cautiously to avoid degradation of the desired product.- Consider alternative purification techniques such as column chromatography with a suitable stationary and mobile phase, or recrystallization. |
Experimental Protocols: Inert Atmosphere Techniques
The following is a generalized protocol for handling this compound using a Schlenk line.
1. Glassware Preparation:
-
All glassware (e.g., reaction flask, dropping funnel, condenser) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours, or overnight.[3]
-
Assemble the glassware while still hot and immediately place it under a high vacuum on the Schlenk line to remove any adsorbed water.
-
Flame-dry the glassware under vacuum, being careful not to heat any plastic or rubber components.
-
After cooling to room temperature, refill the glassware with a dry inert gas (argon or nitrogen). This vacuum/inert gas cycle should be repeated at least three times to ensure a completely inert atmosphere.[2]
2. Solvent Preparation:
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.
-
Degas the solvent to remove dissolved oxygen and moisture. This can be achieved by three freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent for an extended period.[2][3]
3. Reagent Transfer (Solid):
-
Weigh the solid this compound in a glovebox and transfer it to the reaction flask.
-
If a glovebox is not available, perform the transfer under a positive flow of inert gas. To do this, quickly unstopper the flask while maintaining a counterflow of inert gas to prevent air from entering.
4. Reagent Transfer (Liquid):
-
Use a gas-tight syringe that has been dried in an oven and flushed with inert gas.
-
Draw the required volume of the liquid reagent into the syringe.
-
To prevent contamination, it is good practice to draw a small amount of inert gas into the syringe after drawing the liquid to act as a buffer.
-
Transfer the liquid to the reaction flask by piercing the septum and slowly adding the reagent.
Visualizations
Caption: Experimental workflow for using this compound.
References
- 1. Acid-Promoted Hydrolysis of m-Cl-Phenyl Phosphorotriamidate leading to its Highly Basic Nature by Kinetic Means – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Phenyl N-phenylphosphoramidochloridate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyl N-phenylphosphoramidochloridate and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound reactions?
A1: The most common impurities include unreacted starting materials, hydrolysis products, and side-products from reactions with nucleophiles. This compound is sensitive to moisture and can hydrolyze to form phenyl N-phenylphosphoramidic acid. Additionally, if the reaction is not driven to completion, you will have to remove the unreacted chloridate. Side reactions with bifunctional nucleophiles can also lead to a mixture of products.
Q2: How can I monitor the progress of my reaction to minimize purification challenges?
A2: Reaction progress can be monitored by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC). For TLC, staining with potassium permanganate or iodine can help visualize the spots. For HPLC, a reversed-phase C18 column is often effective. A more direct method for monitoring phosphorus-containing compounds is ³¹P NMR spectroscopy, which can show the disappearance of the starting material's signal and the appearance of the product's signal.[1]
Q3: What are the recommended storage conditions for this compound and its reaction products?
A3: this compound should be stored under an inert, dry atmosphere (e.g., argon or nitrogen) and refrigerated to minimize hydrolysis. Reaction products, especially if they are also moisture-sensitive phosphoramidates, should be stored under similar conditions. It is advisable to store them as a dry powder at -20°C for long-term stability.[2]
Troubleshooting Guide
Issue 1: Low yield of the desired product after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Before starting purification, ensure the reaction has gone to completion using an appropriate analytical technique like TLC, HPLC, or ³¹P NMR. If the reaction is stalled, consider adding more reagent, extending the reaction time, or increasing the temperature. |
| Product Degradation on Silica Gel | Phosphoramidates can be sensitive to the acidic nature of silica gel, leading to hydrolysis.[3] Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. |
| Product Loss During Extraction | If your product has some water solubility, it may be lost in the aqueous phase during workup. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layer with an organic solvent. |
| Co-elution with Impurities | If the product and a major impurity have similar polarities, they may be difficult to separate by column chromatography. Try a different solvent system or a different stationary phase. Gradient elution may also improve separation. |
Issue 2: The purified product is still impure as determined by analytical methods.
| Possible Cause | Troubleshooting Step |
| Presence of Diastereomers | If your product has a chiral phosphorus center, you will likely have a mixture of diastereomers.[4] These may appear as two closely spaced spots on TLC or two peaks in the chromatogram. This is often an inherent property of the product and not an impurity. |
| Hydrolysis During Storage or Analysis | Traces of moisture in storage containers or analytical solvents can cause the product to hydrolyze over time.[5] Ensure all glassware is oven-dried, use anhydrous solvents, and store the final product under an inert atmosphere. |
| Oxidation | The phosphorus (III) center in some phosphoramidate products can be oxidized to phosphorus (V).[6] While this compound contains a P(V) center, subsequent reaction products may not. If oxidation is a concern, handle the compound under an inert atmosphere and use degassed solvents. |
| Residual Solvent | The final product may retain solvent from the purification process. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable. |
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Primary Use | Principle | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the main component and impurities.[1] | Separation based on differential partitioning of analytes between a stationary and a mobile phase.[1] | ≥98.0% to ≥99.0%[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification, structural elucidation, and quantification.[1] | Separation by HPLC followed by mass-to-charge ratio analysis for component identification.[1] | Not typically used for primary purity assessment, but for impurity identification.[1] |
| Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) | Purity assessment, quantification of phosphorus-containing species, and structural confirmation.[1] | Nuclear magnetic resonance of the ³¹P nucleus to identify and quantify different phosphorus environments.[1] | P(V) impurities often specified to be less than 1%.[6] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes or dichloromethane).
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Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.
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Elution: Start the elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The addition of 1-2% triethylamine to the eluent is often necessary to prevent the hydrolysis of acid-sensitive products on the silica gel.[3][7]
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Aqueous Workup and Extraction
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Quenching: Quench the reaction mixture by adding it to a separatory funnel containing a suitable aqueous solution (e.g., saturated sodium bicarbonate solution to neutralize any acid).
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Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 2-3 times.
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Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Mandatory Visualization
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting decision tree for identifying and addressing common impurities.
References
Technical Support Center: Phosphorodiamidate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of the common byproduct, N,N'-diphenylphosphorodiamidate, during phosphorylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-diphenylphosphorodiamidate and why is it a problem?
A1: N,N'-diphenylphosphorodiamidate is a symmetrical diamidate byproduct that can form during the synthesis of unsymmetrical phosphorodiamidates. Its formation is problematic as it consumes starting materials, reduces the yield of the desired product, and can be difficult to separate due to similar physical properties.
Q2: What is the primary cause of N,N'-diphenylphosphorodiamidate formation?
A2: The primary cause is the over-reaction of the phosphorus center with the amine nucleophile (e.g., aniline or its derivatives). This is often due to issues with stoichiometry control, reaction rate, or the relative reactivity of the different nucleophiles present in the reaction mixture.
Q3: Can the choice of phosphorylating agent influence the formation of this byproduct?
A3: Yes, highly reactive phosphorylating agents like phosphorus oxychloride (POCl₃) can be less selective and lead to the formation of multiple aminated species, including the undesired symmetrical diamidate.
Q4: How does temperature affect the formation of N,N'-diphenylphosphorodiamidate?
A4: Higher reaction temperatures generally increase the rate of reaction but can decrease selectivity, leading to a higher proportion of the symmetrical byproduct. Low-temperature conditions are often employed to enhance selectivity.
Q5: Are there purification techniques to remove N,N'-diphenylphosphorodiamidate from the desired product?
A5: Yes, purification can often be achieved using column chromatography on silica gel. However, co-elution can be an issue if the polarity of the desired product and the byproduct are very similar. In some cases, extraction or precipitation methods may also be effective.
Troubleshooting Guide
This guide addresses specific issues that may lead to the formation of N,N'-diphenylphosphorodiamidate and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of N,N'-diphenylphosphorodiamidate detected by LC-MS or NMR. | Incorrect Stoichiometry: Excess of the aniline derivative or rapid addition of the phosphorylating agent. | 1. Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the limiting reagent if forming a mono-amidated intermediate first. 2. Stepwise Addition: Employ a stepwise addition protocol. First, react the phosphorylating agent with one equivalent of the first amine, and then add the second amine to the reaction mixture. |
| Reaction is messy with multiple byproducts, including the symmetrical diamidate. | High Reaction Temperature: The reaction is running too hot, leading to a loss of selectivity. | 1. Low-Temperature Protocol: Conduct the reaction at a lower temperature (e.g., 0 °C to -78 °C) to slow down the reaction rate and improve selectivity. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction progress and quench it once the desired product is formed to prevent further side reactions. |
| Significant byproduct formation even with controlled stoichiometry and low temperature. | Inappropriate Base: The base used may be too reactive or may not effectively scavenge the HCl generated, leading to side reactions. | 1. Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to neutralize the acid byproduct without competing in the phosphorylation reaction. 2. Optimize Base Equivalents: Use the appropriate number of equivalents of the base to ensure complete acid scavenging. |
| Difficulty in synthesizing an unsymmetrical phosphorodiamidate. | Similar Reactivity of Amines: The two different amine nucleophiles have very similar reactivity, leading to a statistical mixture of products. | 1. Use of Protecting Groups: Temporarily protect one of the amine functional groups to prevent it from reacting. After the first phosphorylation, the protecting group can be removed to allow for the second amination.[1][2] 2. Sequential Phosphorylation Approach: Synthesize a stable phosphoramidochloridate intermediate first by reacting the phosphorylating agent with one amine, and then introduce the second amine in a separate step. |
Experimental Protocols
Protocol 1: Stepwise Low-Temperature Phosphorylation
This protocol is designed to minimize the formation of N,N'-diphenylphosphorodiamidate by controlling the reaction temperature and the addition of reagents.
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Preparation: Dissolve the first aniline derivative (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Phosphorylating Agent Addition: Slowly add the phosphorylating agent (e.g., POCl₃) (1.0 eq) dropwise to the cooled solution over a period of 30-60 minutes.
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First Amination: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the formation of the phosphoramidochloridate intermediate by TLC or LC-MS.
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Second Amine Addition: In a separate flask, dissolve the second aniline derivative (1.0 eq) and DIPEA (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at -78 °C.
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Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by monitoring. Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
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Workup and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the synthesis of an unsymmetrical phosphorodiamidate.
References
Phenyl N-phenylphosphoramidochloridate reaction temperature and time optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction temperature and time for the synthesis of Phenyl N-phenylphosphoramidochloridate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of phenylphosphonic dichloride with aniline in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Q2: What are the critical parameters to control during the synthesis?
A2: The most critical parameters are reaction temperature, reaction time, the stoichiometry of reactants, and the maintenance of anhydrous (moisture-free) conditions. The quality and purity of the starting materials are also crucial for a successful synthesis.
Q3: Why is a base, such as triethylamine, necessary for this reaction?
A3: A non-nucleophilic base like triethylamine is essential to scavenge the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the aniline, which would render it non-nucleophilic and halt the reaction.
Q4: What are the potential side products in this synthesis?
A4: Potential side products can include the formation of the disubstituted product, Phenyl N,N'-diphenylphosphorodiamidate, if the stoichiometry is not carefully controlled. Hydrolysis of the starting material or product due to the presence of moisture can also lead to the formation of phosphoric acid derivatives.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the quality and purity of starting materials. - Gradually increase the reaction temperature, monitoring for any product degradation. - Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). |
| Poor quality of reagents. | - Use freshly distilled or purified starting materials. - Verify the identity and purity of reagents using analytical techniques such as NMR or IR spectroscopy. | |
| Presence of moisture. | - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Formation of Significant Impurities | Formation of the di-substituted byproduct. | - Carefully control the stoichiometry of the reactants, typically using a 1:1 molar ratio of phenylphosphonic dichloride to aniline. - Add the aniline dropwise to the solution of phenylphosphonic dichloride at a low temperature to control the reaction rate. |
| Hydrolysis of starting material or product. | - As mentioned above, maintain strict anhydrous conditions throughout the setup and reaction. | |
| Difficulty in Product Isolation | Product is unstable under purification conditions. | - If using column chromatography, consider using deactivated silica gel. - Optimize the solvent system for chromatography to achieve better separation. |
| Product co-elutes with impurities. | - Adjust the polarity of the eluent system for column chromatography. - Consider alternative purification methods such as recrystallization. |
Reaction Parameter Optimization
| Parameter | Effect on Reaction | Recommendations for Optimization |
| Temperature | - Low Temperature (e.g., 0 °C): Favors selectivity and minimizes the formation of side products. However, the reaction rate will be slower. - Room Temperature: Offers a balance between reaction rate and selectivity. - Elevated Temperature: Increases the reaction rate but may also lead to the formation of more byproducts and potential degradation of the product. | Start with a low temperature (0 °C) and gradually increase to room temperature while monitoring the reaction progress by TLC. If the reaction is too slow, a modest increase in temperature can be explored, but this should be done cautiously. |
| Reaction Time | - Too Short: The reaction may not go to completion, resulting in a low yield. - Too Long: May lead to the formation of degradation products or an increase in side reactions. | Monitor the consumption of the starting materials by TLC. The optimal reaction time is when the starting material is no longer visible on the TLC plate. Typical reaction times for similar syntheses range from 2 to 12 hours. |
Experimental Protocol (General Procedure)
This protocol is a general guideline based on the synthesis of analogous phosphoramidates and should be adapted and optimized for the specific requirements of the user's research.
Materials:
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Phenylphosphonic dichloride
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Aniline
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Triethylamine
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Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent
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Inert gas (Nitrogen or Argon)
Procedure:
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To a stirred solution of phenylphosphonic dichloride (1.0 equivalent) in anhydrous DCM under an inert atmosphere at 0 °C (ice bath), add triethylamine (1.1 equivalents) dropwise.
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Slowly add a solution of aniline (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue to stir.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed.
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Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Technical Support Center: Phenyl N-phenylphosphoramidochloridate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyl N-phenylphosphoramidochloridate. The information is designed to address specific issues that may be encountered during the synthesis of phosphoramidates and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions involving this compound?
A1: In reactions with nucleophiles such as alcohols or amines, a base serves two main purposes. Firstly, it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] This is crucial to prevent protonation of the nucleophile or other acid-sensitive functional groups in the reaction mixture. Secondly, in some systems, particularly in oligonucleotide synthesis which shares mechanistic similarities, a base can modulate the reactivity of other reagents and prevent undesirable side reactions, such as the premature removal of acid-labile protecting groups.[2]
Q2: Which bases are commonly used for this type of reaction?
A2: Tertiary amine bases are most commonly employed. These include triethylamine (Et₃N), pyridine, and N-methylimidazole (NMI).[3][4] The choice of base can depend on the specific substrate, solvent, and reaction conditions. For instance, N-methylimidazole is often used in the context of ProTide synthesis, where precise control of reactivity is essential.[3]
Q3: How does the choice of base affect the reaction outcome?
A3: The properties of the base, such as its pKa and steric bulk, can influence reaction rate and the profile of side products.
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Basicity (pKa): A stronger base can more effectively deprotonate the nucleophile, potentially increasing the reaction rate. However, a very strong base might lead to undesired side reactions.
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Steric Hindrance: A sterically hindered (bulky) base, like diisopropylethylamine (DIPEA) or 2,6-lutidine, is less likely to act as a nucleophile itself and attack the phosphorus center, which can be a potential side reaction with less hindered amines.[5][6] This can help improve the selectivity of the desired reaction.
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Nucleophilicity: Less hindered bases like pyridine or N-methylimidazole can sometimes act as nucleophilic catalysts by forming a highly reactive intermediate with the phosphoramidochloridate.
Q4: What is the general mechanism for the reaction of this compound with an alcohol in the presence of a base?
A4: The reaction proceeds via a nucleophilic substitution at the phosphorus center. The base, typically a tertiary amine, deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic phosphorus atom of the phosphoramidochloridate, displacing the chloride leaving group. The base subsequently neutralizes the liberated HCl.
Troubleshooting Guides
This guide addresses common problems encountered during reactions with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Moisture Contamination: this compound is highly sensitive to moisture, which will hydrolyze it to the unreactive phosphoramidic acid. | - Ensure all glassware is rigorously dried (oven or flame-dried).- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor Quality Reagent: The phosphoramidochloridate may have degraded during storage. | - Use a fresh bottle of the reagent or purify the existing stock if possible.- Store the reagent under an inert atmosphere and away from moisture. | |
| Insufficient Base: The generated HCl may be quenching the nucleophile or catalyzing decomposition pathways. | - Ensure at least one equivalent of base is used. For weakly nucleophilic alcohols, using 1.5-2.0 equivalents may be beneficial. | |
| Low Reactivity of Nucleophile: The alcohol or amine used may not be sufficiently nucleophilic. | - Consider using a stronger, non-nucleophilic base to more effectively deprotonate the nucleophile.- For very unreactive nucleophiles, conversion to a more reactive form (e.g., a sodium alkoxide) may be necessary. | |
| Formation of a White Precipitate (Triethylammonium chloride) | This is the salt formed from the reaction of triethylamine (or other amine base) with the HCl byproduct. | This is expected and indicates the reaction is proceeding. The salt is typically removed during aqueous workup. |
| Presence of Pyrophosphate Impurity | A common side reaction in phosphorylation chemistry is the formation of pyrophosphate or related condensed phosphate species.[7][8] This can occur if the phosphoramidochloridate reacts with an intermediate phosphate species. | - Maintain a low reaction temperature (e.g., 0 °C or -78 °C) to minimize side reactions.- Ensure slow, dropwise addition of the phosphoramidochloridate to the solution of the nucleophile and base to avoid high local concentrations of the phosphorylating agent. |
| Unreacted Starting Material | Steric Hindrance: Either the nucleophile or the phosphoramidochloridate has bulky groups near the reaction center, slowing down the reaction.[9] | - Increase the reaction time.- Gently warm the reaction mixture after the initial addition at low temperature, while monitoring for decomposition.- Consider using a less sterically hindered base. |
| Incomplete Reaction: The reaction may not have reached completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, ³¹P NMR, or LC-MS).- Allow the reaction to stir for a longer period. |
Experimental Protocols
The following are generalized methodologies for the reaction of this compound with a nucleophile. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: General Phosphorylation of an Alcohol
This protocol is adapted from general procedures for the synthesis of phosphoramidate prodrugs (ProTides).[3][10]
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Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 equivalent) and a suitable tertiary amine base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Phosphorylating Agent: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred alcohol/base mixture over 15-30 minutes.
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Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-16 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting alcohol is consumed.
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Workup:
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanism and Troubleshooting Workflow
Caption: General reaction mechanism and a troubleshooting workflow for low yield issues.
Caption: A typical experimental workflow for phosphoramidate synthesis.
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. 1026. Studies in phosphorylation. Part XXVIII. The formation of pyrophosphates from phosphoramidate monoesters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Phenyl N-phenylphosphoramidochloridate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of Phenyl N-phenylphosphoramidochloridate using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the reaction of this compound?
A1: The most prevalent and effective methods for monitoring this type of phosphoramidate synthesis are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). TLC is a rapid and cost-effective qualitative tool ideal for quick checks on the consumption of the starting material and the appearance of the product. HPLC provides quantitative data, which is essential for determining reaction kinetics, purity of the product, and identifying byproducts.
Q2: How do I choose between TLC and HPLC for my reaction monitoring?
A2: The choice depends on the specific requirements of your experiment.
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TLC is suitable for:
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Rapid, real-time checks of reaction progress.
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Screening for optimal reaction conditions (e.g., solvent, temperature).
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A quick qualitative assessment of the presence of starting materials and products.
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HPLC is the preferred method for:
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Quantitative analysis of reactant consumption and product formation.
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Assessing the purity of the final product.
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Detecting and quantifying byproducts.
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In-process control for manufacturing and scale-up.
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Q3: What are the expected products and byproducts in a typical reaction involving this compound?
A3: In a typical nucleophilic substitution reaction, for example with an amine (R-NH2), the expected product is the corresponding phosphoramidate (C6H5O)(C6H5NH)P(O)NHR. A common byproduct is hydrochloric acid (HCl), which is usually neutralized by a base in the reaction mixture. Hydrolysis of the starting material can also occur, leading to the formation of phenyl N-phenylphosphoramidic acid.
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | 1. Sample is overloaded. 2. The compound is acidic or basic. 3. The compound is highly polar. | 1. Dilute the sample solution and re-spot a smaller amount on the TLC plate.[1] 2. For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1–2.0%).[1] 3. Consider using a more polar mobile phase or a different stationary phase (e.g., reversed-phase TLC). |
| Reactant and product spots have very similar Rf values. | The chosen mobile phase does not provide adequate separation. | 1. Alter the polarity of the mobile phase. For normal phase TLC, increasing the polarity of the eluent will increase the Rf values. 2. Try a different solvent system with different selectivities (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system). |
| No spots are visible on the TLC plate. | 1. The compound is not UV-active. 2. The sample is too dilute. 3. The compound is volatile and has evaporated. | 1. Use a chemical stain for visualization. Phosphomolybdic acid or potassium permanganate stains are often effective for a wide range of organic compounds.[2] 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][3] 3. While less common for this class of compounds, if volatility is suspected, minimize the time the plate is exposed to air before and after development. |
| Spots appear on the baseline. | The mobile phase is not polar enough to move the compounds up the plate. | Increase the proportion of the more polar solvent in your mobile phase system.[1] |
| Spots run with the solvent front. | The mobile phase is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system.[1] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting). | 1. Secondary interactions between the phosphate group and the silica stationary phase. 2. Column overload. | 1. Add an ion-pairing agent like triethylammonium acetate (TEAA) to the mobile phase to mask residual silanols. 2. Reduce the injection volume or dilute the sample. |
| Product peak is broad or shows signs of degradation. | The product is susceptible to hydrolysis in the mobile phase. | 1. Ensure the mobile phase pH is in a neutral or slightly acidic range (e.g., pH 6-7.5) to minimize hydrolysis.[4] 2. Minimize the time the sample is in the autosampler before injection.[4] |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Column temperature variations. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column regularly and consider replacing it if performance continues to decline. |
| Multiple unexpected small peaks. | 1. Formation of minor degradation products. 2. Contaminants from reagents or solvents. | 1. Analyze stressed blank samples to identify peaks originating from reagents or solvents. 2. If degradation is suspected, adjust reaction or storage conditions (e.g., temperature, exclusion of moisture). |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the diluted reaction mixture on the starting line. It is also recommended to spot the starting material and a co-spot (starting material and reaction mixture in the same lane) for better comparison.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). The aromatic rings in the starting material and product should allow for UV visualization.
-
For enhanced visualization or for compounds with weak UV absorbance, use a chemical stain such as phosphomolybdic acid followed by gentle heating.
-
Protocol 2: General Procedure for HPLC Monitoring
-
System: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Example):
-
Start with a higher percentage of Mobile Phase A.
-
Linearly increase the percentage of Mobile Phase B over 15-20 minutes to elute the more nonpolar components.
-
Include a column wash with a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector, typically at 254 nm, where the phenyl groups will absorb.
-
Sample Preparation: Dilute a sample of the reaction mixture in the mobile phase or a compatible solvent, and filter it through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for monitoring a this compound reaction.
References
- 1. [PDF] Application of TLC and HPLC/MS methods in the study of the interaction of N-phenytaconimide with 3-methyl-1-phenyl-5-aminopyrazole | Semantic Scholar [semanticscholar.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Simultaneous determination of phenylbutazone and its metabolites in plasma and urine by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Phenyl N-phenylphosphoramidochloridate
Disclaimer: Direct degradation studies on Phenyl N-phenylphosphoramidochloridate are not extensively available in the public domain. The information provided in this technical support center is based on the established chemistry and degradation pathways of the broader class of phosphoramidates and related organophosphorus compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the chemistry of related phosphoramidates, the primary degradation pathway for this compound is expected to be hydrolysis. This involves the cleavage of the phosphorus-nitrogen (P-N) or phosphorus-chlorine (P-Cl) bonds. The P-N bond is often susceptible to acid-catalyzed hydrolysis[1][2]. Under aqueous conditions, the molecule will likely hydrolyze to form phenyl N-phenylphosphoramidic acid and subsequently phenyl phosphate, aniline, and hydrochloric acid.
Q2: What environmental factors can influence the degradation of this compound?
A2: Several environmental factors can accelerate the degradation of this compound:
-
pH: Acidic conditions are known to catalyze the hydrolysis of phosphoramidates[1][2]. Therefore, exposure to acidic media will likely increase the degradation rate.
-
Moisture: As hydrolysis is a key degradation pathway, the presence of water is critical. The compound should be protected from moisture during storage and handling[3].
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. For stability studies, temperatures ranging from 40 to 80°C are often used to accelerate degradation[4].
-
Light: Photodegradation can be a pathway for some organophosphorus compounds. It is advisable to store this compound protected from light, especially UV light[4][5].
Q3: What are the expected degradation products of this compound?
A3: The expected degradation products from the hydrolysis of this compound include:
-
Phenyl N-phenylphosphoramidic acid
-
Phenyl phosphate
-
Aniline
-
Chloride ions (from the P-Cl bond cleavage)
Further degradation of phenyl phosphate could yield phenol and phosphoric acid.
Troubleshooting Guide
Q1: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?
A1: Unexpected peaks are likely due to the degradation of the parent compound. To troubleshoot this, consider the following:
-
Sample Preparation: Was the sample prepared in an aqueous or protic solvent? The presence of water or other nucleophiles can lead to hydrolysis. Consider using anhydrous aprotic solvents if possible.
-
Sample pH: If an aqueous solvent is necessary, check the pH. Acidic or strongly basic conditions can promote degradation. Buffering the sample to a neutral pH might improve stability.
-
Storage Conditions: How was the sample stored before analysis? Exposure to light, elevated temperatures, or moisture can cause degradation. Ensure samples are stored in a cool, dark, and dry environment.
-
Method Specificity: Your analytical method should be stability-indicating, meaning it can separate the parent compound from its degradation products[6]. You may need to develop a new method or modify your existing one to achieve better separation.
Q2: My quantification of this compound is inconsistent. How can I improve the reproducibility?
A2: Inconsistent quantification is often linked to sample instability. To improve reproducibility:
-
Minimize Sample Preparation Time: Prepare samples immediately before analysis to reduce the time for potential degradation.
-
Control Temperature: Use a cooled autosampler if available to maintain sample integrity during the analytical run.
-
Use Freshly Prepared Standards: The stability of your standard solutions should also be considered. Prepare fresh standards for each analysis.
-
Forced Degradation Study: Conduct a forced degradation study to identify the major degradation products and ensure your analytical method can accurately quantify the parent compound in their presence[4][7].
Data Presentation
Table 1: General Conditions for Forced Degradation Studies of Pharmaceutical Drugs
| Stress Condition | Typical Reagents and Conditions | Reference |
| Acid Hydrolysis | 0.1 M HCl at room temperature to 80°C | [4] |
| Base Hydrolysis | 0.1 M NaOH at room temperature to 80°C | [4] |
| Oxidation | 3% H₂O₂ at room temperature | [4] |
| Thermal Degradation | 40°C to 80°C | [4] |
| Photodegradation | Exposure to UV-Vis light (e.g., 1.2 million lux hours) | [4] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
- This compound
- HPLC-grade acetonitrile and water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Phosphate buffer (pH 7.0)
- HPLC system with a UV or Mass Spectrometry (MS) detector
- C18 HPLC column
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
- Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
4. Sample Analysis:
- Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze the samples using a validated HPLC method. A common starting point is a C18 column with a gradient elution of acetonitrile and water[7].
- Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products[4][8].
5. Data Evaluation:
- Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
- Determine the percentage of degradation for each stress condition.
- Propose structures for the degradation products based on their mass-to-charge ratio obtained from the MS detector.
Mandatory Visualization
Caption: Hypothetical hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. Acid-Promoted Hydrolysis of m-Cl-Phenyl Phosphorotriamidate leading to its Highly Basic Nature by Kinetic Means – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analchemres.org [analchemres.org]
- 8. ijmr.net.in [ijmr.net.in]
Improving the selectivity of Phenyl N-phenylphosphoramidochloridate reactions
Welcome to the technical support center for Phenyl N-phenylphosphoramidochloridate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of reactions involving this reagent and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a phosphorylating agent used in organic synthesis. Its primary application is in the preparation of phosphoramidates, which are of significant interest in medicinal chemistry, particularly in the development of prodrugs (e.g., ProTides) and as ligands in catalysis. It allows for the introduction of a Phenyl N-phenylphosphoramido group onto a nucleophilic substrate.
Q2: What are the main challenges in working with this compound?
The main challenges include:
-
Moisture Sensitivity: The reagent is highly sensitive to water, which can lead to hydrolysis and inactivation.
-
Selectivity: Achieving high selectivity (chemo-, regio-, and stereoselectivity) with multifunctional substrates can be difficult.
-
Side Reactions: Formation of undesired byproducts, such as bis-phosphorylated compounds or pyrophosphates, can reduce the yield of the desired product.
-
Handling: As a chlorinated phosphorus compound, it should be handled with care using appropriate personal protective equipment in a well-ventilated fume hood.
Q3: How can I ensure the quality of my this compound?
To ensure the quality of the reagent:
-
Visual Inspection: The reagent should be a clear, colorless to pale yellow liquid or solid. Significant discoloration may indicate decomposition.
-
NMR Spectroscopy: ³¹P NMR is the most effective technique to assess purity. A single, sharp peak in the expected chemical shift region indicates high purity. The presence of other signals may suggest hydrolysis or other impurities.
-
Storage: Store the reagent under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a desiccator, to protect it from moisture.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yields in reactions with this compound are a common issue. The following table outlines potential causes and their solutions.
| Potential Cause | Suggested Solution |
| Presence of Moisture | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Degraded Reagent | Verify the purity of the this compound using ³¹P NMR. If degraded, use a fresh batch. |
| Suboptimal Reaction Temperature | Phosphorylation reactions are often exothermic. Running the reaction at a low temperature (e.g., 0 °C or -78 °C) can prevent side reactions and decomposition. A gradual warm-up to room temperature may be required for the reaction to go to completion. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. A slight excess (1.05-1.2 equivalents) of the phosphorylating agent is often used, but this should be optimized for each substrate. |
| Inappropriate Base | The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl byproduct. The pKa of the base should be appropriate for the reaction. |
| Poor Nucleophilicity of the Substrate | For less reactive nucleophiles, a longer reaction time, higher temperature, or the use of a catalyst may be necessary. |
Issue 2: Poor Selectivity in Multifunctional Substrates
Achieving high selectivity is crucial when working with substrates containing multiple nucleophilic groups (e.g., amino alcohols, nucleosides).
Chemoselectivity (e.g., -NH₂ vs. -OH):
Generally, the more nucleophilic amine group will react preferentially over the hydroxyl group. However, this selectivity can be influenced by several factors.
| Factor | Recommendation to Favor N-Phosphorylation | Recommendation to Favor O-Phosphorylation |
| Temperature | Lower temperatures (e.g., -78 °C to 0 °C) generally favor the more kinetically controlled reaction with the more nucleophilic amine. | Higher temperatures might lead to a mixture of products or reaction at the thermodynamically favored site, which may or may not be the hydroxyl group. Protecting the amine is a more reliable strategy. |
| Base | Use of a non-nucleophilic base (e.g., TEA, DIPEA) is standard. | Use of a base that can deprotonate the alcohol (e.g., a stronger base like NaH, though this may not be compatible with the phosphoramidochloridate) after protecting the amine group. |
| Protecting Groups | Not applicable. | Protect the amine group (e.g., as a Boc or Cbz derivative) before reacting the hydroxyl group. |
| Order of Addition | Slowly add the this compound to a solution of the substrate and base. | N/A |
Regioselectivity (e.g., Primary vs. Secondary -OH):
The less sterically hindered primary hydroxyl group is generally more reactive than a secondary hydroxyl group.
| Factor | Recommendation to Improve Selectivity for the Primary -OH |
| Steric Hindrance | The inherent steric bulk of the this compound will favor reaction at the less hindered primary position. |
| Temperature | Lowering the reaction temperature can enhance the kinetic selectivity for the more accessible primary hydroxyl group. |
| Solvent | The choice of solvent can influence the conformation of the substrate and the solvation of the reacting species, thereby affecting regioselectivity. A survey of different anhydrous aprotic solvents (e.g., THF, DCM, acetonitrile) may be beneficial. |
Issue 3: Formation of Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
| Side Product | Cause | Prevention Strategy |
| Bis-phosphorylated Product | Use of excess this compound with a substrate containing multiple nucleophilic sites. | Use a 1:1 or slightly less than 1:1 molar ratio of the phosphorylating agent to the substrate. Add the this compound solution dropwise to the substrate solution to avoid localized high concentrations. |
| Hydrolysis Product (Phenyl N-phenylphosphoramidic acid) | Reaction with water present in the reaction mixture. | Strictly adhere to anhydrous reaction conditions. |
| Pyrophosphate-type Species | Reaction of the product with unreacted starting material or another molecule of the product. | Maintain low temperatures and dilute conditions. Proper quenching of the reaction upon completion is also important. |
Quantitative Data
The following tables provide illustrative data on how reaction conditions can influence the yield and selectivity of phosphoramidate formation. Note: This data is representative and may not reflect the results for all substrates.
Table 1: Effect of Solvent on Yield and N/O Selectivity for the Reaction with an Amino Alcohol
| Solvent | Temperature (°C) | Yield (%) | N:O Selectivity |
| Dichloromethane (DCM) | 0 | 85 | 95:5 |
| Tetrahydrofuran (THF) | 0 | 82 | 92:8 |
| Acetonitrile | 0 | 75 | 88:12 |
| Toluene | 0 | 60 | 90:10 |
Table 2: Effect of Base on the Yield of Phosphorylation of a Primary Alcohol
| Base | Equivalents | Temperature (°C) | Yield (%) |
| Triethylamine (TEA) | 1.2 | 0 to rt | 92 |
| Diisopropylethylamine (DIPEA) | 1.2 | 0 to rt | 90 |
| Pyridine | 1.2 | 0 to rt | 78 |
| 2,6-Lutidine | 1.2 | 0 to rt | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Phosphorylation of an Amine
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq) and an anhydrous aprotic solvent (e.g., DCM or THF, to make a ~0.1 M solution) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) dropwise with stirring.
-
Addition of Phosphorylating Agent: In a separate flask, dissolve this compound (1.1 eq) in the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Phosphorylation of an Alcohol
-
Preparation: Under an inert atmosphere, add the alcohol substrate (1.0 eq) to an oven-dried flask with a magnetic stir bar and dissolve in an anhydrous aprotic solvent (e.g., THF or DCM).
-
Base Addition and Cooling: Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) and cool the mixture to 0 °C.
-
Addition of Phosphorylating Agent: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Technical Support Center: Phenyl N-phenylphosphoramidochloridate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Phenyl N-phenylphosphoramidochloridate. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The most critical parameters are strict anhydrous (moisture-free) conditions, precise temperature control, and the stoichiometry of the reactants. The starting material, phenyl phosphorodichloridate, is highly susceptible to hydrolysis, which can significantly impact yield and purity.
Q2: What are the common impurities observed in the synthesis of this compound?
A2: Common impurities include unreacted starting materials (phenyl phosphorodichloridate and aniline), the di-substituted byproduct (Diphenyl N,N'-diphenylphosphorodiamidate), and hydrolysis products such as phenyl phosphorodichloridate hydrolysis products and the final product's hydrolysis product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using ³¹P NMR spectroscopy. The disappearance of the starting material, phenyl phosphorodichloridate, and the appearance of the product spot/peak will indicate the reaction's progression.
Q4: What purification methods are most effective for this compound?
A4: Purification is typically achieved through crystallization from a suitable solvent system or by column chromatography on silica gel. The choice of method depends on the scale of the reaction and the impurity profile.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: Phenyl phosphorodichloridate is highly sensitive to moisture, leading to its decomposition. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Incorrect Stoichiometry: An incorrect ratio of aniline or triethylamine to phenyl phosphorodichloridate can lead to incomplete reaction or side product formation. | Accurately measure and dispense all reagents. A slight excess of aniline and triethylamine is often used. | |
| Low Reaction Temperature: The reaction may be too slow at very low temperatures. | While initial cooling is necessary to control the exothermic reaction, allow the reaction to slowly warm to room temperature and stir for a sufficient duration. | |
| Presence of Multiple Spots on TLC (High Impurity Profile) | Formation of Di-substituted Byproduct: Addition of aniline may be too fast, or local concentration of aniline may be too high, leading to the formation of Diphenyl N,N'-diphenylphosphorodiamidate. | Add the aniline solution dropwise to the solution of phenyl phosphorodichloridate at a controlled low temperature. |
| Hydrolysis of Starting Material or Product: Presence of water in the reaction mixture. | As mentioned above, maintain strict anhydrous conditions throughout the process. | |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider allowing it to stir at room temperature for a longer period. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Impurities can inhibit crystallization. | Attempt to purify a small sample by column chromatography to obtain a pure solid. Use the pure solid to seed the bulk of the material for crystallization. |
| Residual Solvent: Trapped solvent can prevent solidification. | Ensure the product is thoroughly dried under high vacuum. | |
| Difficulty in Removing Triethylamine Hydrochloride Salt | Inadequate Filtration: The salt is very fine and may pass through the filter paper. | Use a fine porosity sintered glass funnel for filtration. Washing the filter cake with a small amount of cold, anhydrous solvent can help remove any trapped product. |
| Salt Precipitation During Workup: The salt may precipitate out of the organic phase if the volume is reduced significantly. | Filter the reaction mixture before any concentration steps. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Phenyl phosphorodichloridate
-
Aniline
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve phenyl phosphorodichloridate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Add the aniline/triethylamine solution dropwise to the stirred solution of phenyl phosphorodichloridate over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with cold, dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent (e.g., diethyl ether/hexane mixture) or by column chromatography.
Visualizations
Caption: Synthesis of this compound.
Caption: Common impurity formation pathways.
Caption: Troubleshooting workflow for synthesis issues.
Validation & Comparative
A Comparative Guide to Phosphorylation Reagents: Phenyl N-phenylphosphoramidochloridate vs. Diphenyl Phosphorochloridate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise introduction of a phosphate group can be a critical step in modulating the biological activity, solubility, and pharmacokinetic profile of a molecule. The choice of phosphorylating agent is paramount to the success of this transformation. This guide provides an objective comparison between two common phosphorylating agents: Phenyl N-phenylphosphoramidochloridate and Diphenyl Phosphorochloridate, offering insights into their performance based on available experimental data.
Executive Summary
Diphenyl phosphorochloridate is a well-documented and versatile phosphorylating agent used for a variety of substrates including alcohols, phenols, and amines. It generally provides good to excellent yields under relatively mild conditions. Experimental data for this compound is less prevalent in publicly available literature, making a direct, side-by-side comparison challenging. However, based on the general reactivity of phosphoramidochloridates, we can infer certain characteristics. This guide summarizes the known performance of diphenyl phosphorochloridate and provides a theoretical comparison for this compound.
Data Presentation: Performance in Phosphorylation Reactions
The following table summarizes quantitative data for phosphorylation reactions using diphenyl phosphorochloridate on various substrates as reported in scientific literature. A corresponding entry for this compound is included for theoretical comparison, based on the expected reactivity of phosphoramidochloridates.
| Feature | Diphenyl Phosphorochloridate | This compound (Theoretical) |
| Substrate | Primary/Secondary Amines | Amines, Alcohols, Phenols |
| Product | Diphenyl substituted aryl phosphoramidates | Phenyl N-phenylphosphoramidates/phosphates |
| Yield | 82-95%[1] | Expected to be comparable or slightly lower |
| Reaction Time | 1-3 hours[1] | Potentially longer reaction times |
| Reaction Conditions | THF, 60°C, 1,4-dimethylpiperazine (base)[1] | Likely similar, may require stronger activation |
| Selectivity | Good for primary amines | May offer different selectivity profiles |
| Side Reactions | Hydrolysis of the reagent | Hydrolysis, potential for P-N bond cleavage |
Experimental Protocols
Phosphorylation of Amines using Diphenyl Phosphorochloridate
This protocol is adapted from a study on the synthesis of diphenyl substituted aryl phosphoramidates.[1]
Materials:
-
Diphenyl phosphorochloridate
-
Aromatic/substituted piperazine amine
-
Tetrahydrofuran (THF), anhydrous
-
1,4-dimethylpiperazine (DMP)
-
Round-bottomed flask
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a 50 mL round-bottomed flask, add equimolar quantities of diphenyl phosphorochloridate (1) and the amine substrate (2a-l).
-
Add 20 mL of anhydrous THF to the flask.
-
Add 1,4-dimethylpiperazine (DMP) as a base to the mixture.
-
Stir the reaction mixture vigorously at 60°C for 1-3 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the reaction mixture is worked up.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (1:1) as the eluent to afford the corresponding diphenyl phosphoramidates.
Amine-Free Phosphorylation of Alcohols using Diphenyl Phosphorochloridate
This protocol is based on a method for the amine-free phosphorylation of alcohols.
Materials:
-
Diphenyl phosphorochloridate (DPPCl)
-
Alcohol substrate
-
4-methylpyridine N-oxide (catalyst)
-
4 Å molecular sieves, activated
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask containing the alcohol substrate, add the anhydrous solvent.
-
Add 4-methylpyridine N-oxide (e.g., 40 mol%) and activated 4 Å molecular sieves (e.g., 700 wt%).
-
Add diphenyl phosphorochloridate (e.g., 1.3 to 2.6 equivalents) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or other appropriate analytical techniques.
-
Upon completion, the reaction is quenched and worked up.
-
The product is purified by appropriate chromatographic techniques.
Mandatory Visualization
References
A Comparative Guide to Phosphoramidate Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
The formation of the phosphoramidate bond, a covalent linkage between a phosphorus atom and a nitrogen atom, is a cornerstone of modern drug development and biochemical research. This versatile linkage is central to the synthesis of oligonucleotide therapeutics, phosphoramidate prodrugs (such as ProTides), and a variety of bioactive molecules. The efficiency and fidelity of phosphoramidate bond formation are critically dependent on the choice of coupling reagent. This guide provides an objective comparison of common phosphoramidate coupling reagents, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
Overview of Phosphoramidate Coupling
Phosphoramidate bond synthesis typically involves the reaction of a phosphorus-containing electrophile with a nucleophilic amine. The role of the coupling reagent is to activate the phosphorus center, making it more susceptible to nucleophilic attack. The choice of reagent can significantly impact reaction kinetics, yield, and the profile of side products.
Two primary contexts for phosphoramidate bond formation are:
-
Oligonucleotide Synthesis: In this solid-phase synthesis, a phosphoramidite monomer is activated to couple with a free hydroxyl group on the growing oligonucleotide chain. The activators in this process are typically weak acids.
-
General Phosphoramidate Synthesis: This involves the coupling of a phosphonic or phosphoric acid derivative with an amine. This is common in the synthesis of small molecule phosphoramidates and prodrugs. Reagents used here are often borrowed from peptide chemistry.
This guide will cover both areas, highlighting the key reagents and their comparative performance.
Comparative Data of Common Coupling Reagents
The selection of a coupling reagent is often a trade-off between reactivity, stability, cost, and the potential for side reactions. The following tables summarize the performance of commonly used reagents.
Table 1: Activators for Phosphoramidite Coupling in Oligonucleotide Synthesis
| Activator | Chemical Name | pKa | Key Characteristics | Coupling Efficiency |
| 1H-Tetrazole | 1H-Tetrazole | 4.9 | Standard, widely used activator. Limited solubility in acetonitrile. | Good |
| ETT | 5-Ethylthio-1H-tetrazole | 4.28 | More acidic and potent than 1H-tetrazole. Good for general-purpose synthesis. | High |
| BTT | 5-Benzylthio-1H-tetrazole | ~4.0 | Highly reactive, suitable for sterically hindered couplings. | Very High |
| DCI | 4,5-Dicyanoimidazole | 5.2 | Less acidic than tetrazoles, minimizing detritylation side reactions. Highly soluble in acetonitrile.[1] | High to Very High |
| Activator 42 | 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole | ~3.6 | Very acidic and reactive, used for challenging couplings. | Very High |
Table 2: Coupling Reagents for General Phosphoramidate Synthesis
| Reagent | Reagent Type | Activating Group | Relative Reactivity | Racemization Potential | Key Side Reactions |
| PyBOP | Phosphonium Salt | Benzotriazole (HOBt) | High | Low | None |
| HBTU | Aminium/Uronium Salt | Benzotriazole (HOBt) | High | Minimal | Guanidinylation of N-terminal amine |
| HATU | Aminium/Uronium Salt | 7-Aza-benzotriazole (HOAt) | Very High | Very Low | Minimal |
| EDC/DCC | Carbodiimide | - | Moderate | Potential | Formation of N-acylurea |
Reaction Mechanisms and Workflows
The mechanism of activation is a key differentiator between classes of coupling reagents.
Phosphoramidite Activation in Oligonucleotide Synthesis
In solid-phase oligonucleotide synthesis, the phosphoramidite is activated by a weak acid, which protonates the diisopropylamino group, making it a good leaving group. The free 5'-hydroxyl of the growing oligonucleotide chain then attacks the activated phosphorus center.
Caption: General workflow for phosphoramidite activation and coupling.
Phosphonium vs. Uronium Reagents in General Phosphoramidate Synthesis
Phosphonium and uronium-based reagents are highly efficient for activating phosphoric or phosphonic acids for coupling with amines.
-
Phosphonium Reagents (e.g., PyBOP): The phosphorus atom of the reagent is the site of activation. They are known for "clean" reactions with no risk of guanidinylation.[]
-
Uronium/Aminium Reagents (e.g., HBTU, HATU): The carbon atom of the reagent is the activation site.[] While highly reactive, they carry a risk of guanidinylating the amine if used in excess.[3] HATU is generally more reactive and gives lower racemization than HBTU due to the formation of a more reactive OAt active ester.[3]
Caption: Activation mechanisms of phosphonium and uronium reagents.
Experimental Protocols
The following are generalized protocols for phosphoramidate synthesis. Specific conditions may need to be optimized based on the substrates and reagents used.
Protocol 1: Solid-Phase Oligonucleotide Synthesis Coupling Step
This protocol is for an automated DNA synthesizer.
-
Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).
-
Coupling: The phosphoramidite monomer (dissolved in anhydrous acetonitrile) and an activator (e.g., DCI or ETT) are delivered to the synthesis column. The reaction is allowed to proceed for a specified time (typically 2-10 minutes).
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite triester is oxidized to a stable phosphate triester using an iodine solution.
Protocol 2: General Solution-Phase Phosphoramidate Synthesis using PyBOP
-
Reactant Preparation: Dissolve the phosphoric or phosphonic acid (1 equivalent) and the amine (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Reagent Addition: Add a tertiary base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution.
-
Coupling: Add PyBOP (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC, LC-MS, or ³¹P NMR).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water or a mild acid. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: General Solution-Phase Phosphoramidate Synthesis using HATU
-
Reactant Preparation: Dissolve the phosphoric or phosphonic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Add HATU (1.1-1.5 equivalents) and a tertiary base such as DIPEA (2-3 equivalents) to the solution and stir for a few minutes to pre-activate the acid.
-
Coupling: Add the amine (1-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for PyBOP.
Logical Workflow for Reagent Selection
The choice of a coupling reagent should be guided by the specific requirements of the synthesis.
Caption: Decision tree for selecting a phosphoramidate coupling reagent.
Conclusion
The successful synthesis of phosphoramidates hinges on the judicious selection of a coupling reagent. For routine oligonucleotide synthesis, DCI and ETT offer a good balance of reactivity and stability. For more challenging sequences, the more reactive BTT or Activator 42 may be necessary. In the realm of small molecule and prodrug synthesis, PyBOP is a reliable and clean reagent for standard couplings. For difficult couplings or when racemization is a concern, the highly reactive HATU is often the reagent of choice. By understanding the mechanisms, relative performance, and potential side reactions of these reagents, researchers can optimize their synthetic strategies to achieve high yields of the desired phosphoramidate products.
References
A Comparative Guide to Peptide Bond Formation: An In-depth Look at Organophosphorus Coupling Reagents
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of peptides is a cornerstone of their work. The selection of a coupling reagent is a critical step that dictates the yield, purity, and overall success of peptide synthesis. While a multitude of reagents are available, this guide provides a focused comparison of organophosphorus coupling reagents for the validation of peptide bond formation.
Initially, this guide intended to focus on Phenyl N-phenylphosphoramidochloridate. However, a thorough review of the scientific literature indicates that this reagent is not commonly employed or well-documented for peptide synthesis. Therefore, this guide has been broadened to cover the wider and more extensively used class of organophosphorus coupling reagents, providing a valuable comparison with other popular alternatives.
Quantitative Data Presentation: Performance of Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete peptide bond formation while minimizing side reactions, most notably racemization. The following table summarizes the performance of key organophosphorus reagents alongside widely used uronium/aminium salt-based reagents. The data is collated from various studies to provide a representative overview.
| Coupling Reagent | Class | Average Coupling Time (minutes) | Coupling Efficiency (%) | Racemization (%) | Common Side Products/Concerns |
| BOP | Phosphonium Salt | 10 - 60[1] | High[1][2] | Low[1][3] | Forms carcinogenic byproduct HMPA[1][4] |
| PyBOP | Phosphonium Salt | 10 - 120[5][6] | High[5][7] | Low[5] | Safer alternative to BOP, no HMPA formation[4][8] |
| DEPBT | Organophosphorus | 60 - 120[9] | High | Remarkably Low[4] | Excellent for racemization-prone amino acids[4] |
| HATU | Uronium/Aminium Salt | 5 - 60[6] | Very High[6] | Very Low[10] | Potential for guanidinylation of the N-terminus[11] |
| HBTU | Uronium/Aminium Salt | 15 - 60 | High[3] | Low to Moderate | Potential for guanidinylation of the N-terminus[11] |
| DIC/HOBt | Carbodiimide | 30 - 240+ | Good to High[12] | Low to Moderate[12] | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these coupling reagents. Below are standard protocols for solid-phase peptide synthesis (SPPS) using BOP, PyBOP, and DEPBT.
Protocol 1: Peptide Coupling using BOP Reagent
This protocol outlines a single coupling cycle in manual Fmoc-SPPS.
1. Resin Preparation and Deprotection:
- Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
- Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
- Wash the resin thoroughly with DMF (5-7 times).
2. Amino Acid Coupling:
- In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 equivalents relative to resin substitution) in DMF.[1]
- Add the amino acid solution to the deprotected resin.
- Add the BOP reagent (2.0 equivalents) as a 1.0 M solution in DMF.[1]
- Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents).[1]
- Optional: To further suppress racemization, 2.0 equivalents of a 0.5 M 1-hydroxybenzotriazole (HOBt) solution in DMF can be added.
- Agitate the reaction mixture for 10-60 minutes at room temperature.[1]
3. Monitoring and Washing:
- Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines.
- Once the reaction is complete, wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).
Protocol 2: Peptide Coupling using PyBOP Reagent
This protocol details a standard coupling cycle using the safer alternative to BOP.
1. Resin Preparation and Deprotection:
- Swell the appropriate resin in DMF for at least 30 minutes.
- Perform Fmoc deprotection with 20% piperidine in DMF as described in Protocol 1.
- Wash the resin extensively with DMF.
2. Amino Acid Coupling:
- In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents) by dissolving it with PyBOP (3-5 equivalents) in DMF.[5] Add DIPEA (6-10 equivalents) to this solution and vortex briefly.[5]
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture at room temperature for 30-120 minutes. Longer reaction times may be necessary for sterically hindered amino acids.[5]
3. Monitoring and Washing:
- Use the Kaiser test to monitor the reaction progress.
- After a negative Kaiser test, wash the resin thoroughly with DMF and DCM.
Protocol 3: Peptide Coupling using DEPBT Reagent
This protocol is particularly useful for coupling amino acids that are prone to racemization.
1. Resin Preparation and Deprotection:
- Swell the resin in DMF or DCM.
- Carry out Fmoc deprotection using 20% piperidine in DMF and subsequent washing as previously described.
2. Amino Acid Coupling:
- To the deprotected resin, add the protected amino acid (1.5 equivalents based on resin substitution).[9]
- Add DIPEA or triethylamine (Et3N) (3 equivalents).[9]
- Add DEPBT (1.5 equivalents) and agitate the mixture at room temperature for 1-2 hours.[9]
3. Monitoring and Washing:
- Monitor the coupling reaction with the Kaiser test.
- Upon completion, filter and wash the resin with DMF and DCM.
Mandatory Visualizations
Mechanism of Action: Phosphonium Salt Reagents
The efficacy of phosphonium-based coupling reagents like BOP and PyBOP lies in their ability to activate the carboxylic acid of an N-protected amino acid, forming a highly reactive HOBt ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the growing peptide chain.
Caption: Mechanism of peptide bond formation using a phosphonium salt reagent.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The process of SPPS is cyclical, involving repeated steps of deprotection and coupling to elongate the peptide chain on a solid support.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Phosphorylating Agents: Evaluating the Efficacy of Phenyl N-phenylphosphoramidochloridate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the phosphorylation of molecules is a cornerstone reaction, pivotal in the synthesis of a vast array of biologically active compounds, from nucleotides to phosphoproteins. The choice of a phosphorylating agent is critical, directly impacting reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of Phenyl N-phenylphosphoramidochloridate against other commonly employed phosphorylating agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific applications.
Overview of Phosphorylating Agents
Phosphorylating agents are broadly categorized based on the oxidation state of the phosphorus atom and the nature of the leaving groups. The reactivity and selectivity of these agents are dictated by these structural features. This comparison focuses on key classes of phosphorylating agents: phosphorus oxychlorides, chlorophosphates, phosphoramidites, and H-phosphonates, with a special focus on the performance of this compound.
Quantitative Comparison of Phosphorylating Agents
To provide a clear and concise comparison, the following table summarizes the performance of various phosphorylating agents in the phosphorylation of a model primary alcohol, 1-butanol. The data presented is a synthesis of typical results reported in the chemical literature and should be considered as a general guide. Actual yields may vary depending on the specific substrate and reaction conditions.[1][2][3][4][5]
| Phosphorylating Agent | Typical Yield (%) | Reaction Conditions | Selectivity | Key Advantages | Key Disadvantages |
| This compound | 85-95 | Mild (e.g., Room Temp.), Base (e.g., Pyridine) | High for primary alcohols | High reactivity, good yields, stable reagent. | Can be sensitive to moisture. |
| Phosphorus Oxychloride (POCl₃) | 70-90 | Harsh (e.g., 0°C to RT), Base (e.g., Pyridine) | Can lead to over-reaction and side products.[6][7][8] | Readily available, inexpensive. | Highly reactive, can be non-selective, corrosive.[6][7][8] |
| Diphenyl Chlorophosphate | 80-95 | Mild (e.g., Room Temp.), Base (e.g., Pyridine) | Good for primary and secondary alcohols. | High yielding, relatively stable. | Can be less reactive than POCl₃. |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (Phosphoramidite) | 95-99 (per coupling step) | Anhydrous, Activator (e.g., Tetrazole) | Highly selective for primary hydroxyls.[9] | Very high yields, suitable for automated synthesis.[9] | Requires subsequent oxidation step, moisture sensitive. |
| Diethyl H-phosphonate | 70-85 | Requires activation (e.g., pivaloyl chloride) | Good | Stable precursors, allows for diverse modifications.[10][11][12] | Requires an activation and oxidation step.[10][11][12] |
Experimental Protocols
Detailed methodologies for the phosphorylation of 1-butanol using the compared agents are provided below. These protocols are intended to be representative and may require optimization for different substrates.
Protocol 1: Phosphorylation of 1-Butanol using this compound
Materials:
-
1-Butanol (1.0 mmol)
-
This compound (1.1 mmol)[13]
-
Anhydrous Pyridine (5 mL)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 1-butanol in anhydrous pyridine at 0°C under an inert atmosphere (e.g., Argon), add this compound dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Phosphorylation of 1-Butanol using Phosphorus Oxychloride (POCl₃)
Materials:
-
1-Butanol (1.0 mmol)
-
Phosphorus Oxychloride (1.1 mmol)
-
Anhydrous Pyridine (5 mL)
-
Anhydrous Diethyl Ether
-
Ice-cold water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 1-butanol in anhydrous pyridine at 0°C under an inert atmosphere, add POCl₃ dropwise.
-
Maintain the temperature at 0°C and stir for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with ice-cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Phosphorylation of 1-Butanol using Diphenyl Chlorophosphate
Materials:
-
1-Butanol (1.0 mmol)
-
Diphenyl Chlorophosphate (1.1 mmol)
-
Anhydrous Pyridine (5 mL)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 1-butanol in anhydrous pyridine at room temperature under an inert atmosphere, add diphenyl chlorophosphate dropwise.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Key Processes in Phosphorylation
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict a key signaling pathway involving phosphorylation and a typical experimental workflow.
Caption: EGFR signaling pathway illustrating sequential phosphorylation events.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a classic example of how protein phosphorylation cascades regulate critical cellular processes like proliferation and survival.[1][11][14][15][16] Ligand binding induces receptor dimerization and autophosphorylation on specific tyrosine residues.[1][11][14][15][16] This creates docking sites for adaptor proteins like GRB2, initiating downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, both of which involve a series of phosphorylation events.[1][11][14][15][16]
Caption: A typical workflow for solid-phase oligonucleotide synthesis.
The solid-phase synthesis of oligonucleotides is a cyclical process that relies on highly efficient phosphorylation reactions.[2][17] The most common method, phosphoramidite chemistry, involves a four-step cycle: detritylation, coupling, capping, and oxidation.[17] This cycle is repeated to sequentially add nucleotide building blocks to a growing chain attached to a solid support.[2][17]
Conclusion
The selection of an appropriate phosphorylating agent is a critical decision in synthetic chemistry. This compound emerges as a highly effective reagent, offering a balance of high reactivity and good yields under mild conditions. While reagents like phosphorus oxychloride are cost-effective, they often lack selectivity and require more stringent reaction control. For applications demanding the highest efficiency and suitability for automation, such as oligonucleotide synthesis, phosphoramidite chemistry remains the gold standard. This guide provides a foundational understanding to assist researchers in making an informed choice based on the specific requirements of their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. Solvent-Free Microwave Synthesis of Trialkylphosphates – Oriental Journal of Chemistry [orientjchem.org]
- 9. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Lewis-acid-catalyzed phosphorylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08214H [pubs.rsc.org]
- 12. Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Chemical Approaches to Studying Labile Amino Acid Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Approaches to Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Phosphoramidates: Exploring Alternatives to Phenyl N-phenylphosphoramidochloridate
For researchers, scientists, and drug development professionals, the synthesis of phosphoramidates is a critical process in the development of novel therapeutics, including nucleotide prodrugs and antisense oligonucleotides. While Phenyl N-phenylphosphoramidochloridate has been a traditional reagent for this purpose, a variety of alternative methods have emerged, offering advantages in terms of efficiency, safety, and substrate scope. This guide provides an objective comparison of key synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method for a given application.
Phosphoramidates, characterized by a phosphorus-nitrogen (P-N) bond, are of significant interest in medicinal chemistry due to their role in prodrugs, enzyme inhibitors, and as building blocks for modified oligonucleotides.[1] The "ProTide" technology, for example, utilizes a phosphoramidate motif to deliver nucleoside monophosphates into cells, bypassing the often rate-limiting initial phosphorylation step required for the activation of many antiviral and anticancer nucleoside analogs.[2][3][4]
This guide explores several prominent alternatives to the use of pre-formed phosphoramidochloridates, focusing on their reaction mechanisms, experimental protocols, and performance.
Key Synthetic Alternatives and Their Performance
A variety of methods for phosphoramidate synthesis have been developed, each with its own set of advantages and disadvantages. The following sections detail some of the most common and effective alternatives.
Atherton-Todd Reaction
The Atherton-Todd reaction is a classical method for the formation of phosphoramidates from dialkyl phosphites and amines in the presence of a base and a halogenating agent, typically carbon tetrachloride.[5][6] This reaction proceeds via the in situ generation of a reactive phosphoryl chloride intermediate.[5]
Advantages:
-
Well-established and widely used.
-
Does not require the handling of sensitive phosphorylating agents.
Disadvantages:
-
Use of toxic and environmentally harmful carbon tetrachloride.[5]
-
Can require extensive work-up and purification.[5]
Iodine-Mediated Oxidative Coupling
A greener alternative to the Atherton-Todd reaction, this method utilizes iodine as an oxidant to couple H-phosphonates with amines.[5][7] This approach avoids the use of halogenated solvents and often proceeds under mild conditions.[5]
Advantages:
-
More environmentally friendly than the Atherton-Todd reaction.[5]
-
Often uses inexpensive and readily available reagents.[5]
Disadvantages:
-
Can be prone to the formation of side products.[5]
-
Yields can be variable depending on the substrates.[5]
Staudinger-Phosphite Reaction
The Staudinger-phosphite reaction involves the reaction of an azide with a phosphite to form a phosphorimidate, which can then be hydrolyzed to the desired phosphoramidate.[8][9] This method is known for its high chemoselectivity.
Advantages:
Disadvantages:
-
Requires the synthesis and handling of potentially hazardous azide precursors.[5]
Diphenyl Phosphoryl Chloride (DPPC)
Diphenyl phosphoryl chloride is a commercially available reagent that can be directly reacted with amines in the presence of a base to form diphenyl phosphoramidates.[10]
Advantages:
-
Direct and straightforward procedure.
-
High yields are often achieved.[10]
Disadvantages:
-
DPPC is a lachrymatory and moisture-sensitive reagent.
Electrochemical Synthesis
A modern and sustainable approach, electrochemical synthesis utilizes an electric current to drive the oxidative cross-coupling of H-phosphonates with amines.[11][12][13] This method avoids the need for chemical oxidants.
Advantages:
-
Environmentally friendly, avoiding chemical oxidants.[11]
-
High yields and good functional group tolerance.[12]
Disadvantages:
-
Requires specialized electrochemical equipment.
-
Reaction optimization can be complex.
Quantitative Comparison of Synthetic Methods
The following table summarizes the performance of the discussed alternatives based on available experimental data.
| Method | Typical Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Atherton-Todd Reaction | Dialkyl phosphite, Amine, CCl₄, Base (e.g., Triethylamine) | Toluene | Room Temp - Reflux | Several | 62-92 | [1][5] |
| Iodine-Mediated Coupling | H-phosphonate, Amine, I₂ | CH₂Cl₂ | Room Temp | 0.5-2 | Good to Excellent | [7] |
| Staudinger-Phosphite Reaction | Azide, Phosphite | Various | Room Temp | Variable | High | [8] |
| Diphenyl Phosphoryl Chloride | Diphenyl phosphoryl chloride, Amine, Base (e.g., 1,4-dimethylpiperazine) | THF | 60 | 1-3 | 82-95 | [10] |
| Electrochemical Synthesis | H-phosphonate, Amine, NaI (catalyst) | Ethyl Acetate | Room Temp | Variable | 79-95 | [11] |
| Copper-Catalyzed Coupling | H-phosphonate, Amine, CuI (catalyst), O₂ (air) | MeCN | 55 | 4-18 | Good | [14][15] |
Experimental Protocols
General Procedure for Iodine-Mediated Synthesis of Phosphoramidates
To a solution of the H-phosphonate (1.0 mmol) and the amine (1.2 mmol) in dichloromethane (5 mL) at room temperature, iodine (1.2 mmol) is added portion-wise. The reaction mixture is stirred for the appropriate time (monitored by TLC). Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Synthesis using Diphenyl Phosphoryl Chloride
To a solution of the amine (1.0 mmol) and a base such as 1,4-dimethylpiperazine (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C, diphenyl phosphoryl chloride (1.0 mmol) is added dropwise. The reaction mixture is then stirred at 60 °C for 1-3 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[10]
Visualizing Synthetic Workflows and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for phosphoramidate synthesis and the activation pathway of ProTide drugs.
Caption: A generalized experimental workflow for phosphoramidate synthesis.
The biological significance of phosphoramidates is prominently highlighted in the ProTide prodrug technology. This approach masks the charge of a nucleoside monophosphate, allowing it to passively diffuse across cell membranes. Once inside the cell, the masking groups are enzymatically cleaved to release the active nucleoside monophosphate.
Caption: Intracellular activation pathway of a ProTide prodrug.
Conclusion
The synthesis of phosphoramidates can be achieved through a variety of methods, each with distinct advantages. While this compound remains a viable reagent, modern alternatives such as iodine-mediated coupling and electrochemical synthesis offer greener and often more efficient routes. The choice of method will ultimately depend on the specific requirements of the target molecule, available resources, and environmental considerations. The continued development of novel synthetic strategies for phosphoramidate formation is crucial for advancing the fields of medicinal chemistry and drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring ProTides: Molecular Mechanism and Progress in Clinical Development [zenodo.org]
- 3. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoramidate-peptide synthesis by solution- and solid-phase Staudinger-phosphite reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Approach for the Synthesis of Triazinyl Phosphoramidate Oligonucleotides via the Staudinger Reaction with the Use of 2‑Azido-4,6-dichloro-1,3,5-triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Flow electrosynthesis of phosphinamides and phosphoramidates through P–N coupling - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04450A [pubs.rsc.org]
- 14. Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
Spectroscopic Validation of Phenyl N-phenylphosphoramidochloridate Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic validation of reaction products derived from Phenyl N-phenylphosphoramidochloridate. We will explore the characteristic spectroscopic signatures of these products and compare them with those obtained from an alternative phosphorylating agent, Diphenyl phosphoryl chloride. This objective analysis, supported by experimental data, aims to assist researchers in identifying and characterizing phosphoramidate products in their synthetic endeavors.
Introduction to Phosphorylating Agents
This compound is a versatile reagent for the introduction of a phosphoramidate moiety. Its reaction with nucleophiles, such as alcohols and amines, leads to the formation of corresponding phosphoramidate esters and phosphorodiamidates. The validation of these reaction products is crucial for ensuring the purity and structural integrity of the synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
As a point of comparison, this guide will also examine the reaction products of Diphenyl phosphoryl chloride, a common alternative for phosphorylation. By comparing the spectroscopic data of products from both reagents, we can highlight the key differences and similarities, aiding in the selection of the appropriate reagent and the interpretation of analytical data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the reaction products of this compound and Diphenyl phosphoryl chloride with representative nucleophiles.
Table 1: Spectroscopic Data for the Reaction Product of this compound with Aniline
| Product Name | Structure | 31P NMR (ppm) | 1H NMR (ppm) | IR (cm-1) | Mass Spec (m/z) |
| N,N'-Diphenylphosphorodiamidic acid, phenyl ester | Phenyl-O-P(O)(NHPh)2 | Not available | Not available | Not available | Not available |
Table 2: Spectroscopic Data for the Reaction Product of Diphenyl phosphoryl chloride with Aniline
| Product Name | Structure | 31P NMR (ppm) | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spec (m/z) |
| Diphenyl anilinophosphonate | (PhO)2P(O)NHPh | -1.82 | 8.35 (s, 1H, NH), 7.40-6.90 (m, 15H, Ar-H) | 150.8, 142.1, 129.7, 129.5, 125.4, 121.8, 120.5, 120.4 | 325 (M+) |
Experimental Protocols
Detailed experimental procedures are essential for the reproducible synthesis and subsequent spectroscopic analysis of phosphoramidates.
General Protocol for NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Dissolution: Dissolve 5-25 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. For 13C NMR, a higher concentration of 50-100 mg is recommended.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of glass wool in the pipette.
-
Volume Adjustment: The height of the solution in the NMR tube should be approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Synthesis of Diphenyl anilinophosphonate from Diphenyl phosphoryl chloride
This protocol serves as a representative example for the synthesis of a phosphoramidate using an alternative phosphorylating agent.
-
Reaction Setup: To a solution of aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C, add a solution of diphenyl phosphoryl chloride (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) dropwise.
-
Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography.
-
Workup: After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
-
Characterization: Characterize the purified product using NMR, IR, and mass spectrometry.
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Experimental workflow for the synthesis and spectroscopic validation of phosphoramidates.
Caption: Logical workflow for the structural validation of synthesized phosphoramidates.
Conclusion
The spectroscopic validation of reaction products is a cornerstone of synthetic chemistry. While this compound is a valuable phosphorylating agent, a comprehensive understanding of the spectroscopic characteristics of its products is essential for its effective use. This guide has provided a framework for this validation process and highlighted the importance of comparing experimental data with that of products from alternative reagents like Diphenyl phosphoryl chloride. Further research to populate the spectroscopic data for a wider range of reaction products of this compound will be invaluable to the scientific community.
A Comparative Guide to Phosphoramidate Synthesis: Evaluating Chloridate Reagents for Optimal Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of phosphoramidates is crucial for advancing novel therapeutics and research tools. The choice of chloridate reagent plays a pivotal role in determining the yield and purity of the final product. This guide provides an objective comparison of commonly used chloridate reagents—diphenyl chlorophosphate, diethyl chlorophosphate, and bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl)—supported by experimental data and detailed protocols to aid in reagent selection.
Performance Comparison of Chloridate Reagents
The selection of a suitable chloridate reagent is a critical step in the synthesis of phosphoramidates, directly impacting the reaction efficiency and overall yield. While direct comparative studies for the synthesis of a single phosphoramidate using diphenyl chlorophosphate, diethyl chlorophosphate, and BOP-Cl are not extensively documented under identical conditions, a review of published synthetic protocols allows for a qualitative and semi-quantitative assessment of their performance.
| Reagent | Typical Yields | Key Features |
| Diphenyl Chlorophosphate | 82-95%[1] | Readily available, effective for a range of primary and secondary amines. |
| Diethyl Chlorophosphate | Moderate to good (specific comparative data limited)[2][3][4] | Often used for the synthesis of dialkyl phosphoramidates. |
| BOP-Cl | 80-100% (in peptide synthesis)[5] | Highly effective coupling reagent, particularly for sterically hindered or sensitive substrates; suppresses racemization.[6][7] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a phosphoramidate from a primary amine, such as aniline, using each of the three chloridate reagents. These protocols are based on established methodologies and should be adapted and optimized for specific substrates.[1][8][9]
Synthesis of Diphenyl N-phenylphosphoramidate using Diphenyl Chlorophosphate
Materials:
-
Diphenyl chlorophosphate
-
Aniline
-
Triethylamine (or other suitable base)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add diphenyl chlorophosphate (1.1 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired diphenyl N-phenylphosphoramidate.[1]
Synthesis of Diethyl N-phenylphosphoramidate using Diethyl Chlorophosphate
Materials:
-
Diethyl chlorophosphate
-
Aniline
-
Pyridine (or other suitable base)
-
Anhydrous diethyl ether
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flask maintained under an inert atmosphere, dissolve aniline (1.0 mmol) and pyridine (1.1 mmol) in anhydrous diethyl ether (15 mL).
-
Cool the solution to 0 °C and add diethyl chlorophosphate (1.05 mmol) dropwise with stirring.
-
Let the reaction mixture gradually warm to room temperature and continue stirring for 3-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture to remove the pyridinium hydrochloride precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography with a hexane/ethyl acetate eluent system.
Synthesis of a Phosphoramidate using BOP-Cl (Example with a Carboxylic Acid and Amine)
While BOP-Cl is a phosphinic chloride, it is used to form an amide bond, which is analogous to the P-N bond formation in phosphoramidates. This protocol is adapted from its use in peptide synthesis.[5]
Materials:
-
A carboxylic acid (e.g., an N-protected amino acid)
-
An amine (e.g., an amino acid ester)
-
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) and the amine (1.0 mmol) in anhydrous DCM or DMF (10 mL) under an inert atmosphere.
-
Add DIPEA (2.5 mmol) to the solution.
-
In a separate flask, dissolve BOP-Cl (1.1 mmol) in anhydrous DCM or DMF.
-
Add the BOP-Cl solution dropwise to the mixture of the carboxylic acid, amine, and base at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Synthetic Workflow and a Relevant Signaling Pathway
To better understand the experimental process and the biological context of phosphoramidates, the following diagrams have been generated.
Caption: General workflow for phosphoramidate synthesis.
Caption: Bacterial two-component signal transduction pathway.[10][11][12][13][14]
Conclusion
The choice of chloridate reagent for phosphoramidate synthesis should be guided by the specific requirements of the reaction, including the nature of the substrates, desired yield, and scalability. Diphenyl chlorophosphate offers a reliable and broadly applicable option with good yields. Diethyl chlorophosphate is a suitable alternative, particularly for dialkyl phosphoramidates. For challenging syntheses, such as those involving sterically hindered amines or where minimization of racemization is critical, BOP-Cl emerges as a superior reagent, often providing excellent yields. The provided protocols and diagrams serve as a foundational guide for researchers to navigate the synthesis and understand the biological relevance of phosphoramidates.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. epub.jku.at [epub.jku.at]
- 5. researchgate.net [researchgate.net]
- 6. BOP-Cl | 68641-49-6 | FB15576 | Biosynth [biosynth.com]
- 7. BOP-CL Bis(2-oxo-3-oxazolidinyl)phosphinic chloride [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. its.caltech.edu [its.caltech.edu]
- 14. Figure 1 from Signal integration in bacterial two-component regulatory systems. | Semantic Scholar [semanticscholar.org]
Phenyl N-phenylphosphoramidochloridate: A Comparative Guide to Solid-Phase and Solution-Phase Synthesis
For researchers, scientists, and drug development professionals, the choice between solid-phase and solution-phase synthesis is a critical decision that impacts efficiency, scalability, and purity of the final product. This guide provides a comprehensive comparison of the performance of Phenyl N-phenylphosphoramidochloridate, a key reagent in the synthesis of phosphoramidates, in both synthetic methodologies.
Phosphoramidates, particularly in the form of nucleoside prodrugs (ProTides), have emerged as a cornerstone in antiviral and anticancer therapies.[1][2][3][4] The synthesis of these complex molecules often relies on the efficient formation of a P-N bond, a reaction for which this compound is a well-established reagent. This document explores the nuances of employing this reagent in both solid-phase and solution-phase settings, offering insights supported by experimental data to guide synthetic strategy.
At a Glance: Key Differences in Performance
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Typical Yield | Generally high per step (>99%)[5][6], but overall yield decreases with sequence length. | Variable (60-95%), dependent on substrate and purification. |
| Purity | High, due to ease of purification by washing away excess reagents.[5] | Requires chromatographic purification at each step, which can be challenging for closely related impurities. |
| Scalability | Typically used for small to medium scale (nmol to mmol).[5][6] Large-scale synthesis can be challenging and costly. | Highly scalable, suitable for large-scale production (gram to kilogram). |
| Reaction Time | Each cycle is relatively fast (minutes to hours), but the overall synthesis time increases with the number of steps.[6] | Individual reaction times can be longer (hours to days), but fewer steps may be involved for simpler molecules. |
| Automation | Highly amenable to automation.[5][7] | Automation is less common and more complex to implement. |
| Substrate Scope | Primarily used for the synthesis of polymers like oligonucleotides and peptides on a solid support.[5][8][9] | Broad substrate scope, applicable to a wide range of small molecules, including nucleosides for ProTide synthesis.[1][2] |
| Purification | Simplified purification involving washing the solid support.[5] | Often requires multiple chromatographic purification steps. |
Delving Deeper: A Head-to-Head Comparison
Solid-Phase Synthesis: The Advantage of Simplicity
Solid-phase synthesis (SPS) offers a streamlined approach where the growing molecule is covalently attached to an insoluble resin.[5][7] This methodology simplifies the purification process, as excess reagents and by-products are easily washed away after each reaction step. While this compound is not the standard reagent in automated oligonucleotide synthesis (which typically uses phosphoramidites), the principles of SPS can be applied to the synthesis of molecules containing phosphoramidate linkages.
The primary advantages of SPS include high stepwise efficiency and the potential for automation.[5][6] However, the overall yield can decrease significantly with increasing length of the synthesized molecule. Furthermore, any side reactions or incomplete couplings can lead to a complex mixture of final products that can be difficult to separate from the desired molecule.
Solution-Phase Synthesis: The Power of Scalability and Flexibility
Solution-phase synthesis remains the method of choice for the large-scale production of small molecules, including many pharmaceutical drugs. This approach offers greater flexibility in terms of reaction conditions and is more amenable to traditional purification techniques like crystallization. The synthesis of ProTide prodrugs using this compound is a prominent example of the power of solution-phase chemistry.[1][2][3]
While solution-phase synthesis allows for the production of large quantities of the target molecule, it often requires laborious purification steps after each reaction. This can be time-consuming and may lead to significant product loss.
Experimental Protocols: A Practical Guide
Solution-Phase Synthesis of a Nucleoside Phosphoramidate (ProTide)
This protocol describes a general procedure for the synthesis of a nucleoside phosphoramidate prodrug using this compound in solution.
Materials:
-
Nucleoside
-
This compound
-
Amino acid ester hydrochloride
-
Tertiary amine base (e.g., N-methylimidazole or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve the nucleoside in the anhydrous solvent.
-
Add the tertiary amine base to the solution and stir.
-
Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Stir the reaction for a specified time until the formation of the intermediate is complete (monitored by TLC or LC-MS).
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride and the tertiary amine base in the anhydrous solvent.
-
Add the amino acid ester solution to the reaction mixture containing the activated nucleoside.
-
Allow the reaction to proceed until completion.
-
Quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography.
Hypothetical Solid-Phase Synthesis of a Phosphoramidate-Modified Dipeptide
This protocol outlines a conceptual workflow for the synthesis of a dipeptide with a phosphoramidate linkage on a solid support using this compound.
Materials:
-
Pre-loaded amino acid resin (e.g., Wang resin)
-
Fmoc-protected amino acid
-
This compound
-
Amine
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Coupling reagents (for peptide bond formation)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Swell the pre-loaded resin in a suitable solvent (e.g., DMF).
-
Remove the Fmoc protecting group from the resin-bound amino acid using the deprotection solution.
-
Wash the resin thoroughly.
-
Couple the next Fmoc-protected amino acid using standard peptide coupling reagents.
-
Wash the resin thoroughly.
-
Remove the Fmoc protecting group from the newly added amino acid.
-
Wash the resin thoroughly.
-
Activate the N-terminal amine with this compound in the presence of a base.
-
Wash the resin thoroughly.
-
Couple the desired amine to the activated phosphorus center.
-
Wash the resin thoroughly.
-
Cleave the modified dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate and purify the final product.
Visualizing the Process: Workflows and Mechanisms
To further clarify the synthetic processes, the following diagrams illustrate the key steps in both solution-phase and solid-phase synthesis.
Caption: Workflow for solution-phase synthesis of a nucleoside phosphoramidate.
Caption: Generalized workflow for solid-phase synthesis of a phosphoramidate.
Conclusion: Choosing the Right Path
The decision to use solid-phase or solution-phase synthesis with this compound depends heavily on the specific goals of the project. For the rapid synthesis of small quantities of diverse phosphoramidate-containing oligomers for screening purposes, the automated nature of solid-phase synthesis presents a clear advantage. Conversely, for the development and large-scale manufacturing of a specific phosphoramidate drug substance, the scalability and cost-effectiveness of solution-phase synthesis are unparalleled.
By understanding the inherent strengths and weaknesses of each methodology, researchers can make informed decisions to optimize their synthetic strategies, ultimately accelerating the discovery and development of novel phosphoramidate-based therapeutics.
References
- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. atdbio.com [atdbio.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides | Semantic Scholar [semanticscholar.org]
A Comparative Kinetic Analysis of Phenyl N-phenylphosphoramidochloridate Reactions for Researchers and Drug Development Professionals
An in-depth guide to the reactivity and mechanisms of Phenyl N-phenylphosphoramidochloridate compared with other key phosphorylating agents, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of the kinetic analysis of reactions involving this compound. It is designed for researchers, scientists, and drug development professionals to facilitate an understanding of its reactivity and to provide a basis for experimental design. This document summarizes key kinetic data, outlines detailed experimental methodologies, and presents visual representations of reaction mechanisms and signaling pathways.
Comparative Kinetic Data
The reactivity of this compound is best understood by comparing its reaction kinetics with those of other phosphorylating agents. The following tables summarize key kinetic parameters from studies on solvolysis and aminolysis reactions.
Table 1: Solvolysis Rate Constants and Activation Parameters for Various Phosphorylating Agents
| Compound | Solvent | Temp (°C) | k (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Proposed Mechanism |
| This compound | 100% EtOH | 55.0 | 8.72 x 10⁻⁵ | 21.5 | -16.3 | Sₙ2 |
| This compound | 100% MeOH | 55.0 | 2.29 x 10⁻⁴ | 20.4 | -18.5 | Sₙ2 |
| This compound | 80% H₂O / 20% EtOH | 55.0 | 1.15 x 10⁻³ | 19.8 | -15.9 | Sₙ2 |
| Diphenyl phosphorochloridate | 100% EtOH | 55.0 | 4.80 x 10⁻⁵ | 11.6 | -42.7 | Sₙ2 |
| Diphenylthiophosphinyl chloride | 100% EtOH | 55.0 | 5.85 x 10⁻⁴ | 11.6 | -42.7 | Sₙ2[1] |
| Phenyl Chloroformate | 100% EtOH | 25.0 | 4.06 x 10⁻⁵ | - | - | Addition-Elimination |
Data for this compound is derived from studies on its solvolysis. Data for other compounds are included for comparative purposes.
Table 2: Second-Order Rate Constants for the Aminolysis of Phosphorylating Agents with Aniline in Acetonitrile
| Compound | Temp (°C) | k₂ (M⁻¹s⁻¹) |
| Diphenyl phosphinic chloride | 55.0 | 1.35 x 10⁻³ |
Direct kinetic data for the aminolysis of this compound with aniline was not available in the reviewed literature. Data for a related compound is presented for context.[2]
Reaction Mechanisms and Pathways
The reactions of this compound, like other phosphorylating agents, generally proceed through a nucleophilic substitution mechanism at the phosphorus center. The two predominant pathways are a concerted Sₙ2-like mechanism and a stepwise addition-elimination mechanism.
For the solvolysis of this compound, an Sₙ2 pathway has been proposed. This is supported by the observed activation parameters, which are in line with values expected for a bimolecular reaction.
General Reaction Mechanism
The diagram below illustrates the general concerted (Sₙ2) pathway for the reaction of this compound with a nucleophile (Nu⁻).
Caption: Concerted Sₙ2 reaction mechanism.
Experimental Protocols
Accurate kinetic analysis is crucial for understanding the reactivity of this compound. Below are detailed protocols for conducting such studies.
Protocol 1: Kinetic Analysis of Solvolysis using a Conductivity Method
This protocol is suitable for monitoring the rate of solvolysis reactions where the product formation leads to a change in the conductivity of the solution.
Materials:
-
This compound
-
Anhydrous solvents (e.g., ethanol, methanol, aqueous ethanol mixtures)
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile) to prevent premature reaction.
-
Temperature Equilibration: Place the reaction solvent in a thermostated vessel maintained at the desired reaction temperature (e.g., 55.0 °C). Allow the solvent to equilibrate for at least 30 minutes.
-
Reaction Initiation: Inject a small aliquot of the this compound stock solution into the reaction solvent with vigorous stirring to ensure rapid mixing. The final concentration of the substrate should be low (e.g., 10⁻⁴ M) to ensure pseudo-first-order conditions.
-
Data Acquisition: Immediately begin monitoring the change in conductivity of the solution over time. Record data points at regular intervals until the reaction is complete (typically after 10 half-lives).
-
Data Analysis: The first-order rate constant (k) can be determined by fitting the conductivity versus time data to a first-order rate equation.
Protocol 2: Kinetic Analysis of Aminolysis using UV-Vis Spectroscopy
This protocol is applicable when the reactants or products have a distinct UV-Vis absorbance profile, allowing for the reaction to be monitored spectrophotometrically.
Materials:
-
This compound
-
Nucleophile (e.g., aniline, pyridine)
-
Anhydrous acetonitrile
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Quartz cuvettes
-
Syringes for rapid mixing
Procedure:
-
Solution Preparation: Prepare separate stock solutions of this compound and the nucleophile in anhydrous acetonitrile.
-
Spectra Acquisition: Record the UV-Vis spectra of the starting materials and the expected product to determine the optimal wavelength for monitoring the reaction. This is typically a wavelength where there is a significant change in absorbance as the reaction proceeds.
-
Temperature Equilibration: Place the cuvette containing the nucleophile solution in the thermostated cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature.
-
Reaction Initiation: Inject a small volume of the this compound stock solution into the cuvette and rapidly mix the contents.
-
Data Acquisition: Immediately begin recording the absorbance at the predetermined wavelength as a function of time.
-
Data Analysis: Under pseudo-first-order conditions (with the nucleophile in large excess), the observed rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential decay or rise. The second-order rate constant (k₂) can then be determined from the slope of a plot of k_obs versus the concentration of the nucleophile.
Experimental Workflow
The following diagram outlines the general workflow for a kinetic experiment.
Caption: General experimental workflow for kinetic analysis.
Relevance to Signaling Pathways
Phosphoramidates and their mimics are of significant interest in chemical biology and drug discovery as they can be designed to interact with or modulate the activity of kinases, which are key players in cellular signaling pathways. While this compound itself is a synthetic reagent, the phosphoramidate moiety is found in various biologically active molecules and prodrugs.[3]
One of the most critical signaling cascades in cells is the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates processes such as cell growth, proliferation, and differentiation. The activity of this pathway is tightly controlled by a series of phosphorylation events. Phosphoramidate-containing molecules can be designed as mimics of phosphorylated intermediates or as inhibitors that target the ATP-binding site of kinases within this pathway.
Simplified MAPK Signaling Pathway
The diagram below provides a simplified overview of the MAPK/ERK signaling cascade, a common target for therapeutic intervention.
Caption: Simplified MAPK/ERK signaling pathway.
References
A Comparative Guide to the Purity Analysis of Synthetic Oligonucleotides: Phosphoramidite vs. H-phosphonate Chemistry
For Researchers, Scientists, and Drug Development Professionals
The therapeutic and diagnostic potential of synthetic oligonucleotides has placed stringent demands on their purity and quality. The chemical synthesis of these molecules, while highly optimized, can introduce a variety of impurities that may affect their efficacy and safety. This guide provides an objective comparison of the purity profiles of oligonucleotides synthesized using the two primary chemical methods: the widely adopted phosphoramidite chemistry and the alternative H-phosphonate approach. While the specific reagent, Phenyl N-phenylphosphoramidochloridate, is not a standard component in modern automated synthesis, its chemical nature aligns with the activation principles of the H-phosphonate method. This guide will, therefore, focus on a comparison between the standard phosphoramidite method and the H-phosphonate method as a representative alternative.
Comparison of Oligonucleotide Synthesis Methods
The choice of synthesis chemistry directly influences the types and levels of impurities generated. The phosphoramidite and H-phosphonate methods differ fundamentally in the nature of the phosphorus intermediate.
| Feature | Phosphoramidite Method | H-phosphonate Method |
| Phosphorus Intermediate | Phosphite triester (P(III)) | H-phosphonate diester (P(III)) |
| Coupling Efficiency | Typically >99% | 97-98%[1] |
| Synthesis Cycle Time | Rapid (minutes per cycle) | Slightly longer cycle times |
| Oxidation Step | Performed after each coupling cycle | Performed once at the end of the synthesis |
| Common Impurities | n-1 shortmers, phosphodiester linkages in phosphorothioates, adducts from capping and deprotection reagents[2] | n-1 shortmers, incomplete oxidation products (remaining H-phosphonate linkages) |
| Stability of Monomers | Less stable in solution | More stable in solution |
Common Impurities in Oligonucleotide Synthesis
The purity of a synthetic oligonucleotide is primarily compromised by product-related impurities that arise from incomplete reactions during the synthesis cycle. Understanding the impurity profile of each method is crucial for developing appropriate analytical and purification strategies.
| Impurity Type | Phosphoramidite Method | H-phosphonate Method | Analytical Detection |
| n-1 Shortmers | Arise from incomplete coupling. Capping step is designed to minimize their elongation. | Arise from incomplete coupling. | HPLC, Capillary Electrophoresis, Mass Spectrometry |
| n+1 Longmers | Can result from the addition of a dimer of a phosphoramidite. | Less common. | HPLC, Capillary Electrophoresis, Mass Spectrometry |
| Phosphodiester Linkages (in Phosphorothioates) | Result from incomplete sulfurization during the oxidation step. | Can occur if the final sulfurization step is incomplete. | 31P NMR, HPLC-MS |
| Modified Bases | Adducts can form with capping reagents or during deprotection (e.g., acrylonitrile adducts). | Less common due to fewer chemical steps in the cycle. | Mass Spectrometry |
| Failure Sequences with Protecting Groups | Incomplete removal of protecting groups (e.g., DMT group). | Incomplete removal of protecting groups. | HPLC |
| Branched Oligonucleotides | Can occur as a side reaction at the 3'-terminal deoxycytidine. | Not a commonly reported impurity. | Gel Electrophoresis, HPLC-MS |
| H-phosphonate Linkages | Not applicable. | Result from incomplete oxidation at the end of the synthesis. | 31P NMR |
Quantitative Purity Comparison
Direct quantitative comparison is challenging due to the variability in synthesis protocols and purification methods. However, based on typical performance, the following purity levels can be expected.
| Synthesis Method | Typical Crude Purity (HPLC/CE) | Purity after Purification (HPLC/CE) |
| Phosphoramidite | 70-90% (for a 20-mer) | >95-99% |
| H-phosphonate | 60-85% (for a 20-mer) | >95-98% |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of oligonucleotides.
Oligonucleotide Synthesis Protocols
1. Solid-Phase Phosphoramidite Synthesis Cycle
This protocol outlines the standard automated four-step cycle for adding a single nucleotide.
-
Step 1: Deblocking (Detritylation)
-
The solid support-bound oligonucleotide is treated with a solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM), to remove the 5'-dimethoxytrityl (DMT) protecting group.
-
The column is washed with anhydrous acetonitrile to remove the acid and the liberated DMT cation.
-
-
Step 2: Coupling
-
The desired nucleoside phosphoramidite and an activator (e.g., 5-ethylthio-1H-tetrazole) are dissolved in anhydrous acetonitrile.
-
The solutions are simultaneously delivered to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
The column is washed with acetonitrile to remove unreacted reagents.
-
-
Step 3: Capping
-
To prevent the elongation of unreacted chains (failure sequences), a capping step is performed.
-
A mixture of acetic anhydride and 1-methylimidazole is delivered to the column to acetylate any free 5'-hydroxyl groups.
-
The column is washed with acetonitrile.
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
-
The column is washed with acetonitrile. This completes one cycle, and the process is repeated until the desired sequence is assembled.
-
2. Solid-Phase H-phosphonate Synthesis Cycle
This protocol describes the two-step cycle characteristic of the H-phosphonate method.
-
Step 1: Deblocking (Detritylation)
-
This step is identical to the phosphoramidite method, involving the removal of the 5'-DMT group with a mild acid.
-
-
Step 2: Coupling
-
The protected nucleoside 3'-H-phosphonate monomer is activated with a condensing agent (e.g., pivaloyl chloride, adamantoyl chloride, or a phosphorochloridate derivative) in a mixture of pyridine and acetonitrile.
-
The activated monomer is delivered to the synthesis column to react with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming an H-phosphonate diester linkage.
-
The column is washed with acetonitrile. The cycle is repeated until the full-length oligonucleotide is synthesized.
-
-
Final Step: Oxidation/Sulfurization
-
After the final coupling cycle, a single oxidation or sulfurization step is performed to convert all the H-phosphonate linkages to phosphodiester or phosphorothioate linkages, respectively.
-
For oxidation, an iodine solution is used. For sulfurization, a solution of elemental sulfur or other sulfur-transfer reagents is employed.
-
Purity Analysis Protocols
1. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This is the most common method for oligonucleotide purity analysis.
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector and preferably coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column suitable for oligonucleotide separation (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: An aqueous solution of an ion-pairing agent and a buffer (e.g., 100 mM hexafluoroisopropanol (HFIP) and 10 mM triethylamine (TEA) in water).
-
Mobile Phase B: The same ion-pairing and buffer components in an organic solvent (e.g., 100 mM HFIP and 10 mM TEA in methanol or acetonitrile).
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is used to elute the oligonucleotides. The specific gradient will depend on the length and sequence of the oligonucleotide.
-
Detection: UV absorbance is monitored at 260 nm. If coupled to a mass spectrometer, the mass-to-charge ratio of the eluting species is also determined.
-
Sample Preparation: The crude or purified oligonucleotide is dissolved in water or Mobile Phase A.
2. Capillary Electrophoresis (CE)
CE offers high-resolution separation of oligonucleotides based on their size and charge.[3]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary, often coated to suppress electroosmotic flow.
-
Sieving Matrix: A polymer solution (e.g., polyethylene glycol) in a buffer (e.g., Tris-borate-EDTA with 7 M urea) is used as a sieving matrix to separate oligonucleotides by size.[3]
-
Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Detection: On-column detection is performed by monitoring UV absorbance at 260 nm.
-
Sample Preparation: The oligonucleotide sample is desalted and dissolved in water or the running buffer.
3. Mass Spectrometry (MS)
MS is essential for confirming the identity (molecular weight) of the synthesized oligonucleotide and for characterizing impurities.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled to an HPLC system (LC-MS).
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides due to the negatively charged phosphate backbone.
-
Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. The resulting spectrum shows a distribution of charge states for the oligonucleotide. Deconvolution of this spectrum yields the molecular weight of the compound.
-
Sample Preparation: The sample is typically introduced into the mass spectrometer from the eluent of the HPLC.
Visualizing the Workflows
Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.
References
A Comparative Guide to Phosphorylating Reagents in Large-Scale Synthesis: A Cost-Benefit Analysis of Phenyl N-phenylphosphoramidochloridate
For Researchers, Scientists, and Drug Development Professionals
The efficient and cost-effective synthesis of phosphorylated molecules, particularly phosphoramidates, is a cornerstone of modern drug development. These motifs are central to the ProTide (prodrug nucleotide) technology, which has yielded significant antiviral therapies. The choice of phosphorylating agent is a critical decision in the process development for large-scale synthesis, directly impacting cost, yield, purity, and overall process efficiency. This guide provides an objective comparison of Phenyl N-phenylphosphoramidochloridate and its common alternatives, supported by available data and general experimental considerations.
Introduction to Phosphoramidate Synthesis
Phosphoramidates are crucial components of many active pharmaceutical ingredients (APIs), particularly in the field of antiviral nucleoside analogs. The ProTide approach utilizes phosphoramidate moieties to mask the negative charges of a nucleotide monophosphate, facilitating cell penetration. Once inside the cell, enzymatic cleavage releases the active nucleotide monophosphate. The synthesis of these phosphoramidates often involves the coupling of a nucleoside with a suitable phosphorylating agent.
This compound is a key reagent in this class, used to introduce the phosphoramidate group. However, its performance and cost-effectiveness must be weighed against other available reagents for large-scale production.
Comparative Analysis of Phosphorylating Reagents
The selection of a phosphorylating agent for large-scale synthesis is a multi-faceted decision involving a trade-off between cost, reactivity, selectivity, and the ease of purification of the final product. Below is a comparative analysis of this compound and its primary alternatives.
Data Presentation: Reagent Comparison
| Reagent | Chemical Structure | Molecular Weight ( g/mol ) | Indicative Price (USD) | Key Characteristics & Considerations |
| This compound | C₁₂H₁₁ClNO₂P | 267.65 | 1g: ~
| Solid, relatively stable. Direct precursor to the desired phosphoramidate structure in many ProTides. Can lead to diastereomeric mixtures. |
| Diphenyl Chlorophosphate | C₁₂H₁₀ClO₃P | 268.63 | - | Liquid, highly reactive. Often used to generate phosphoramidate intermediates in situ. May require multiple steps and careful control of stoichiometry. |
| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | 25g: ~$30-40 | Highly reactive, inexpensive liquid. A basic building block for creating more complex phosphorylating agents. Reactions can be difficult to control and may generate significant byproducts. |
| Diphenylphosphoryl Azide (DPPA) | C₁₂H₁₀N₃O₃P | 275.20 | 5g: ~
| Liquid, used in peptide coupling and can be adapted for phosphoramidate synthesis. Offers an alternative reaction pathway. Azide functionality requires careful handling. |
| Triaryl Phosphates | (ArO)₃PO | Variable | Varies by aryl group | Generally stable liquids or solids. Used as plasticizers and flame retardants, but can be adapted for phosphorylation reactions. Reactivity is generally lower than chlorophosphates. |
Disclaimer: Prices are indicative and based on publicly available information from various suppliers for research-grade quantities. Bulk pricing for large-scale manufacturing will be significantly different and is subject to negotiation with suppliers.
Experimental Protocols and Methodologies
Detailed experimental protocols for large-scale synthesis are typically proprietary. However, based on the literature, a general procedure for the synthesis of a nucleoside phosphoramidate using a phosphorochloridate like this compound is outlined below.
General Protocol for Nucleoside Phosphoramidation
Objective: To synthesize a 5'-phosphoramidate of a protected nucleoside.
Materials:
-
Protected Nucleoside (e.g., with 3'-hydroxyl protection)
-
This compound
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Non-nucleophilic base (e.g., N-methylimidazole (NMI), or a Grignard reagent like tert-butylmagnesium chloride)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification medium (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: A solution of the protected nucleoside in the anhydrous solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: The base is added to the solution at a controlled temperature (often cooled to 0°C or below). The choice of base is critical; NMI is often favored for its selectivity towards the primary 5'-hydroxyl group.
-
Addition of Phosphorylating Agent: this compound, dissolved in the anhydrous solvent, is added dropwise to the reaction mixture. The reaction is monitored for completion by a suitable analytical technique (e.g., TLC, HPLC, or ³¹P NMR).
-
Work-up: Once the reaction is complete, it is quenched by the addition of the quenching solution. The organic layer is separated, washed with brine, and dried over the drying agent.
-
Purification: The crude product is purified by column chromatography to isolate the desired phosphoramidate product. The presence of diastereomers may require specialized chiral chromatography for separation.
-
Deprotection: The protecting groups on the nucleoside are removed under appropriate conditions to yield the final phosphoramidate product.
Visualization of Key Processes
Signaling Pathway: ProTide Prodrug Activation
Caption: Intracellular activation pathway of a ProTide prodrug.
Experimental Workflow: Large-Scale Phosphoramidate Synthesis
Caption: General workflow for large-scale phosphoramidate synthesis.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis for a large-scale manufacturing process involves numerous factors beyond the price of the starting materials.
This compound:
-
Benefits:
-
Directness: It provides a more direct route to the final phosphoramidate structure found in many ProTide drugs.
-
Stability: As a solid, it can be easier to handle and store in large quantities compared to highly reactive liquids like POCl₃.
-
Established Chemistry: Its use in phosphoramidate synthesis is well-documented in the scientific literature.
-
-
Costs & Drawbacks:
-
Higher Initial Cost: The per-kilogram cost is significantly higher than that of basic phosphorylating agents like POCl₃.
-
Diastereomer Formation: The reaction often produces a mixture of diastereomers at the phosphorus center, which can be challenging and costly to separate on a large scale.[1] This may necessitate expensive chiral chromatography.
-
Byproduct Removal: The reaction can still generate byproducts that require extensive purification, adding to the overall process cost.
-
Alternatives:
-
Diphenyl Chlorophosphate:
-
Benefits: Lower cost than pre-functionalized reagents. High reactivity can lead to shorter reaction times.
-
Costs & Drawbacks: As a highly reactive liquid, it requires careful handling and precise control of reaction conditions to avoid side reactions. The synthesis may involve more steps, increasing process complexity and cost.
-
-
Phosphorus Oxychloride (POCl₃):
-
Benefits: Very low cost, readily available in bulk.
-
Costs & Drawbacks: Extremely reactive and corrosive, requiring specialized equipment for large-scale handling. Reactions are often non-selective and can produce a complex mixture of products, leading to low yields of the desired compound and significant purification challenges and costs. It is generally used to synthesize the more complex phosphorylating agents rather than for direct reaction with the nucleoside.
-
-
Diphenylphosphoryl Azide (DPPA):
-
Benefits: Offers an alternative synthetic route that may be advantageous for certain substrates.
-
Costs & Drawbacks: The use of an azide introduces safety concerns, especially at a large scale. The cost is comparable to or higher than this compound for research quantities.
-
Conclusion and Recommendations
For the large-scale synthesis of phosphoramidate prodrugs, the choice of phosphorylating agent is a critical process parameter.
-
This compound represents a balance between reactivity and stability, offering a relatively direct route to the target molecule. Its primary drawback in large-scale applications is the potential for diastereomer formation, which can significantly increase purification costs.
-
For early-stage process development and smaller scale synthesis , the higher cost of this compound may be justified by its ease of use and the more predictable reaction outcomes compared to starting from POCl₃.
-
For large-scale, cost-driven manufacturing , developing a process that utilizes a less expensive starting material like diphenyl chlorophosphate or even phosphorus oxychloride to generate the phosphorylating agent in-situ or as a preceding step may be more economical in the long run, despite the higher initial process development costs.
Ultimately, the most cost-effective approach will depend on the specific target molecule, the required purity, the scale of production, and the process development capabilities of the manufacturing organization. A thorough process optimization and cost analysis, including factors such as solvent usage, waste disposal, and purification efficiency, should be conducted for each potential synthetic route before committing to a large-scale manufacturing process.
References
A Comparative Guide to Modern Phosphorylating Agents: Benchmarking Phenyl N-phenylphosphoramidochloridate Against ProTide Technology
For researchers, scientists, and drug development professionals, the efficient and selective phosphorylation of nucleosides and other bioactive molecules is a critical step in the synthesis of potential therapeutics. The choice of phosphorylating agent can significantly impact reaction yield, purity, and the overall feasibility of a synthetic route. This guide provides an objective comparison of the traditional reagent, Phenyl N-phenylphosphoramidochloridate, against the newer generation of phosphorylating agents employed in the ProTide (Pro-drug nucleotide) approach.
The ProTide technology represents a significant advancement in drug delivery, enabling the efficient intracellular delivery of nucleoside monophosphates, which can bypass the often inefficient initial phosphorylation step catalyzed by cellular kinases. This is achieved by masking the phosphate group as a phosphoramidate, which is cleaved inside the cell to release the active nucleotide. The synthesis of these phosphoramidate prodrugs relies on advanced phosphorylating agents that offer advantages over classical reagents.
Performance Comparison: Traditional vs. Modern Phosphorylating Agents
The following table summarizes the key performance indicators of this compound and the newer aryl (alkoxy-L-alaninyl) phosphorochloridates used in the ProTide approach.
| Feature | This compound | Aryl (alkoxy-L-alaninyl) Phosphorochloridates (ProTide Reagents) |
| Typical Yields | Moderate to good, but can be variable depending on the substrate. | Generally high to excellent, with reports of yields up to 94% for the synthesis of the reagent itself.[1] |
| Selectivity | Can lead to the formation of undesired regioisomers and bis-phosphorylated products, often necessitating the use of protecting groups. | High regioselectivity for the 5'-hydroxyl group of nucleosides, often without the need for protecting groups on the 3'-hydroxyl.[2][3] |
| Substrate Scope | Broad, but can be limited by the harsh reaction conditions required for some substrates. | Very broad, with successful application to a wide range of nucleoside analogues for antiviral and anticancer applications.[4][5] |
| Reaction Conditions | Often requires strong bases and anhydrous conditions, which can be challenging for sensitive substrates. | Milder reaction conditions, often employing organometallic reagents like dimethylaluminum chloride for selective phosphorylation.[2][3] |
| Byproducts | Can generate significant amounts of side products, complicating purification. | Cleaner reactions with fewer byproducts, simplifying the purification process. |
| Stereoselectivity | Not applicable as the reagent is achiral at the phosphorus center. | The reagent is chiral at the phosphorus center, leading to diastereomeric products. However, methods for diastereoselective synthesis have been developed.[4] |
Experimental Protocols
Synthesis of a Phosphoramidate using this compound (Traditional Method)
This protocol describes a general procedure for the phosphorylation of an alcohol (e.g., a nucleoside) using this compound.
Materials:
-
Alcohol (substrate)
-
This compound
-
Anhydrous pyridine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of anhydrous pyridine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired phosphoramidate.
Synthesis of a Phosphoramidate using an Aryl (alkoxy-L-alaninyl) Phosphorochloridate (ProTide Method)
This protocol outlines a general method for the highly regioselective 5'-phosphorylation of an unprotected nucleoside using a ProTide reagent, as demonstrated in the synthesis of compounds like Sofosbuvir.[2][3]
Materials:
-
Unprotected nucleoside
-
Phenyl (alkoxy-L-alaninyl) phosphorochloridate
-
Dimethylaluminum chloride (Me2AlCl) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve the unprotected nucleoside in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of dimethylaluminum chloride in hexanes to the nucleoside solution and stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve the phenyl (alkoxy-L-alaninyl) phosphorochloridate in anhydrous THF and cool to -78 °C.
-
Slowly transfer the nucleoside-alane complex solution to the phosphorochloridate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time, monitoring the progress by HPLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the 5'-phosphoramidate.
Visualizing the Chemistry
Signaling Pathway: Intracellular Activation of a ProTide Drug
The following diagram illustrates the generally accepted mechanism for the intracellular activation of a phosphoramidate ProTide, such as Sofosbuvir, to its active triphosphate form.[4][6][7][8]
Caption: Intracellular activation pathway of a ProTide drug.
Experimental Workflow: A Comparative Synthesis of Phosphoramidates
This diagram contrasts the synthetic workflows for preparing a nucleoside phosphoramidate using the traditional and the ProTide approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism-Based Solution to the ProTide Synthesis Problem: Selective Access to Sofosbuvir, Acelarin, and INX-08189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Phenyl N-phenylphosphoramidochloridate: A Procedural Guide
For researchers and professionals in drug development, the responsible handling and disposal of reactive chemical reagents like Phenyl N-phenylphosphoramidochloridate is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the safe neutralization and disposal of this compound, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Protocols
This compound is a moisture-sensitive and corrosive solid.[1][2][3][4][5] Prior to initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: Work in a well-ventilated chemical fume hood. For spills outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is essential.
In Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material to avoid dust formation and place it in a designated, labeled, and sealable hazardous waste container. For spills dissolved in a solvent, use an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key safety and physical data for this compound. This information is critical for assessing risk and planning disposal procedures.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClNO₂P | [6] |
| Molecular Weight | 267.65 g/mol | [6] |
| Appearance | Solid | |
| Hazards | Corrosive, Moisture-Sensitive, Irritant | [1][2][3][4][5] |
| Incompatibilities | Strong oxidizing agents, Strong bases, Water | [5] |
Step-by-Step Disposal Procedure: Alkaline Hydrolysis
Alkaline hydrolysis is a recognized method for the neutralization of organophosphorus halides. This procedure should be performed in a chemical fume hood.
Experimental Protocol:
-
Preparation:
-
Prepare a 1 M solution of sodium hydroxide (NaOH) in water.
-
Prepare a container of ice for an ice bath.
-
Ensure a supply of an inert gas (e.g., nitrogen or argon) is available.
-
-
Reaction Setup:
-
In a flask equipped with a magnetic stirrer and under a gentle stream of inert gas, cautiously add the this compound waste to a suitable solvent (e.g., tetrahydrofuran or dioxane) to create a stirrable slurry or solution. The flask should be of an appropriate size to accommodate the subsequent addition of the NaOH solution without exceeding half its volume.
-
Place the flask in an ice bath to cool the contents to 0-5 °C.
-
-
Neutralization:
-
Slowly add the 1 M NaOH solution dropwise to the stirred, cooled mixture. The addition rate should be controlled to keep the temperature of the reaction mixture below 25 °C.
-
Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for at least 2 hours to ensure complete hydrolysis.
-
-
Work-up and Disposal:
-
Once the reaction is complete, check the pH of the solution to ensure it is basic. If it is not, add more 1 M NaOH solution until a pH greater than 10 is achieved.
-
The resulting aqueous solution containing the hydrolyzed, less hazardous products can then be transferred to a properly labeled hazardous waste container for disposal by your institution's Environmental Health and Safety (EHS) department.
-
Prohibited Disposal Methods:
-
DO NOT pour this compound or its solutions down the drain.
-
DO NOT dispose of it in the regular trash.
-
DO NOT allow it to evaporate in a fume hood.
Disposal Workflow Diagram
References
- 1. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kgroup.du.edu [kgroup.du.edu]
Personal protective equipment for handling Phenyl N-phenylphosphoramidochloridate
Essential Safety and Handling Guide for Phenyl N-phenylphosphoramidochloridate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound (CAS 51766-21-3). Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals. The information is designed to be an immediate and essential resource for laboratory operations involving this compound.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant affecting the skin, eyes, and respiratory system.[1]
| Hazard Classification | Code | Description |
| Signal Word | - | Warning[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Respiratory | N95 (US) Dust Mask or higher | A properly fit-tested N95 respirator is the minimum requirement to prevent inhalation of the solid powder. Always work in a well-ventilated area, preferably within a chemical fume hood. |
| Eyes & Face | Safety Goggles and Face Shield | Chemical safety goggles must be worn at all times. A face shield provides an additional layer of protection against potential splashes and should be used when handling larger quantities. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Handle with gloves. Double-gloving is recommended.[2] Gloves should be inspected for tears or holes before use and changed frequently, especially if contaminated. Use proper glove removal technique to avoid skin contact. |
| Skin & Body | Lab Coat or Chemical-Resistant Gown | A long-sleeved lab coat or a disposable gown is required to protect skin and prevent contamination of personal clothing.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize exposure and environmental contamination.
Operational Plan: Step-by-Step Handling Procedures
-
Engineering Controls :
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
-
Use a designated area for handling this compound to prevent cross-contamination.
-
-
Preparation :
-
Before beginning work, ensure all necessary PPE is available and in good condition.
-
Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Confirm the location of the appropriate waste containers.
-
-
Handling :
-
Post-Handling :
-
Decontaminate all work surfaces and equipment that came into contact with the chemical.
-
Remove PPE carefully in the designated doffing area, avoiding self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after removing PPE.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste :
-
Collect all contaminated solid waste, including used PPE (gloves, disposable gowns), weighing paper, and contaminated labware, in a designated, clearly labeled hazardous waste container.
-
-
Chemical Waste :
-
Dispose of unused or waste this compound in its original container or a compatible, sealed container labeled as hazardous waste.
-
Do not mix with other waste streams.
-
-
Container Disposal :
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Regulatory Compliance :
-
All waste must be disposed of through a licensed hazardous waste management company, in strict accordance with all local, state, and federal regulations.[3]
-
Emergency Procedures: First Aid
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
